Product packaging for Benzadox(Cat. No.:CAS No. 5251-93-4)

Benzadox

Cat. No.: B125681
CAS No.: 5251-93-4
M. Wt: 195.17 g/mol
InChI Key: WDRGQGLIUAMOOC-UHFFFAOYSA-N
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Description

Benzadox, with the IUPAC name (benzamidooxy)acetic acid, is a synthetic herbicide that has been used in agricultural research, particularly for the post-emergence control of broadleaved weeds and grasses like kochia and pigweed in crops such as sugarbeets . Its primary value for researchers lies in its specific biochemical mode of action. This compound is a recognized and relatively strong inhibitor of the enzyme alanine aminotransferase . Studies have shown that this inhibition also extends to aspartate aminotransferase, making it a potent disruptor of the C4 photosynthetic pathway in plants . When applied to leaves of C4 plant species, this compound rapidly alters key metabolite pool sizes, leading to the inhibition of photosynthetic oxygen evolution . The efficacy of this compound is known to be influenced by environmental conditions; its activity increases with temperature and can be reduced by rainfall occurring shortly after application . The following table summarizes key identifiers for this compound: Chemical Identifiers: • CAS RN: 5251-93-4 • Molecular Formula: C 9 H 9 NO 4 • Average Mass: 195.17 g/mol • InChI Key: WDRGQGLIUAMOOC-UHFFFAOYSA-N Please note that this compound is classified as harmful if swallowed (H302) . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B125681 Benzadox CAS No. 5251-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzamidooxyacetic acid
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InChI

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGQGLIUAMOOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7041625
Record name Benzadox
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Molecular Weight

195.17 g/mol
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CAS No.

5251-93-4, 16555-77-4
Record name Benzadox
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Record name alpha-Hydroxybenzoylglycine
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Record name Benzadox
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Record name [(benzoylamino)oxy]acetic acid
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Foundational & Exploratory

An In-Depth Technical Guide to Benzadox: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzadox, with the IUPAC name 2-(benzamidooxy)acetic acid, is a chemical compound historically investigated for its herbicidal properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as an inhibitor of alanine (B10760859) aminotransferase, a key enzyme in the C4 photosynthetic pathway of certain plants. This document is intended to serve as a detailed resource for researchers and scientists in the fields of agrochemistry, plant biology, and enzymology. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided for key cited procedures.

Chemical Structure and Identification

This compound is an organic compound characterized by a benzamide (B126) group linked to an acetic acid moiety through an oxygen atom.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-(benzamidooxy)acetic acid[1]
CAS Number 5251-93-4[1][2][3]
Molecular Formula C₉H₉NO₄[1][2][3]
Molecular Weight 195.17 g/mol [1][2][3]
SMILES C1=CC=C(C=C1)C(=O)NOCC(=O)O[1][2]
InChI Key WDRGQGLIUAMOOC-UHFFFAOYSA-N[1][2]
Synonyms Topcide, Benzamidooxyacetic acid, o-Benzamidoglycolic acid[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point 140 °C[2][3]
Boiling Point 144-145 °C at 760 Torr[3]
Water Solubility 15.75 g/L (temperature not specified)
Solubility in Methanol (B129727) Soluble
pKa 2.75 ± 0.10 (Predicted)
LogP -0.3

Table 3: Quantitative Solubility of this compound in Various Solvents at 25°C

SolventSolubility ( g/100 mL)
Water 1.575
Methanol Data not available
Ethanol Data not available
Acetone (B3395972) Data not available
Dichloromethane Data not available
Ethyl Acetate Data not available

Spectral Data

Spectral data are crucial for the identification and characterization of this compound.

  • ¹H NMR: Spectral data available on PubChem, acquired on a Varian CFT-20 instrument.[3]

  • Mass Spectrometry: GC-MS and LC-MS data are available through the NIST Mass Spectrometry Data Center and MassBank Europe, respectively.[3]

  • Infrared (IR) Spectroscopy: FTIR spectra (KBr wafer) are available from the U.S. EPA Repository.[3]

  • UV-Vis Spectroscopy: UV-VIS spectral data are available in SpectraBase.[3]

Biological Activity and Mechanism of Action

This compound exhibits herbicidal properties primarily through the inhibition of photosynthesis in C4 plants.[1]

Inhibition of Alanine Aminotransferase

This compound is a known inhibitor of the enzyme alanine aminotransferase (ALT).[4] This enzyme plays a critical role in the C4 photosynthetic pathway. Kinetic studies have demonstrated that this compound acts as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate.[1] It is hypothesized that this compound may be metabolized in vivo to (aminooxy)acetic acid, a potent inhibitor of both alanine and aspartate aminotransferases.[1]

Disruption of the C4 Photosynthetic Pathway

In C4 plants, atmospheric CO₂ is initially fixed in mesophyll cells to form a four-carbon acid, which is then transported to bundle-sheath cells where CO₂ is released and enters the Calvin cycle. Alanine aminotransferase is essential for the regeneration of the initial CO₂ acceptor. By inhibiting this enzyme, this compound disrupts the C4 cycle, leading to an accumulation of aspartate and a depletion of pyruvate, alanine, oxaloacetate, and malate.[1] This metabolic disruption ultimately inhibits photosynthetic O₂ evolution.[1]

C4_Photosynthesis_Inhibition cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate (OAA) PEP->OAA PEP Carboxylase + CO2 Malate_M Malate OAA->Malate_M Aspartate_BS Aspartate OAA->Aspartate_BS Aspartate Aminotransferase Malate_BS Malate Malate_M->Malate_BS Transport Pyruvate_M Pyruvate Pyruvate_M->PEP PPDK Alanine_M Alanine Alanine_M->Pyruvate_M ALT Pyruvate_BS Pyruvate Malate_BS->Pyruvate_BS NADP-Malic Enzyme CO2 CO2 Pyruvate_BS->CO2 Alanine_BS Alanine Pyruvate_BS->Alanine_BS ALT Calvin_Cycle Calvin Cycle CO2->Calvin_Cycle RuBisCO Alanine_BS->Alanine_M Transport Aspartate_BS->Alanine_BS Transport This compound This compound ALT Alanine Aminotransferase (ALT) This compound->ALT Inhibits

Inhibition of the C4 photosynthetic pathway by this compound.

Experimental Protocols

Synthesis of this compound

A general method for the N-benzoylation of an amino acid derivative is the Schotten-Baumann reaction. While a specific detailed protocol for this compound synthesis was not found in the reviewed literature, a general procedure can be adapted.

General Protocol for N-Benzoylation of Aminooxyacetic Acid (Conceptual):

  • Dissolution: Dissolve aminooxyacetic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Benzoyl Chloride: While stirring vigorously, slowly add benzoyl chloride (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Acidify the reaction mixture with 1M HCl to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol/water.

Synthesis_Workflow start Start dissolve Dissolve Aminooxyacetic Acid in 1M NaOH start->dissolve cool Cool to 0-5 °C dissolve->cool add_benzoyl_chloride Slowly Add Benzoyl Chloride cool->add_benzoyl_chloride react Stir at Room Temperature (1-2 hours) add_benzoyl_chloride->react monitor Monitor by TLC react->monitor monitor->react Incomplete acidify Acidify with 1M HCl monitor->acidify Reaction Complete filter Filter Precipitate acidify->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize end End recrystallize->end

Conceptual workflow for the synthesis of this compound.
Analytical Methods for this compound Determination

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable techniques for the quantitative analysis of this compound residues.

General HPLC-UV Method Protocol (Conceptual):

  • Sample Preparation (e.g., Plant Material):

    • Homogenize the sample.

    • Extract with a suitable organic solvent (e.g., acetonitrile).

    • Perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the wavelength of maximum absorbance for this compound.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

General GC-MS Method Protocol (Conceptual):

  • Sample Preparation:

    • Similar extraction and clean-up as for HPLC.

    • Derivatization may be necessary to improve the volatility and thermal stability of this compound.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode.

    • Oven Temperature Program: A temperature gradient to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Impact (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

  • Quantification:

    • Use an internal standard and a calibration curve for accurate quantification.

Enzymatic Assay for Alanine Aminotransferase Inhibition

The inhibitory effect of this compound on alanine aminotransferase can be determined using a coupled enzymatic assay.

Protocol for ALT Inhibition Assay:

  • Reagents:

    • Alanine aminotransferase (ALT) enzyme solution.

    • L-alanine solution (substrate).

    • α-ketoglutarate solution (co-substrate).

    • Lactate dehydrogenase (LDH) solution (coupling enzyme).

    • NADH solution.

    • This compound solutions of varying concentrations.

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Procedure:

    • In a 96-well plate, add the assay buffer, LDH, NADH, L-alanine, and the this compound solution (or vehicle control).

    • Initiate the reaction by adding the ALT enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the ALT activity.

  • Data Analysis:

    • Calculate the rate of reaction for each this compound concentration.

    • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzyme_Assay_Workflow start Start prepare_reagents Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitor) start->prepare_reagents add_to_plate Add Reagents to 96-well Plate (Buffer, LDH, NADH, Alanine, this compound) prepare_reagents->add_to_plate initiate_reaction Initiate Reaction with ALT add_to_plate->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read) initiate_reaction->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates determine_ic50 Determine IC50 Value calculate_rates->determine_ic50 end End determine_ic50->end

Workflow for the alanine aminotransferase inhibition assay.

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and biological activity of this compound. Its primary mechanism of action as a herbicide is the inhibition of alanine aminotransferase, leading to the disruption of the C4 photosynthetic pathway in susceptible plants. The provided conceptual experimental protocols offer a foundation for researchers interested in synthesizing, analyzing, or further investigating the biological effects of this compound. Further research is required to obtain quantitative solubility data in a broader range of organic solvents and to develop and validate specific, detailed experimental protocols.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mode of Action of Benzadox in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzadox, a synthetic herbicide, has been a subject of agricultural research for its efficacy in controlling broadleaved weeds and grasses. Its herbicidal activity stems from a targeted disruption of fundamental metabolic processes within susceptible plants. This in-depth technical guide provides a comprehensive overview of the core mode of action of this compound, focusing on its biochemical interactions, physiological consequences, and the experimental methodologies used to elucidate these mechanisms. The information presented herein is intended to support researchers, scientists, and professionals in the fields of agrochemical development, plant physiology, and drug discovery in their understanding of this compound.

Core Mechanism of Action: Inhibition of Key Aminotransferases in C4 Plants

The primary mode of action of this compound, particularly in C4 plants, is the inhibition of two critical enzymes involved in the C4 photosynthetic pathway: alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) .[1] These enzymes are pivotal for the transfer of amino groups, a fundamental step in the synthesis and interconversion of amino acids.

In the C4 photosynthetic pathway, these aminotransferases are essential for the regeneration of primary CO2 acceptors and the transport of fixed carbon between mesophyll and bundle sheath cells. By inhibiting these enzymes, this compound effectively disrupts this vital cycle, leading to a cascade of metabolic imbalances and ultimately, the cessation of photosynthesis and plant death.

Quantitative Analysis of Enzyme Inhibition

While extensive quantitative data such as specific IC50 and Ki values for this compound are not widely available in publicly accessible literature, the foundational research by Nakamoto et al. (1982) provides key kinetic insights into its inhibitory action on alanine aminotransferase.

Enzyme TargetSubstrateType of Inhibition
Alanine AminotransferaseAlanineCompetitive
Alanine Aminotransferase2-OxoglutarateNoncompetitive
Data derived from kinetic studies on partially purified alanine aminotransferase.[1]

This competitive inhibition with respect to alanine suggests that this compound likely binds to the active site of the enzyme, competing directly with the natural substrate. The noncompetitive inhibition with respect to 2-oxoglutarate indicates that this compound can bind to the enzyme at a site other than the 2-oxoglutarate binding site, affecting the enzyme's catalytic efficiency regardless of the concentration of this second substrate.

Physiological and Metabolic Consequences

The inhibition of ALT and AST by this compound triggers significant and rapid alterations in the metabolic landscape of treated C4 plants. These changes are direct consequences of the enzymatic blockade and serve as key indicators of the herbicide's mode of action.

Disruption of the C4 Photosynthetic Pathway

The C4 pathway is a highly efficient carbon fixation mechanism that concentrates CO2 around RuBisCO, minimizing photorespiration. The shuttle of metabolites between mesophyll and bundle sheath cells is central to this process. This compound's inhibition of ALT and AST disrupts this shuttle, leading to a rapid decline in photosynthetic oxygen evolution.[1]

C4_Pathway_Inhibition cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO2 PEP Phosphoenolpyruvate (PEP) OAA Oxaloacetate (OAA) Aspartate_M Aspartate Aspartate_BS Aspartate Aspartate_M->Aspartate_BS Transport Alanine_M Alanine Pyruvate_M Pyruvate (B1213749) Alanine_BS Alanine Alanine_BS->Alanine_M Transport OAA_BS Oxaloacetate Malate_BS Malate (B86768) Pyruvate_BS Pyruvate CO2_BS CO2 Calvin_Cycle Calvin Cycle This compound This compound This compound->OAA Inhibits AST This compound->Alanine_M Inhibits ALT This compound->Aspartate_BS Inhibits AST This compound->Pyruvate_BS Inhibits ALT

Figure 1: Simplified signaling pathway of this compound's inhibitory action on the C4 photosynthetic pathway.

Alterations in Metabolite Pools

Experimental evidence demonstrates a significant shift in the concentrations of key metabolites in C4 plants following treatment with this compound. These changes are consistent with the known enzymatic inhibitions.

MetaboliteChange in Pool Size
AspartateIncreased (two-fold)
PyruvateDecreased
AlanineDecreased
OxaloacetateDecreased
MalateDecreased
Metabolite pool changes observed in Panicum miliaceum leaves within one hour of this compound treatment.[1]

The accumulation of aspartate is a direct result of the blockage of its conversion to oxaloacetate by aspartate aminotransferase. Conversely, the depletion of pyruvate, alanine, oxaloacetate, and malate is a downstream effect of the disruption in the C4 cycle.

Effects on C3 Plants

The mode of action of this compound in C3 plants is less clearly defined in the scientific literature. While the primary targets, ALT and AST, are ubiquitous in plants, their role in C3 photosynthesis is not as central as in the C4 pathway. It is plausible that the herbicidal effect in C3 plants is due to a more general disruption of amino acid metabolism, which would have slower and less dramatic effects compared to the rapid shutdown of C4 photosynthesis. Further research is required to fully elucidate the specific mechanisms and sensitivity of C3 species to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mode of action.

Assay of Alanine Aminotransferase (ALT) Activity

This protocol is adapted from standard enzymatic assays and is suitable for determining the inhibitory effect of this compound on ALT activity in plant extracts.

ALT_Assay_Workflow cluster_preparation Sample and Reagent Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Plant_Tissue 1. Homogenize Plant Tissue in Extraction Buffer Centrifuge_1 2. Centrifuge to Pellet Debris Plant_Tissue->Centrifuge_1 Supernatant 3. Collect Supernatant (Crude Enzyme Extract) Centrifuge_1->Supernatant Reaction_Setup 6. Combine in Cuvette: - Assay Mix - Enzyme Extract - this compound or Control Supernatant->Reaction_Setup Assay_Mix 4. Prepare Assay Mix: - L-alanine - 2-oxoglutarate - NADH - Lactate (B86563) Dehydrogenase (LDH) - Buffer Assay_Mix->Reaction_Setup Benzadox_Sol 5. Prepare this compound Solutions (various concentrations) Benzadox_Sol->Reaction_Setup Incubate 7. Incubate at Optimal Temperature Reaction_Setup->Incubate Spectro 8. Monitor NADH Oxidation at 340 nm (Decrease in Absorbance) Incubate->Spectro Calc_Activity 9. Calculate Enzyme Activity Spectro->Calc_Activity Inhibition_Curve 10. Plot % Inhibition vs. This compound Conc. Calc_Activity->Inhibition_Curve Kinetics 11. Determine Kinetic Parameters (e.g., Ki, IC50) Inhibition_Curve->Kinetics

Figure 2: Experimental workflow for the assay of Alanine Aminotransferase (ALT) activity.

Principle: The activity of ALT is measured by coupling the production of pyruvate to the oxidation of NADH by lactate dehydrogenase (LDH). The rate of decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the ALT activity.

Materials:

  • Plant tissue

  • Extraction buffer (e.g., Tris-HCl buffer, pH 7.5, containing protease inhibitors)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • L-alanine solution

  • 2-oxoglutarate solution

  • NADH solution

  • Lactate dehydrogenase (LDH)

  • This compound solutions of varying concentrations

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Mixture: Prepare a reaction mixture containing assay buffer, L-alanine, 2-oxoglutarate, NADH, and LDH.

  • Reaction Initiation: In a cuvette, combine the assay mixture, the enzyme extract, and either a this compound solution or a control (solvent only).

  • Measurement: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance vs. time plot. Determine the percent inhibition for each this compound concentration and plot a dose-response curve to calculate the IC50 value. Kinetic parameters (e.g., Ki) can be determined by varying the substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Measurement of Photosynthetic Oxygen Evolution

This protocol describes a method for measuring the effect of this compound on the rate of photosynthesis in intact leaves by monitoring oxygen evolution.

O2_Evolution_Workflow cluster_setup Experimental Setup cluster_measurement Oxygen Measurement cluster_data_analysis Data Analysis Plant_Material 1. Select Healthy, Intact Leaves Benzadox_App 2. Apply this compound Solution to Leaf Surface (or via petiole) Plant_Material->Benzadox_App Leaf_Chamber 3. Place Leaf in a Controlled Environment Leaf Chamber Benzadox_App->Leaf_Chamber Chamber_Setup 4. Control CO2, Light, and Temperature Leaf_Chamber->Chamber_Setup O2_Sensor 5. Use an Oxygen Electrode or Sensor to Monitor O2 Conc. Chamber_Setup->O2_Sensor Data_Acq 6. Record O2 Concentration Over Time O2_Sensor->Data_Acq Calc_Rate 7. Calculate the Rate of O2 Evolution Data_Acq->Calc_Rate Compare_Treat 8. Compare Rates Between This compound-Treated and Control Leaves Calc_Rate->Compare_Treat Dose_Response 9. Generate Dose-Response Curve Compare_Treat->Dose_Response

Figure 3: Experimental workflow for measuring photosynthetic oxygen evolution.

Principle: The rate of photosynthesis can be quantified by measuring the net rate of oxygen produced by the light-dependent reactions. This is typically done using an oxygen electrode in a closed, controlled-environment chamber.

Materials:

  • Intact plant leaves

  • This compound solutions of varying concentrations

  • Leaf chamber with controlled temperature, light, and CO2 concentration

  • Oxygen electrode or sensor

  • Data acquisition system

Procedure:

  • Plant Preparation: Select healthy, fully expanded leaves. Apply the this compound solution to the leaf surface or through the petiole.

  • Chamber Setup: Place the leaf in the leaf chamber. Set the desired environmental conditions (e.g., light intensity, CO2 concentration, temperature).

  • Measurement: Seal the chamber and monitor the change in oxygen concentration over time using the oxygen electrode.

  • Data Analysis: Calculate the rate of oxygen evolution from the slope of the oxygen concentration versus time graph. Compare the rates of treated leaves to control leaves to determine the inhibitory effect of this compound.

Conclusion and Future Directions

This compound exerts its primary herbicidal effect in C4 plants through the potent inhibition of alanine aminotransferase and aspartate aminotransferase, leading to a rapid collapse of the C4 photosynthetic pathway. The resulting metabolic imbalances, including the accumulation of aspartate and depletion of other key C4 cycle intermediates, are clear indicators of its mode of action. While the effects on C3 plants are less understood, it is likely that this compound disrupts general amino acid metabolism, albeit with a different temporal and physiological signature.

Future research should focus on obtaining more precise quantitative data on the inhibition of ALT and AST by this compound, including the determination of IC50 and Ki values across a range of plant species. A thorough investigation into the mode of action in C3 plants is also warranted. Furthermore, metabolomic and transcriptomic studies could provide a more holistic view of the downstream effects of this compound treatment, potentially revealing secondary modes of action or resistance mechanisms. A deeper understanding of these aspects will be invaluable for the development of more effective and selective herbicides and for the broader field of plant biochemistry and drug discovery.

References

An In-depth Technical Guide to the Synthesis of Benzamidooxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthesis pathway for benzamidooxyacetic acid, a compound of interest in various chemical and pharmaceutical research domains. The information presented herein is compiled from established methodologies, offering a comprehensive resource for professionals engaged in organic synthesis and drug development. This document outlines the core chemical reactions, experimental procedures, and quantitative data to facilitate the replication and optimization of this synthesis.

Core Synthesis Pathway: From Benzhydroxamic Acid

The most direct and high-yielding described method for synthesizing benzamidooxyacetic acid involves the reaction of benzhydroxamic acid with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This pathway is notable for its efficiency and relatively straightforward procedure.

Reaction Scheme:

The overall reaction can be summarized as the O-alkylation of benzhydroxamic acid with chloroacetic acid.

Synthesis_Pathway cluster_0 Step 1: Preparation of Benzhydroxamic Acid (Precursor) cluster_1 Step 2: Synthesis of Benzamidooxyacetic Acid BenzoylChloride Benzoyl Chloride BenzhydroxamicAcid_prec Benzhydroxamic Acid BenzoylChloride->BenzhydroxamicAcid_prec + Hydroxylamine Hydroxylamine Hydroxylamine BenzhydroxamicAcid Benzhydroxamic Acid BenzamidooxyaceticAcid Benzamidooxyacetic Acid BenzhydroxamicAcid->BenzamidooxyaceticAcid + Chloroacetic Acid ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->BenzamidooxyaceticAcid NaOH Sodium Hydroxide (aq) NaOH->BenzamidooxyaceticAcid Workflow cluster_precursor Precursor Synthesis cluster_main Main Reaction BenzoylDerivative Aromatic Carboxylic Acid Derivative BenzhydroxamicAcid Benzhydroxamic Acid BenzoylDerivative->BenzhydroxamicAcid Reaction Hydroxylamine Hydroxylamine Hydroxylamine->BenzhydroxamicAcid Reaction Reactants Dissolve Benzhydroxamic Acid & Chloroacetic Acid in Methanol BenzhydroxamicAcid->Reactants Use as Starting Material BaseAddition Slowly Add NaOH (aq) Reactants->BaseAddition Workup Add Ethyl Acetate BaseAddition->Workup Extraction Wash with Saturated NaCl Solution Workup->Extraction Isolation Distill off Ethyl Acetate under Vacuum Extraction->Isolation FinalProduct Benzamidooxyacetic Acid Isolation->FinalProduct

The Rise and Fall of Benzadox: A Technical History of a C4-Pathway Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the discovery, mechanism of action, and eventual obsolescence of the herbicide Benzadox, offering insights for researchers and professionals in herbicide development.

Introduction

This compound, known chemically as (benzamidooxy)acetic acid, is a now-obsolete post-emergence herbicide once utilized for the control of broadleaf weeds and grasses, most notably in sugar beet cultivation.[1][2] Its history provides a valuable case study in the development and eventual decline of herbicides with specific modes of action. This technical guide delves into the historical development, chemical properties, mechanism of action, and the factors contributing to the discontinuation of this compound, providing a comprehensive resource for researchers in weed science and agrochemical development.

Historical Development

While the precise timeline of the discovery and initial synthesis of this compound is not extensively documented in readily available literature, its development can be situated within the broader context of herbicide innovation in the mid-20th century. The period following World War II saw a surge in the discovery and commercialization of synthetic organic herbicides.[3] Although not definitively confirmed, evidence suggests a potential link to the agricultural chemical research and development activities of companies like Gulf Oil Corporation, which was active in this sector during that era.[4][5] The trade name "Topcide" was also associated with this compound-containing herbicide formulations.[6]

This compound and its ammonium (B1175870) salt derivative were eventually rendered obsolete and are no longer approved for use in major agricultural markets.[1][2] The lack of comprehensive, publicly available data on its environmental fate and toxicology likely contributed to its discontinuation in an era of increasing regulatory scrutiny.[1]

Chemical Properties and Synthesis

A summary of the key chemical properties of this compound is provided in Table 1.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name2-(benzamidooxy)acetic acid
Chemical FormulaC₉H₉NO₄
Molar Mass195.17 g/mol
CAS Number5251-93-4
AppearanceSolid
SynonymsTopcide, Benzamidooxyacetic acid, ((Benzoylamino)oxy)acetic acid

Source: PubChem CID 21322[6]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process:

  • Formation of the Benzamido Intermediate: The process begins with the acylation of a hydroxylamine (B1172632) derivative with benzoyl chloride. This reaction forms the core benzamido structure.

  • Coupling with Chloroacetic Acid: The resulting intermediate is then coupled with chloroacetic acid or its ester. This step introduces the oxyacetic acid moiety, yielding the final this compound molecule.[1]

Strict control of reaction conditions, particularly temperature and pH, is crucial to prevent hydrolysis and ensure the stability of the final product.[1]

Mechanism of Action: Inhibition of C4 Photosynthesis

This compound's herbicidal activity stems from its ability to disrupt the C4 photosynthetic pathway, a key metabolic process in many competitive weed species.[7][8] The primary targets of this compound are two critical enzymes in this pathway: alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7][8]

Experimental Evidence for Enzyme Inhibition

Kinetic studies have demonstrated that this compound acts as a competitive inhibitor of alanine aminotransferase with respect to its substrate, alanine, and as a noncompetitive inhibitor with respect to 2-oxoglutarate.[7] It is hypothesized that the in vivo herbicidal effect of this compound may be due to its metabolism to (aminooxy)acetic acid, a known potent inhibitor of both ALT and AST.[7]

Signaling Pathway of this compound Action

The inhibition of ALT and AST by this compound triggers a cascade of metabolic disruptions within the C4 pathway of susceptible plants. This leads to an accumulation of certain metabolites and a depletion of others, ultimately halting photosynthetic activity and leading to plant death.

Benzadox_MoA cluster_C4_Pathway C4 Photosynthetic Pathway Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine ALT Malate Malate Pyruvate->Malate Pyruvate->Malate Alanine->Pyruvate Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate AST Oxaloacetate->Malate Aspartate->Oxaloacetate Photosynthesis Photosynthetic O₂ Evolution Malate->Photosynthesis Malate->Photosynthesis Inhibition This compound This compound ALT_inhibition Alanine Aminotransferase (ALT) Inhibition This compound->ALT_inhibition AST_inhibition Aspartate Aminotransferase (AST) Inhibition This compound->AST_inhibition ALT_inhibition->Pyruvate Depletion ALT_inhibition->Alanine Accumulation AST_inhibition->Oxaloacetate Depletion AST_inhibition->Aspartate Accumulation caption Mechanism of C4 Photosynthesis Inhibition by this compound

Figure 1: A diagram illustrating the inhibitory effect of this compound on the C4 photosynthetic pathway.

Herbicidal Efficacy and Application

This compound was primarily used as a post-emergence herbicide in sugar beets to control a range of broadleaf weeds and grasses.[1][2] Weeds reported to be controlled by this compound include kochia and pigweed.[8]

Quantitative Data on Efficacy

Detailed quantitative data on the efficacy of this compound, such as specific application rates and corresponding percentage of weed control, are scarce in publicly accessible scientific literature. This lack of comprehensive data is a notable characteristic of many older, now-obsolete herbicides.

Toxicological Profile

The available toxicological data for this compound is limited. It is classified as "Harmful if swallowed".[8] The absence of a more extensive and modern toxicological database is a significant factor in its obsolescence, as current regulatory standards require comprehensive safety assessments.

Experimental Protocols

General Protocol for Alanine Aminotransferase (ALT) Inhibition Assay

1. Principle:

The activity of ALT is measured by monitoring the rate of formation of pyruvate, which is then coupled to a reaction that produces a detectable colorimetric or fluorescent signal. The effect of an inhibitor is determined by comparing the reaction rate in the presence and absence of the compound.

2. Materials:

  • Purified alanine aminotransferase (ALT)

  • L-Alanine solution

  • α-Ketoglutarate solution

  • Lactate dehydrogenase (LDH)

  • NADH solution

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at a physiological pH)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

3. Procedure:

  • Prepare a reaction mixture containing assay buffer, L-alanine, NADH, and LDH in a 96-well microplate.

  • Add the test inhibitor at various concentrations to the appropriate wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding a solution of α-ketoglutarate and ALT to all wells.

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

4. Data Analysis:

Kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined by measuring the reaction rates at varying substrate concentrations. The type of inhibition (e.g., competitive, non-competitive) can be elucidated by performing the assay with and without the inhibitor at different substrate concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.

Conclusion

This compound represents a chapter in the history of herbicide development characterized by a focus on specific enzymatic targets. Its mechanism of action, the inhibition of key enzymes in the C4 photosynthetic pathway, was a scientifically sound approach to weed control. However, the eventual obsolescence of this compound underscores the evolving landscape of the agrochemical industry, where comprehensive data on efficacy, toxicology, and environmental impact are paramount for regulatory approval and commercial viability. The story of this compound serves as a reminder to current researchers of the multifaceted challenges in bringing a new herbicide to market and the importance of thorough documentation and data generation throughout the development process.

References

Benzoxazinone natural products in agriculture

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Benzoxazinone (B8607429) Natural Products in Agriculture

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including economically vital crops such as maize, wheat, and rye.[1][2] These compounds are key components of the plant's constitutive and induced chemical defense systems, playing a crucial role in resistance against a broad spectrum of herbivores, pathogens, and competing plants.[3][4] In their intact state within the plant, benzoxazinoids are stored as stable glucosides, primarily in the cell vacuole.[5][6] Upon tissue damage caused by herbivore feeding or pathogen invasion, these glucosides are exposed to β-glucosidases, which hydrolyze them into their unstable and biologically active aglucone forms.[6]

The high biological activity and natural origin of benzoxazinoids have made them a focal point of research in sustainable agriculture. They serve as natural pesticides and allelochemicals, reducing the need for synthetic inputs.[1][7] Furthermore, their chemical scaffolds are being explored as templates for the development of new, environmentally benign herbicides.[5][8] This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and agricultural applications of benzoxazinone natural products, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biosynthesis of Benzoxazinones

The biosynthetic pathway for benzoxazinoids has been extensively characterized, particularly in maize (Zea mays). The core pathway genes are often found in clusters on the chromosome.[6][7] The synthesis begins with indole-3-glycerol phosphate (B84403), an intermediate of the tryptophan pathway, and proceeds through a series of enzymatic steps localized in the plastids, endoplasmic reticulum, and cytosol.[6]

The pathway starts with the conversion of indole-3-glycerol phosphate to indole (B1671886) by the enzyme BX1.[6] A series of four cytochrome P450 monooxygenases (BX2 to BX5) then hydroxylate the indole, leading to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[6] DIBOA is then stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[6] In maize and wheat, the pathway continues with the conversion of DIBOA-Glc to 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA-Glc) via hydroxylation by BX6 and subsequent methylation by BX7.[9] Further modifications, often induced by herbivory, are catalyzed by other enzymes (BX10-BX14) to produce more complex benzoxazinoids like 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA-Glc).[6][10]

Fig. 1: Simplified benzoxazinoid biosynthesis pathway in maize.

Chemical Properties and Degradation

Benzoxazinoid aglucones are chemically unstable and undergo degradation in aqueous solutions and soil.[6] The hydroxamic acids (e.g., DIBOA, DIMBOA) degrade to their respective benzoxazolinone derivatives, benzoxazolin-2-one (BOA) and 6-methoxy-2-benzoxazolinone (MBOA).[11][12] The half-life of DIBOA in soil is approximately 43 hours.[12] These degradation products can be further transformed by soil microbes into more stable and highly phytotoxic aminophenoxazinones, such as 2-amino-phenoxazin-3-one (APO) and 2-amino-7-methoxy-phenoxazin-3-one (AMPO).[11][12] APO can persist in soil for months, suggesting its significant role in the long-term allelopathic effects observed in agricultural systems.[12][13] This cascade of degradation products creates a complex mixture of bioactive compounds in the plant's environment.[7]

Benzoxazinoid_Degradation DIMBOA DIMBOA (Aglucone) MBOA MBOA DIMBOA->MBOA Spontaneous Degradation (t½ ≈ 31h in soil) DIBOA DIBOA (Aglucone) BOA BOA DIBOA->BOA Spontaneous Degradation (t½ ≈ 43h in soil) AMPO AMPO (Stable) MBOA->AMPO Microbial Transformation (t½ ≈ 5 days) APO APO (Stable) BOA->APO Microbial Transformation (t½ ≈ 2.5 days)

Fig. 2: Degradation pathway of DIMBOA and DIBOA in soil.

Mode of Action and Agricultural Relevance

Benzoxazinoids exert their biological effects through various mechanisms, making them effective against a wide range of agricultural pests.

Allelopathy and Weed Management

Benzoxazinoids released from roots or decaying plant material can inhibit the germination and growth of neighboring weeds.[7] The phytotoxicity varies between different benzoxazinoids and their degradation products, with the aminophenoxazinones (APO and AMPO) often showing the highest activity.[1][7][14] This allelopathic potential is exploited in agricultural practices like using rye as a cover crop or mulch to suppress weeds.[6]

Table 1: Phytotoxic Activity of Benzoxazinoids and Degradation Products

Compound Target Weed Species Effect Concentration Reference
DIMBOA Echinochloa crus-galli Root & Shoot Inhibition --- [15]
MBOA Phalaris minor Root & Shoot Inhibition Concentration Dependent [15]
BOA Cassia occidentalis Least Inhibition Concentration Dependent [15]
APO Lactuca sativa 76% Seedling Growth Inhibition --- [10][14]
APO Echinochloa crus-galli High Phytotoxicity --- [16]

| AMPO | Echinochloa crus-galli | High Phytotoxicity | --- |[16] |

Insecticidal and Antifeedant Activity

Benzoxazinoids are a primary defense in maize against major pests like the European corn borer (Ostrinia nubilalis) and fall armyworm (Spodoptera frugiperda).[4][17] They act as both toxins and feeding deterrents.[17] For instance, DIMBOA can reduce the digestibility of food for insect larvae, while MBOA reduces the efficiency of converting digested food into biomass.[18] The concentration and specific type of benzoxazinoid can vary significantly between plant cultivars, directly impacting their level of insect resistance.[4][19]

Table 2: Insecticidal and Antimicrobial Activity of Benzoxazinoids

Compound Target Organism Effect Concentration / IC50 Reference
DIMBOA Ostrinia nubilalis Increased mortality, delayed development 0.24 - 2.37 mM [17]
MBOA Ostrinia nubilalis Increased mortality, delayed development 3 - 24 mM [17]
DIMBOA Spodoptera exigua Increased mortality, reduced growth 2.37 mM (500 µg/g) [17]
DIMBOA Ralstonia solanacearum Antibacterial 58.55 mg/L [9]
BOA Ralstonia solanacearum Antibacterial 208.92 mg/L [9]

| DIMBOA, MBOA, BOA | Phytophthora sojae | Inhibited mycelial growth & zoospore chemotaxis | 7 - 126 µg/mL |[20] |

Benzoxazinoid Content in Different Maize Cultivars

The genetic variability within crop species leads to significant differences in their chemical defense profiles. Maize genotypes that constitutively produce higher levels of benzoxazinoids, or are better able to induce their production upon attack, generally exhibit enhanced resistance to insect pests.

Table 3: Benzoxazinoid Concentrations in Different Maize Genotypes and Effect on Pests

Maize Genotype Key Benzoxazinoid(s) Concentration Range (µg/g FW) Effect on Pest Reference
Multiple Inbred Lines DIMBOA 312 - 528 (High Resistance Lines) Associated with multiple insect resistance [21]
BRS 1040 DIMBOA-Glc (High Constitutive) ~1200 Negative impact on S. frugiperda development [19]
Mirt 2A HDMBOA-Glc (High Constitutive) ~800 Negative impact on S. frugiperda development [19]
Xianyu 335 (Susceptible) DIMBOA ~110 (after infestation) Less resistance to S. frugiperda [4]

| ZD958 (Resistant) | DIMBOA | ~200 (after infestation) | Higher resistance to S. frugiperda |[4] |

Plant Defense Signaling

The production of benzoxazinoids, particularly inducible ones like HDMBOA-Glc, is tightly regulated by plant defense signaling pathways, with jasmonic acid (JA) playing a central role.[17] Herbivore feeding or pathogen attack triggers a rapid signaling cascade. This process begins with the release of linolenic acid from chloroplast membranes, which is then converted through a series of enzymatic steps in the chloroplast and peroxisome into JA.[22][23]

JA is subsequently conjugated to the amino acid isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile).[22] JA-Ile binds to its receptor, COI1, which is part of an E3 ubiquitin ligase complex. This binding event targets JAZ (Jasmonate ZIM-domain) repressor proteins for degradation via the 26S proteasome.[22] The degradation of JAZ repressors liberates transcription factors (e.g., MYC2), which then activate the expression of JA-responsive genes, including the Bx genes responsible for benzoxazinoid biosynthesis.[6][22]

Beyond their role as direct toxins, benzoxazinoids also function as signaling molecules themselves. For example, DIMBOA can trigger the deposition of callose, a β-1,3-glucan polymer, at the sites of aphid feeding or fungal infection.[10][24] This callose deposition strengthens the cell wall and serves as a physical barrier, helping to limit the spread of pathogens and deter phloem-feeding insects.[10]

JA_Signaling_Pathway cluster_0 Signal Perception & JA Synthesis cluster_1 Signal Transduction & Gene Activation cluster_2 Downstream Defense Response Herbivory Herbivore Attack (e.g., Oral Secretions) Membrane Chloroplast Membrane Herbivory->Membrane Activates Phospholipase Linolenic α-Linolenic Acid Membrane->Linolenic Releases JA Jasmonic Acid (JA) Linolenic->JA LOX, AOS, AOC (Chloroplast/ Peroxisome) JAIle JA-Ile (Active Hormone) JA->JAIle JAR1 (Cytosol) COI1 COI1 Receptor (SCF Complex) JAIle->COI1 Binds to JAZ JAZ Repressor COI1->JAZ Targets for Degradation MYC2 MYC2/Other TFs (Transcription Factor) JAZ->MYC2 Represses Proteasome 26S Proteasome JAZ->Proteasome BxGenes Bx Gene Expression MYC2->BxGenes Activates BX_synthesis Benzoxazinoid Biosynthesis BxGenes->BX_synthesis Callose Callose Deposition (Defense) BX_synthesis->Callose DIMBOA triggers

Fig. 3: Jasmonic acid signaling pathway inducing benzoxazinoid biosynthesis and defense.

Experimental Protocols

Protocol 1: Extraction and Quantification of Benzoxazinones from Plant Tissues via PLE-SPE-LC-MS/MS

This protocol provides a method for the efficient extraction and sensitive quantification of a range of benzoxazinoids and their degradation products from plant material, based on published methodologies.[25][26][27]

Materials and Reagents:

  • Plant tissue (fresh, frozen in liquid N₂, or lyophilized)

  • Pressurized Liquid Extraction (PLE) system

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical standards for target benzoxazinoids (e.g., DIBOA, DIMBOA, MBOA, DIMBOA-Glc)

  • Internal Standard (IS): Isotope-labeled analog or a structurally similar compound (e.g., 2-MeO-DIBOA)

  • Solvents: LC-MS grade methanol (B129727), acetonitrile, water, and formic acid

  • Diatomaceous earth or sand

Procedure:

  • Sample Preparation:

    • Flash-freeze ~100-200 mg of fresh plant tissue in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • For lyophilized tissue, homogenize to a fine powder.

    • Mix the powdered sample with diatomaceous earth and load it into the PLE extraction cell.

  • Pressurized Liquid Extraction (PLE):

    • Solvent: Methanol/Water (e.g., 70:30 v/v) with 0.1% formic acid.

    • Temperature: 70-80 °C.

    • Pressure: 1500 psi.

    • Static Time: 5-10 minutes.

    • Cycles: 2-3.

    • Collect the extract and evaporate to near dryness under a stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by acidified water (0.1% formic acid).

    • Loading: Reconstitute the dried extract in a small volume of acidified water and load it onto the cartridge.

    • Washing: Wash the cartridge with acidified water to remove polar impurities.

    • Elution: Elute the target benzoxazinoids with methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase (e.g., 200 µL) containing the internal standard.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3-0.4 mL/min.

    • Gradient: Develop a suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).

    • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Optimize precursor-product ion transitions and collision energies for each target analyte and the internal standard.

  • Quantification:

    • Generate a calibration curve using serial dilutions of analytical standards spiked with a constant concentration of the internal standard.

    • Calculate the concentration of each analyte in the samples by comparing the peak area ratio (analyte/IS) to the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis start Plant Tissue (100-200 mg) grind Cryogenic Grinding start->grind mix Mix with Diatomaceous Earth grind->mix load_ple Load into PLE Cell mix->load_ple ple Pressurized Liquid Extraction (PLE) load_ple->ple evap1 Evaporate & Reconstitute ple->evap1 spe Solid-Phase Extraction (SPE) evap1->spe evap2 Evaporate & Reconstitute in Mobile Phase + IS spe->evap2 lcms LC-MS/MS Analysis (MRM Mode) evap2->lcms quant Quantification (Calibration Curve) lcms->quant result Data Reporting (µg/g FW) quant->result

Fig. 4: Experimental workflow for benzoxazinone extraction and analysis.
Protocol 2: Phytotoxicity Bioassay (Seed Germination and Radicle Elongation)

This protocol describes a general method for assessing the phytotoxicity of benzoxazinones on weed species, adapted from published procedures.[14][15][16]

Materials and Reagents:

  • Test compounds (benzoxazinones) and a solvent (e.g., DMSO or methanol).

  • Seeds of target weed species (e.g., Lolium rigidum, Echinochloa crus-galli).

  • Petri dishes (5-9 cm diameter).

  • Filter paper (e.g., Whatman No. 1).

  • Growth chamber with controlled temperature and light.

  • Phosphate-citrate buffer (pH ~5.6-6.0).

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound in a minimal amount of solvent (e.g., 100 mM in DMSO).

    • Create a series of working solutions by diluting the stock solution in the buffer to achieve the desired final concentrations (e.g., 10, 30, 100, 300, 1000 µM).

    • Ensure the final solvent concentration is consistent and low across all treatments (e.g., ≤ 0.1%) to avoid solvent toxicity.

    • Prepare a solvent control (buffer + solvent at the same final concentration) and a negative control (buffer only). A known herbicide can be used as a positive control.

  • Bioassay Setup:

    • Place one or two layers of filter paper into each Petri dish.

    • Pipette a defined volume of a test solution (e.g., 1-2 mL for a 5 cm dish) onto the filter paper to ensure uniform moistening.

    • Arrange a set number of seeds (e.g., 10-20) evenly on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Prepare at least three to four replicates for each treatment and control.

  • Incubation:

    • Place the Petri dishes in a growth chamber under controlled conditions (e.g., 25 °C, with a 16h/8h light/dark cycle or in complete darkness, depending on the requirements of the seed species).

    • Incubate for a period sufficient for germination and initial growth (e.g., 4-7 days).

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish to determine the germination percentage.

    • Carefully measure the radicle (root) and/or coleoptile (shoot) length of each germinated seedling.

    • Calculate the percent inhibition for germination, root length, and shoot length for each treatment relative to the solvent control using the formula:

      • % Inhibition = 100 * (1 - (Treatment_Value / Control_Value))

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

    • If applicable, calculate EC₅₀ values (the concentration causing 50% inhibition) using dose-response curve analysis.

Conclusion and Future Directions

Benzoxazinone natural products represent a versatile and potent class of plant-derived chemicals with significant applications in agriculture. Their roles as endogenous defense compounds against insects, pathogens, and weeds are well-established. The elucidation of their biosynthetic and signaling pathways provides a foundation for developing crops with enhanced natural pest resistance through targeted breeding or genetic engineering. Furthermore, the high phytotoxicity of benzoxazinoids and their degradation products, such as APO, makes them promising candidates for the development of bioherbicides. Future research should focus on optimizing the stability and delivery of these natural compounds for field applications, exploring the full spectrum of their biological activities, and investigating their long-term ecological impact to ensure their sustainable use in modern agricultural systems.

References

The Biological Versatility of Benzoxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole (B165842) scaffold, a bicyclic heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its unique chemical properties and structural resemblance to endogenous purine (B94841) bases allow for diverse interactions with a multitude of biological targets. This has led to the development of a vast library of benzoxazole derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the significant biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to aid in the rational design of novel therapeutic agents.

Anticancer Activity of Benzoxazole Derivatives

Benzoxazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are diverse, primarily targeting key enzymes and signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Benzoxazole derivatives have been successfully designed as inhibitors of several important kinases.

1.1.1. VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors.[1][2] By blocking the ATP-binding site of the kinase, these compounds inhibit its autophosphorylation and the subsequent downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[3][4] This ultimately leads to the suppression of tumor-induced angiogenesis. Some compounds have shown VEGFR-2 inhibitory activity with IC50 values in the nanomolar range.[5]

1.1.2. Aurora Kinase Inhibition: Aurora kinases, particularly Aurora B, are essential for proper chromosome segregation and cytokinesis during mitosis.[6][7] Their overexpression in many cancers makes them attractive therapeutic targets. Benzoxazole-based compounds have been developed as potent inhibitors of Aurora B kinase, leading to defects in mitotic spindle assembly, cell cycle arrest, and ultimately apoptosis in cancer cells.[8][9][10]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected benzoxazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference(s)
Series 1, Cmpd 14o VEGFR-2 InhibitionHepG23.22 ± 0.13[1]
Series 1, Cmpd 14l VEGFR-2 InhibitionMCF-73.84 ± 0.14[1]
Series 1, Cmpd 14b VEGFR-2 InhibitionHepG24.61 ± 0.23[1]
Series 2, Cmpd 11b VEGFR-2/c-Met InhibitionMCF-7N/A[11]
Series 2, Cmpd 11a VEGFR-2/c-Met InhibitionMCF-7N/A[11]
Series 3, Cmpd ii mTOR InhibitionMDA-MB-23140.99 ± 0.06[12]
Series 3, Cmpd iii mTOR InhibitionMDA-MB-23163.22 ± 0.04[12]
Series 4, Cmpd 19 MAGL InhibitionN/A8.4 ± 1.9 nM[13]
Series 4, Cmpd 20 MAGL InhibitionN/A7.6 ± 0.8 nM[13]
Series 5, Cmpd 10 N/AHCT1160.98 x 10⁻³[3]
Series 5, Cmpd 24 N/AHCT1161.12 x 10⁻³[3]

Antimicrobial Activity of Benzoxazole Derivatives

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazole derivatives have shown significant promise in this area, exhibiting broad-spectrum activity against both bacteria and fungi.[14]

Mechanism of Action

The antimicrobial mechanism of benzoxazoles is not fully elucidated but is thought to involve the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. Their activity has been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative benzoxazole derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDTarget OrganismMIC (µg/mL)Reference(s)
Series 6, Cmpd 2b Bacillus subtilis0.098[15]
Series 6, Cmpd 2b Staphylococcus aureus0.195[15]
Series 6, Cmpd 2b Escherichia coli0.78[15]
Series 7, Cmpd 10 Bacillus subtilis1.14 x 10⁻³ (µM)[3]
Series 7, Cmpd 24 Escherichia coli1.40 x 10⁻³ (µM)[3]
Series 7, Cmpd 13 Candida albicans1.16 x 10⁻³ (µM)[3]
Series 7, Cmpd 19 Aspergillus niger1.21 x 10⁻³ (µM)[3]

Anti-inflammatory Activity of Benzoxazole Derivatives

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and psoriasis. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and pathways.

Inhibition of Inflammatory Pathways

One of the primary anti-inflammatory mechanisms of benzoxazole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory cascade. Additionally, some derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key in the production of prostaglandins, important mediators of inflammation and pain.

Quantitative Data: Anti-inflammatory Activity

The in vitro anti-inflammatory activity of selected benzoxazole derivatives is summarized below, with data presented as IC50 values for the inhibition of specific inflammatory targets.

Compound IDTarget/MechanismIC50 (µM)Reference(s)
Series 8, Cmpd 3g IL-6 Inhibition5.09 ± 0.88[10]
Series 8, Cmpd 3d IL-6 Inhibition5.43 ± 0.51[10]
Series 8, Cmpd 3c IL-6 Inhibition10.14 ± 0.08[10]
Series 9, Cmpd 3d NO Inhibition13.44[17]
Series 9, Cmpd 2d NO Inhibition14.72[17]
Series 9, Cmpd 2c NO Inhibition16.43[17]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of novel benzoxazole derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[18]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 25 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[18] Incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT-containing media and add 50-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Compound Preparation: Prepare a stock solution of the benzoxazole derivative in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling).[22] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[23]

Protocol:

  • Animal Acclimatization: Acclimatize the animals (e.g., Wistar rats or Swiss albino mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the benzoxazole derivative or the vehicle control to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection). A standard anti-inflammatory drug (e.g., indomethacin (B1671933) or diclofenac) is used as a positive control.

  • Induction of Edema: After a specific time interval (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.[24]

  • Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by benzoxazole derivatives is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by benzoxazole derivatives.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K Activates PLCγ PLCγ VEGFR-2->PLCγ Activates Benzoxazole Derivative Benzoxazole Derivative Proliferation Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration Migration Migration->Angiogenesis Survival Survival Survival->Angiogenesis PI3K->Migration Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates mTOR->Survival PKC PKC PLCγ->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates ERK->Proliferation ERK->Migration

Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.

AuroraB_Kinase_Pathway Aurora B Kinase Aurora B Kinase Cell Cycle Arrest Cell Cycle Arrest Aurora B Kinase->Cell Cycle Arrest MCAK MCAK Aurora B Kinase->MCAK Phosphorylates Cytokinesis Proteins Cytokinesis Proteins Aurora B Kinase->Cytokinesis Proteins Phosphorylates Benzoxazole Derivative Benzoxazole Derivative Chromosome Condensation Chromosome Condensation Proper Mitosis Proper Mitosis Chromosome Condensation->Proper Mitosis Spindle Assembly Checkpoint Spindle Assembly Checkpoint Spindle Assembly Checkpoint->Proper Mitosis Cytokinesis Cytokinesis Cytokinesis->Proper Mitosis Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Histone H3 Histone H3 Histone H3->Chromosome Condensation MCAK->Spindle Assembly Checkpoint Cytokinesis Proteins->Cytokinesis

Caption: Role of Aurora B kinase in mitosis and its disruption by benzoxazole inhibitors.

NFkB_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Benzoxazole Derivative Benzoxazole Derivative Benzoxazole Derivative->IKK Complex Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB NF-κB IκBα->NF-κB Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocates to Nucleus->Pro-inflammatory Genes Activates Transcription Ubiquitination & Degradation->NF-κB Releases

Caption: Inhibition of the NF-κB inflammatory pathway by benzoxazole derivatives.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel benzoxazole-based kinase inhibitors.

Kinase_Inhibitor_Discovery_Workflow Start Start End End Decision Decision Library Synthesis Library Synthesis Decision->Library Synthesis Inactive Lead Optimization Lead Optimization Decision->Lead Optimization Active High-Throughput Screening High-Throughput Screening Library Synthesis->High-Throughput Screening Biochemical Kinase Assays Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify Active Compounds Hit Identification->Decision Potency & Selectivity Assessment In Vitro Cellular Assays In Vitro Cellular Assays Lead Optimization->In Vitro Cellular Assays Structure-Activity Relationship Studies In Vivo Studies In Vivo Studies In Vitro Cellular Assays->In Vivo Studies Promising Leads In Vivo Studies->End Preclinical Candidate Selection

Caption: A generalized workflow for the discovery of benzoxazole kinase inhibitors.

Conclusion

The benzoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide range of biological activities. The examples and data presented in this guide highlight the significant potential of benzoxazole derivatives in the fields of oncology, infectious diseases, and inflammation. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to the design and development of the next generation of benzoxazole-based drugs. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of even more potent and selective drug candidates with improved therapeutic profiles.

References

Environmental Fate and Degradation of Benzadox: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide outlines the principles and methodologies for assessing the environmental fate and degradation of the herbicide Benzadox ([(benzoylamino)oxy]acetic acid). Due to a lack of publicly available experimental data specific to this compound, the quantitative values presented in the tables and the degradation pathways shown in the diagrams are hypothetical. They are based on the expected behavior of compounds with similar chemical structures and are intended for illustrative purposes to guide researchers in their study design and data interpretation.

Introduction

This compound, with the chemical name [(benzoylamino)oxy]acetic acid, is a herbicide whose environmental persistence and transformation are critical for a comprehensive ecological risk assessment. Understanding its fate in various environmental compartments—soil, water, and air—is paramount for predicting potential exposure to non-target organisms and ensuring environmental safety. This technical guide provides an in-depth overview of the key processes governing the environmental fate of this compound, including abiotic and biotic degradation pathways. It further outlines the standard experimental protocols and analytical methodologies required for its comprehensive environmental assessment, targeted at researchers, scientists, and drug development professionals.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Abiotic Degradation

Abiotic degradation processes, namely hydrolysis and photolysis, are key factors in the transformation of this compound in the environment, independent of microbial activity.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

  • Preparation of Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Application of Test Substance: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit and allow for accurate analytical measurement.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: Collect samples at predetermined time intervals.

  • Analysis: Quantify the concentration of this compound and any major degradation products in the samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Determine the rate of hydrolysis and the half-life (DT50) at each pH level by plotting the concentration of this compound against time and fitting the data to an appropriate kinetic model (typically first-order).

pHTemperature (°C)Half-life (DT50) (days)Rate Constant (k) (day⁻¹)
425Stable< 0.001
7251500.0046
925100.0693
Photolysis

Photolysis is the degradation of a molecule caused by the absorption of light energy. The rate of photolysis depends on the light intensity and the quantum yield of the compound.

  • Preparation of Solutions: Prepare sterile aqueous solutions of this compound in purified water.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp). The spectral distribution and intensity of the light should be characterized.

  • Exposure: Irradiate the this compound solutions for defined periods. Maintain a constant temperature throughout the experiment.

  • Dark Controls: Run parallel experiments with solutions kept in the dark to distinguish between photolytic and hydrolytic degradation.

  • Sampling and Analysis: Collect samples at various time points and analyze for the concentration of this compound and its photoproducts.

  • Quantum Yield Calculation: Determine the quantum yield, which is the efficiency of a photon in causing a chemical reaction. This is calculated from the rate of photolysis, the light intensity, and the molar absorption coefficient of this compound.

ParameterValue
Wavelength of Maximum Absorption (λmax)230 nm
Molar Absorptivity at λmax (ε)12,000 L mol⁻¹ cm⁻¹
Quantum Yield (Φ)0.05
Photolysis Half-life (DT50) in surface water (simulated sunlight)25 days

Biotic Degradation

Biotic degradation, or biodegradation, involves the breakdown of this compound by microorganisms in soil and water. This is often the primary mechanism for the dissipation of organic compounds in the environment.

Experimental Protocol: Ready Biodegradability Study (based on OECD Guideline 301)
  • Inoculum: Use an inoculum from a source rich in diverse microorganisms, such as activated sludge from a wastewater treatment plant.

  • Test Medium: Prepare a mineral salt medium containing the inoculum and this compound as the sole source of organic carbon.

  • Incubation: Incubate the test flasks under aerobic conditions at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement of Biodegradation: Monitor the extent of biodegradation by measuring parameters such as oxygen consumption (BOD), carbon dioxide production, or the disappearance of dissolved organic carbon (DOC).

  • Data Analysis: Calculate the percentage of biodegradation over time. A compound is considered readily biodegradable if it reaches a certain percentage of theoretical maximum degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.

Test TypeInoculumDuration (days)Biodegradation (%)Classification
CO₂ Evolution (OECD 301B)Activated Sludge2845Not Readily Biodegradable
Soil Metabolism (OECD 307)Loam Soil90DT50 = 60 daysModerately Persistent

Environmental Fate Assessment Workflow

A This compound Release to Environment B Abiotic Degradation A->B C Biotic Degradation A->C I Sorption to Soil/Sediment A->I D Hydrolysis (Water/Soil) B->D E Photolysis (Water/Soil Surface) B->E F Microbial Degradation (Soil/Water) C->F G Degradation Products D->G E->G F->G H Mineralization (CO2, H2O) G->H J Leaching to Groundwater I->J K Runoff to Surface Water I->K This compound This compound BenzoicAcid Benzoic Acid This compound->BenzoicAcid Hydrolysis/Photolysis AminooxyaceticAcid Aminooxyacetic Acid This compound->AminooxyaceticAcid Hydrolysis/Photolysis This compound This compound MetaboliteA Intermediate Metabolite A (e.g., Hydroxylated this compound) This compound->MetaboliteA Microbial Oxidation BenzoicAcid Benzoic Acid This compound->BenzoicAcid Microbial Hydrolysis MetaboliteB Intermediate Metabolite B (e.g., Ring Cleavage Product) MetaboliteA->MetaboliteB Further Metabolism CO2 CO2 + H2O + Biomass MetaboliteB->CO2 BenzoicAcid->CO2

The Dawn of a New Era in Weed Management: A Technical Guide to Novel Benzoxazinone-Based Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of effective and sustainable weed control has led researchers to explore the rich chemical diversity of natural products. Among these, benzoxazinones, a class of compounds naturally occurring in various plant species as defense allelochemicals, have emerged as a highly promising scaffold for the development of novel herbicides. This technical guide provides an in-depth exploration of the discovery, synthesis, and mode of action of new-generation benzoxazinone-based herbicides, offering a comprehensive resource for professionals in the agrochemical and life sciences sectors.

From Nature's Arsenal to a Chemist's Blueprint: The Benzoxazinone (B8607429) Scaffold

Benzoxazinones, such as 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy analog (DIMBOA), are key players in the defense mechanisms of gramineous plants like wheat, maize, and rye.[1][2] Their inherent phytotoxicity has inspired the design and synthesis of a vast library of derivatives with enhanced herbicidal activity and selectivity.[3] The core (2H)-1,4-benzoxazin-3(4H)-one structure presents multiple sites for chemical modification, allowing for the fine-tuning of its biological properties.[4][5]

Synthesizing the Next Generation of Herbicides

The journey from a natural lead to a viable herbicide candidate involves sophisticated synthetic strategies. A common approach to synthesizing novel benzoxazinone derivatives involves a multi-step process that often begins with the nitration of a substituted benzoxazine, followed by N-alkylation and subsequent reduction of the nitro group to an amine.[6][7] This amino-benzoxazinone intermediate serves as a versatile building block for introducing further diversity, for instance, through reaction with anhydrides to form isoindoline-1,3-dione substituted derivatives.[6][7]

Another key strategy involves the modification of the aromatic ring of the benzoxazinone skeleton.[4][5] By introducing various substituents such as halogens or methoxy (B1213986) groups, researchers can modulate the electronic and steric properties of the molecule, which in turn influences its herbicidal potency.[4]

Synthesis_Workflow cluster_synthesis General Synthesis Pathway start Substituted Benzoxazinone nitration Nitration (HNO3/H2SO4) start->nitration Step 1 n_alkylation N-Carboxy Esterification (e.g., 2-bromo-2-substituted-carboxy esters) nitration->n_alkylation Step 2 reduction Reduction (e.g., Fe/Acetic Acid) n_alkylation->reduction Step 3 intermediate Amino-Benzoxazinone Intermediate reduction->intermediate cyclization Reaction with Anhydride (B1165640) (e.g., Phthalic Anhydride) intermediate->cyclization Step 4 final_product Novel Benzoxazinone Herbicide cyclization->final_product

A generalized workflow for the synthesis of novel benzoxazinone derivatives.

Unraveling the Mechanism of Action: How Benzoxazinones Inhibit Weed Growth

The herbicidal effect of benzoxazinones is attributed to their ability to interfere with crucial biochemical pathways in plants. A primary target for many newly developed benzoxazinone derivatives is protoporphyrinogen (B1215707) IX oxidase (PPO) , a key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways.[6][8][9][10] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption, leading to symptoms like leaf cupping, crinkling, bronzing, and necrosis.[6][7]

More recently, dihydroxyacid dehydratase (DHAD) , an essential enzyme in the branched-chain amino acid (BCAA) synthesis pathway, has been identified as another promising target for benzoxazinone-based herbicides.[11][12] By inhibiting DHAD, these compounds disrupt protein synthesis and overall plant growth.[11][12]

Mode_of_Action cluster_moa Proposed Mechanisms of Action cluster_ppo PPO Inhibition Pathway cluster_dhad DHAD Inhibition Pathway herbicide Benzoxazinone Herbicide PPO Protoporphyrinogen IX Oxidase (PPO) herbicide->PPO Inhibits DHAD Dihydroxyacid Dehydratase (DHAD) herbicide->DHAD Inhibits ProtoIX Protoporphyrinogen IX ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Accumulation & Oxidation Membrane Cell Membrane Damage ROS->Membrane Symptoms Necrosis, Bronzing Membrane->Symptoms BCAA Branched-Chain Amino Acid (BCAA) Synthesis Growth Inhibition of Plant Growth BCAA->Growth Disruption

Signaling pathways illustrating the herbicidal modes of action of benzoxazinones.

Structure-Activity Relationship (SAR) Studies: Designing for Potency

Systematic SAR studies have been instrumental in optimizing the herbicidal activity of the benzoxazinone scaffold. These studies have revealed several key structural features that enhance phytotoxicity:

  • The absence of a hydroxyl group at the C-2 position generally increases bioactivity.[1]

  • The presence of a hydroxyl or acetoxy group at the N-4 position is often crucial for the herbicidal effect.[1][2][13]

  • Substitution on the aromatic ring can significantly impact activity and selectivity. For instance, halogenation at the C-6 or C-7 position has been shown to yield highly phytotoxic compounds.[4]

  • The introduction of bulky heterocyclic moieties at various positions can lead to potent PPO inhibitors.[6][8]

Quantitative Analysis of Herbicidal Activity

The efficacy of novel benzoxazinone derivatives is typically evaluated through a series of bioassays against a panel of both monocotyledonous and dicotyledonous weeds. The results are often expressed as IC50 or GR50 values, representing the concentration of the compound required to cause 50% inhibition of growth.

Compound ClassTarget WeedsHerbicidal Activity (Example Values)Reference
Isoindoline-1,3-dione Substituted BenzoxazinonesAbutilon theophrasti, Cassia obtusifolia>80% control at 75 g a.i./ha (pre- and post-emergence)[7]
2-Deoxy Derivatives of Natural BenzoxazinonesAvena fatua, Lolium rigidumHigh inhibition of development[14][15]
1,4-Benzothiazinone and 1,4-Benzoxathianone AnalogsEchinochloa crus-galli, Lolium rigidum, Portulaca oleraceaHigher inhibition than natural benzoxazinones at 1000 and 300 µM[16]
Benzoxazinone-Pyrimidinedione HybridsBroad-spectrumExcellent activity at 37.5 g a.i./ha (post-emergence)[10]
Benzoxazinone Derivatives Targeting DHADEclipta prostrata, Amaranthus retroflexus>75% inhibition in greenhouse tests[11][12]

Experimental Protocols: A Guide to Synthesis and Bioassays

General Synthetic Procedure for Isoindoline-1,3-dione Substituted Benzoxazinones

A mixture of an appropriate amino-benzoxazinone derivative (1.5 mmol) and a substituted phthalic anhydride (1.8 mmol) in glacial acetic acid (30 mL) is heated under reflux for approximately 3.5 hours.[6] After cooling to room temperature, the reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution, and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography.[6]

Etiolated Wheat Coleoptile Bioassay for Phytotoxicity Assessment

This in vitro assay assesses the effect of compounds on plant cell elongation.[16] Wheat seeds are germinated in the dark, and coleoptile segments of a specific length are excised. These segments are then incubated in solutions containing different concentrations of the test compounds. After a set period, the elongation of the coleoptiles is measured and compared to controls to determine the inhibitory effect of the compounds.[16]

In Vitro PPO and DHAD Inhibition Assays

The inhibitory activity of the synthesized compounds against their target enzymes is determined using spectrophotometric assays. For PPO, the assay typically measures the rate of oxidation of protoporphyrinogen IX to protoporphyrin IX. For DHAD, the assay monitors the conversion of its substrate. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is then calculated.

Future Outlook: The Path Forward for Benzoxazinone Herbicides

The discovery and development of novel benzoxazinone-based herbicides represent a significant advancement in the field of weed science. Their diverse modes of action, including the inhibition of well-established targets like PPO and novel targets like DHAD, offer new tools to combat the growing problem of herbicide resistance. Future research will likely focus on:

  • Expanding the chemical space through the synthesis of new derivatives with improved efficacy and crop safety.

  • Elucidating the molecular interactions between benzoxazinone inhibitors and their target enzymes to guide rational drug design.

  • Investigating the environmental fate and toxicological profile of lead compounds to ensure their sustainability and safety.

The continued exploration of the benzoxazinone scaffold holds immense potential for the development of the next generation of herbicides that are not only effective but also environmentally responsible, paving the way for a more sustainable future for agriculture.

References

The Allelopathic Arsenal of Cereals: A Technical Guide to Benzoxazinoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinoids, a class of indole-derived secondary metabolites, represent a key component of the chemical defense strategy in many cereals, including wheat, maize, and rye.[1] Their potent allelopathic activity, alongside their roles in defense against herbivores and pathogens, makes them a subject of intense research for their potential applications in sustainable agriculture and drug development.[2][3] This technical guide provides an in-depth exploration of the biosynthesis, mode of action, and experimental analysis of benzoxazinoids, with a focus on their allelopathic potential.

Biosynthesis of Benzoxazinoids: A Multi-step Pathway

The biosynthesis of benzoxazinoids is a well-characterized pathway that begins with indole-3-glycerol phosphate (B84403), an intermediate in the tryptophan biosynthesis pathway.[4][5] A series of enzymes, encoded by the Bx gene cluster, catalyzes the conversion of this precursor into the core benzoxazinoid structures.[4][5] In cereals, these compounds are typically stored as inactive glucosides, which are activated upon tissue damage.[1][6]

The initial and committed step in benzoxazinoid biosynthesis is the conversion of indole-3-glycerol phosphate to indole, a reaction catalyzed by the enzyme BENZOXAZINELESS1 (BX1).[7] Subsequent oxidation steps, mediated by cytochrome P450 monooxygenases (BX2-BX5), lead to the formation of 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[4][8] DIBOA can then be glucosylated to DIBOA-Glc by glucosyltransferases (BX8 and BX9).[7] Further modifications, such as hydroxylation and methylation, lead to a diverse array of benzoxazinoid structures, including the prominent 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucoside.[7][9]

Benzoxazinoid_Biosynthesis cluster_pathway Benzoxazinoid Biosynthesis Pathway IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 DIBOA DIBOA Indole->DIBOA BX2-BX5 DIBOA_Glc DIBOA-Glc DIBOA->DIBOA_Glc BX8/BX9 TRIBOA_Glc TRIBOA-Glc DIBOA_Glc->TRIBOA_Glc BX6 DIMBOA_Glc DIMBOA-Glc TRIBOA_Glc->DIMBOA_Glc BX7 HDMBOA_Glc HDMBOA-Glc DIMBOA_Glc->HDMBOA_Glc BX10-BX12

Caption: The core biosynthetic pathway of benzoxazinoids in cereals.

Allelopathic Mode of Action

The allelopathic effects of benzoxazinoids are primarily attributed to the aglycone forms, which are released from their inactive glucoside precursors by the action of β-glucosidases upon cell damage, such as during decomposition of plant residues in the soil.[1][6] These reactive aglycones, including DIBOA and DIMBOA, can inhibit the germination and growth of competing plant species.[2][10]

Once released into the rhizosphere, benzoxazinoids and their degradation products can interfere with various physiological processes in target plants. Proposed modes of action include the disruption of auxin signaling, induction of oxidative stress through the production of reactive oxygen species (ROS), and alteration of cell wall rigidity, leading to reduced growth.[5] Furthermore, benzoxazinoids can chelate essential metal ions, potentially limiting their availability to neighboring plants.[6] The degradation of benzoxazinoids in the soil can lead to the formation of even more potent allelochemicals, such as phenoxazinones.[3]

Allelopathic_Mode_of_Action cluster_process Allelopathic Mechanism cluster_effects Physiological Effects BX_Glc Benzoxazinoid Glucosides (in cereal residue) Activation β-glucosidase (upon tissue damage) BX_Glc->Activation Aglycones Active Benzoxazinoid Aglycones (DIBOA, DIMBOA) Activation->Aglycones Target_Plant Target Plant Aglycones->Target_Plant inhibit Chelation Metal Ion Chelation Aglycones->Chelation Auxin Disruption of Auxin Signaling Target_Plant->Auxin ROS Induction of Oxidative Stress Target_Plant->ROS Cell_Wall Altered Cell Wall Rigidity Target_Plant->Cell_Wall

Caption: Generalized mode of action for benzoxazinoid allelopathy.

Quantitative Data on Benzoxazinoid Content and Allelopathic Activity

The concentration of benzoxazinoids in cereals varies significantly depending on the species, cultivar, plant age, tissue type, and environmental conditions.[11][12] Younger tissues generally exhibit higher concentrations, which tend to decrease as the plant matures.[2][13]

Table 1: Benzoxazinoid Concentrations in Cereal Tissues

CerealTissueBenzoxazinoidConcentration (µg g⁻¹ dry weight)Reference
Rye (Secale cereale)ShootsDIBOA-Glc + DIBOA378 - 542[11]
Rye (Secale cereale)RootsHMBOA-GlcDominant BX compound[11]
Wheat (Triticum aestivum)ColeoptilesDIMBOA-GlcHighest among coleoptile, 1st and 2nd leaf[13]
Wheat (Triticum aestivum)Foliage, Roots, SeedsVariousLevels are similar across tissues[12]
Maize (Zea mays)LeavesDIMBOA-GlcIncreases upon aphid infestation[7]
Maize (Zea mays)ApoplastDIMBOA, HDMBOA-GlcAccumulates upon fungal infection[7]

Table 2: Allelopathic Effects of Benzoxazinoids on Weed Species

BenzoxazinoidTarget Weed SpeciesEffectReference
DIMBOA, MBOALolium rigidum, Portulaca oleraceaStrong root inhibition[14]
Various from wheatBromus japonicus, Chenopodium albumGrowth inhibition[2]
Various from wheatAvena fatua, Lolium rigidumGrowth inhibition[2]
Rye residuesCotton (Gossypium hirsutum)Reduced growth and biomass[10]

Experimental Protocols

Extraction and Quantification of Benzoxazinoids

A common method for the extraction and quantification of benzoxazinoids from plant tissues involves the following steps:

  • Sample Preparation: Freeze-dry the plant material (shoots, roots, etc.) and grind it into a fine powder.[13]

  • Extraction: Extract the powdered tissue with methanol (B129727). The volume of methanol should be 10-20 times the weight of the tissue.[13]

  • Purification (Optional): Dilute the methanol extract with an equal volume of water and chill at -25°C for 20 minutes to precipitate interfering substances.[13]

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to separate and quantify individual benzoxazinoids.[7]

Experimental_Workflow_BX_Quantification cluster_workflow Benzoxazinoid Quantification Workflow Start Plant Tissue (e.g., leaves, roots) Freeze_Dry Freeze-drying and Grinding Start->Freeze_Dry Extraction Methanol Extraction Freeze_Dry->Extraction Purification Optional: Water precipitation Extraction->Purification Analysis HPLC-DAD Analysis Purification->Analysis End Quantified Benzoxazinoid Concentrations Analysis->End

Caption: Workflow for benzoxazinoid extraction and quantification.

Allelopathy Bioassays

Several bioassay methods can be employed to evaluate the allelopathic potential of benzoxazinoids or plant extracts containing them.

This is a simple and widely used method for assessing the effect of allelochemicals on seed germination and seedling growth.

  • Preparation: Place a filter paper in a sterile petri dish.

  • Treatment: Moisten the filter paper with a known concentration of the purified benzoxazinoid solution or a plant extract. A control group should be prepared with distilled water.

  • Seeding: Place a specific number of seeds of the target plant species (e.g., a common weed) on the moistened filter paper.

  • Incubation: Incubate the petri dishes in a controlled environment (e.g., 25°C with a 12-hour photoperiod).

  • Data Collection: After a set period (e.g., 7 days), measure germination percentage, root length, and shoot length.

This method allows for the evaluation of allelopathy through root exudates in a more naturalistic setting.

  • Donor Plant Preparation: Grow the cereal plant (donor) in a pot with sand.

  • Acceptor Plant Preparation: Prepare a "plant box" containing an agar (B569324) medium.

  • Co-cultivation: Place the pot with the donor plant at one end of the plant box, allowing its roots to grow into the agar.

  • Seeding: Sow the seeds of the target plant species (acceptor) at varying distances from the donor plant's roots in the agar.

  • Data Collection: After a period of growth, measure the radicle length of the acceptor seedlings at different distances from the donor plant to assess the inhibitory effect of the root exudates.[15]

Conclusion and Future Directions

Benzoxazinoids are a fascinating and important class of plant secondary metabolites with significant allelopathic potential. Understanding their biosynthesis, mode of action, and ecological roles is crucial for leveraging their benefits in agriculture and for exploring their potential as lead compounds in drug discovery. Future research should focus on elucidating the transcriptional regulation of the benzoxazinoid biosynthetic pathway, further unraveling the complex interactions of these compounds in the soil environment, and exploring the full spectrum of their biological activities. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to advance our knowledge of these potent natural chemicals.

References

Revolutionizing Weed Management: A Technical Guide to Benzadox Analogues with Enhanced Herbicidal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistent challenge of weed infestation in agriculture necessitates the continuous development of novel herbicides with improved efficacy and alternative modes of action to combat the rise of herbicide-resistant weeds. Benzadox, (benzamidooxy)acetic acid, has served as a valuable scaffold for the development of new herbicidal agents. This technical guide provides an in-depth overview of the synthesis, herbicidal activity, and mechanism of action of this compound analogues. It is designed to be a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation herbicides. This document summarizes key quantitative data, details experimental protocols for synthesis and bioassays, and visualizes critical pathways and workflows to facilitate a deeper understanding and inspire further innovation in this field.

Data Presentation: Herbicidal Efficacy of this compound Analogues and Related Heterocyclic Compounds

The following tables summarize the available quantitative data on the herbicidal efficacy of various this compound analogues and related compounds. Due to the limited availability of comprehensive datasets for a single, homologous series of this compound analogues, data from structurally related benzoxazole (B165842) and benzoxazinone (B8607429) derivatives are also included to provide a broader perspective on structure-activity relationships.

Table 1: Post-emergence Herbicidal Activity of N-cinnamoyl-N-substituted hydroxylamine (B1172632) derivatives against Raphanus sativus

Compound IDSubstituent on Cinnamic Acid MoietySubstituent on Hydroxylamine Benzene RingConcentration (ppm)Herbicidal Activity (% Inhibition)
A23-NO₂H200At par with standard
B13-Bro-tolyl200At par with standard
C14-Cl2-bromo200At par with standard
StandardPendimethalin---
Data synthesized from available research indicating comparable activity to the standard herbicide, pendimethalin[1][2].

Table 2: In vitro Antifungal Activity (EC50) of 1,4-Benzoxazin-3-one Derivatives

While not direct herbicidal data, the following provides insight into the biological activity of the benzoxazinone scaffold.

Compound IDSubstituent on BenzoxazinoneTarget FungiEC50 (µg/mL)
5L-G. zeae20.06
5o6-ClG. zeae23.17
5q6-ClP. sasakii26.66
5r6-ClP. infestans15.37
5p6-ClC. wilt26.76
Hymexazol (Standard)-G. zeae40.51
Hymexazol (Standard)-P. sasakii32.77
Hymexazol (Standard)-P. infestans18.35
Carbendazim (Standard)-P. infestans34.41
Data from a study on antifungal 1,4-benzoxazin-3-one derivatives, indicating the potential for biological activity in this class of compounds[3][4].

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted Benzamide (B126) Derivatives

This protocol describes a general method for the synthesis of N-substituted benzamide derivatives, which are precursors to this compound analogues.

Materials:

  • Substituted benzoic acid (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Carbonyldiimidazole (CDI) (1.2 mmol)

  • Substituted hydroxylamine or amine (1.1 mmol)

Procedure:

  • Suspend the substituted benzoic acid (1.0 mmol) in anhydrous THF (20 mL).

  • Add CDI (1.2 mmol) to the suspension.

  • Stir the mixture for 3 hours at 60 °C under a nitrogen atmosphere.

  • After the formation of the acylimidazole, cool the clear solution to room temperature.

  • To this solution, add the desired substituted hydroxylamine or amine (1.1 mmol).

  • Stir the reaction mixture at room temperature for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted benzamide derivative[5].

Protocol 2: Evaluation of Post-Emergence Herbicidal Activity

This protocol outlines a standard procedure for assessing the post-emergence herbicidal efficacy of test compounds in a greenhouse setting.

Materials:

  • Test compounds (this compound analogues)

  • Acetone (B3395972)

  • Tween-20

  • Distilled water

  • Pots containing soil

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Seeds of crop species for selectivity testing (e.g., corn, soybean)

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Spraying equipment

Procedure:

  • Plant Cultivation: Sow the seeds of target weed and crop species in pots filled with a suitable soil mixture. Grow the plants in a greenhouse under controlled conditions (e.g., 25-30°C, 60-70% relative humidity, 14-hour photoperiod) until they reach the 2-3 leaf stage.

  • Preparation of Test Solutions: Dissolve the test compounds in a small amount of acetone and then dilute with distilled water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations (e.g., expressed in g/ha or ppm).

  • Herbicide Application: Apply the test solutions uniformly to the foliage of the plants using a laboratory sprayer. Include a negative control (sprayed with the solvent-surfactant solution only) and a positive control (a commercial herbicide).

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on a percentage scale, where 0% represents no effect and 100% represents complete plant death.

  • Data Analysis: Calculate the average injury percentage for each treatment. For dose-response studies, determine the GR50 (the dose required to cause 50% growth reduction) or ED50 (median effective dose) values.

Mandatory Visualizations

General Synthesis Workflow for this compound Analogues

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Substituted Benzoic Acid Substituted Benzoic Acid Activation Activation Substituted Benzoic Acid->Activation  CDI, THF Substituted Hydroxylamine Substituted Hydroxylamine Coupling Coupling Substituted Hydroxylamine->Coupling Activation->Coupling This compound Analogue This compound Analogue Coupling->this compound Analogue

Caption: General synthesis workflow for this compound analogues.

Proposed Mechanism of Action of this compound Analogues

G cluster_activation Bioactivation cluster_inhibition Enzyme Inhibition cluster_effect Physiological Effect Benzadox_Analogue This compound Analogue (Pro-herbicide) Active_Metabolite Aminooxyacetic Acid Analogue Benzadox_Analogue->Active_Metabolite Plant Metabolism Aminotransferase Aminotransferase (e.g., Tyrosine Aminotransferase) Active_Metabolite->Aminotransferase Inhibition Amino_Acid_Product Amino Acid Product Aminotransferase->Amino_Acid_Product Blocked Amino_Acid_Precursor Amino Acid Precursor (e.g., Tyrosine) Amino_Acid_Precursor->Aminotransferase Keto_Acid α-Keto Acid Keto_Acid->Aminotransferase Disruption Disruption of Amino Acid Biosynthesis Plant_Death Plant Death Disruption->Plant_Death

Caption: Proposed mechanism of action for this compound analogues.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzadox, a herbicide, and its related compounds. The document details the application of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the structural elucidation and quantification of these compounds. This guide is intended to serve as a valuable resource for professionals in research, analytical chemistry, and drug development.

Introduction to this compound and Spectroscopic Characterization

This compound, with the chemical name 2-(benzamidooxy)acetic acid, is a herbicide used for the control of various weeds.[1][2] Its molecular structure, consisting of a benzoyl group, an amide linkage, an ether bond, and a carboxylic acid moiety, lends itself to detailed characterization by multiple spectroscopic methods. Understanding the spectroscopic properties of this compound is crucial for its detection, quantification in environmental and biological samples, and for the identification of its metabolites and degradation products.

This guide presents a compilation of expected and reported spectroscopic data for this compound. While complete, high-resolution spectra for this compound are not always publicly accessible, this document synthesizes information from available databases and provides data from closely related compounds to offer a robust analytical framework.

Data Presentation: Spectroscopic Properties of this compound

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: 1H NMR Spectral Data for this compound (Predicted)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.0 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~8.0 - 8.2Multiplet2HAromatic protons (ortho to C=O)
~7.4 - 7.6Multiplet3HAromatic protons (meta and para to C=O)
~4.7Singlet2HMethylene protons (-O-CH2-)
~9.5Singlet (broad)1HAmide proton (-NH-)

Note: Predicted values are based on the analysis of similar structures and functional groups. The chemical shift of the carboxylic acid and amide protons can be highly dependent on the solvent and concentration.[3][4][5]

Table 2: 13C NMR Spectral Data for this compound (Predicted)
Chemical Shift (δ) ppmAssignment
~170 - 175Carboxylic acid carbonyl carbon (-C OOH)
~165 - 170Amide carbonyl carbon (-C =O)
~130 - 135Aromatic carbon (ipso- to C=O)
~128 - 133Aromatic carbons (ortho-, meta-, para-)
~70Methylene carbon (-O-C H2-)

Note: Predicted values are based on typical chemical shifts for the respective functional groups in aromatic compounds.[6][7]

Table 3: Mass Spectrometry Data for this compound
ParameterValueSource
Molecular FormulaC9H9NO4[1][8]
Molecular Weight195.17 g/mol [1][8]
Precursor m/z ([M+H]+)196.0604[8]
Major Fragment Ions (m/z)
105.0337[C6H5CO]+ (Benzoyl cation) - Base Peak[8]
91.0544[C7H7]+ (Tropylium ion) or fragment thereof[8]
95.0493Unassigned[8]
97.0077Unassigned[8]
77.0391[C6H5]+ (Phenyl cation)[9]

Note: Fragmentation patterns can vary depending on the ionization technique and collision energy.

Table 4: FT-IR Spectroscopic Data for this compound
Wavenumber (cm-1)Vibration TypeFunctional Group
~2500 - 3300 (broad)O-H stretchCarboxylic acid
~3300 (broad)N-H stretchAmide
~3000 - 3100C-H stretch (aromatic)Benzene ring
~2850 - 2960C-H stretch (aliphatic)Methylene group
~1700 - 1725C=O stretchCarboxylic acid (dimer)
~1650 - 1680C=O stretch (Amide I band)Amide
~1580 - 1600C=C stretchAromatic ring
~1500 - 1550N-H bend (Amide II band)Amide
~1200 - 1300C-O stretchCarboxylic acid, Ether
~1000 - 1100C-O stretchEther

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.[10]

Table 5: UV-Vis Spectroscopic Data for this compound
Solventλmax (nm)Molar Absorptivity (ε) (L mol-1 cm-1)
Ethanol (B145695)/Methanol (B129727)~230, ~275Not available

Note: Aromatic compounds typically exhibit two absorption bands. The position and intensity of these bands can be influenced by the solvent polarity.[11] For benzoxazole (B165842) derivatives, which share some structural similarities, absorption maxima have been observed in the range of 336 to 374 nm.[12][13]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard practices for the analysis of herbicides and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Deuterated Chloroform (CDCl3), Deuterated Dimethyl Sulfoxide (DMSO-d6), or Deuterated Methanol (CD3OD)). DMSO-d6 is often suitable for carboxylic acids to ensure the observation of the acidic proton.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters (1H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-15 ppm.

  • Instrumental Parameters (13C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as 13C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the 1H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective nuclei in the this compound molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile (B52724).

    • For analysis of environmental or biological samples, a prior extraction and clean-up procedure is necessary. This may involve liquid-liquid extraction or solid-phase extraction (SPE).

  • Instrumentation (Liquid Chromatography-Mass Spectrometry - LC-MS):

    • Liquid Chromatograph (LC):

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 0.2-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometer (MS):

      • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for detecting the [M+H]+ ion.

      • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

      • Scan Range: m/z 50-500.

      • For MS/MS: Select the precursor ion (m/z 196.06 for this compound) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to obtain fragment ion spectra.

  • Data Analysis:

    • Identify the molecular ion peak to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic fragment ions, which can help in structural confirmation. Key fragments for this compound include the benzoyl cation (m/z 105) and the phenyl cation (m/z 77).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumental Parameters:

    • Spectrometer: A Fourier-Transform Infrared Spectrometer.

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

    • A background spectrum of the empty sample holder (or clean ATR crystal) should be collected and automatically subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present in this compound, such as the broad O-H stretch of the carboxylic acid, the N-H and C=O stretches of the amide, the C-O stretches of the ether and carboxylic acid, and the C-H and C=C vibrations of the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of this compound, which is useful for quantitative analysis.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in a UV-transparent solvent, such as ethanol or methanol.

    • Prepare a series of standard solutions of lower concentrations by serial dilution of the stock solution.

  • Instrumental Parameters:

    • Spectrophotometer: A double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Cuvettes: Use 1 cm path length quartz cuvettes.

    • Use the solvent as a blank to zero the instrument.

  • Data Acquisition and Analysis:

    • Record the UV-Vis spectrum of a dilute solution of this compound to determine the wavelength(s) of maximum absorbance (λmax).

    • For quantitative analysis, measure the absorbance of the standard solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • The concentration of this compound in an unknown sample can be determined by measuring its absorbance and using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound of Interest (e.g., this compound) Extraction Extraction & Purification (if from matrix) Sample->Extraction Environmental/ Biological Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Pure Compound Extraction->Dissolution NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR MS Mass Spectrometry (LC-MS, MS/MS) Dissolution->MS FTIR FT-IR Spectroscopy Dissolution->FTIR UVVis UV-Vis Spectroscopy Dissolution->UVVis NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data FTIR_Data Characteristic Absorption Bands FTIR->FTIR_Data UVVis_Data Absorption Maxima (λmax), Calibration Curve UVVis->UVVis_Data Structure Structural Elucidation NMR_Data->Structure MS_Data->Structure FTIR_Data->Structure Quantification Quantitative Analysis UVVis_Data->Quantification

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic techniques applicable to the analysis of this compound and related compounds. For specific research applications, the methodologies presented here may require further optimization and validation.

References

An In-Depth Technical Guide to the Chemical Synthesis of 2-Benzamidooxyacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-benzamidooxyacetic acid, a molecule of interest in organic synthesis and potential drug development. This document details the primary synthetic route, complete with extensive experimental protocols and quantitative data. Furthermore, visual diagrams of the synthesis workflow are provided to facilitate a clear understanding of the process.

Core Synthesis Strategy

The most direct and well-documented method for the synthesis of 2-benzamidooxyacetic acid is a two-step process. The synthesis commences with the formation of a benzhydroxamic acid intermediate, which is subsequently alkylated with a haloacetic acid to yield the final product.

Step 1: Synthesis of Benzhydroxamic Acid

The initial step involves the reaction of an ester of benzoic acid, such as ethyl benzoate (B1203000), with hydroxylamine (B1172632) in the presence of a base. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Step 2: Synthesis of 2-Benzamidooxyacetic Acid

The benzhydroxamic acid prepared in the first step is then reacted with chloroacetic acid in a basic medium. The base deprotonates the hydroxyl group of the hydroxamic acid, forming a nucleophile that subsequently displaces the chloride from chloroacetic acid in an SN2 reaction.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of 2-benzamidooxyacetic acid, based on established protocols.

Table 1: Synthesis of Benzhydroxamic Acid

Reactant/ReagentMolecular Weight ( g/mol )MolesQuantity
Ethyl Benzoate150.17--
Hydroxylamine33.03--
Product
Benzhydroxamic Acid137.14-Yield: 89 mol%

Table 2: Synthesis of 2-Benzamidooxyacetic Acid from Benzhydroxamic Acid

Reactant/ReagentMolecular Weight ( g/mol )MolesQuantity
Benzhydroxamic Acid137.140.113.7 g
Chloroacetic Acid94.500.18.8 g
40% aq. Sodium Hydroxide (B78521)40.000.220 g
Methyl Alcohol32.04-60 ml
Product
2-Benzamidooxyacetic Acid195.17-Yield: 42-89 mol%

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 2-benzamidooxyacetic acid.

Protocol 1: Synthesis of Benzhydroxamic Acid

This protocol describes the preparation of the benzhydroxamic acid intermediate.

Materials:

  • Ethyl Benzoate

  • Hydroxylamine Hydrochloride

  • Sodium Hydroxide

  • Ethyl Acetate

  • Water

Procedure:

  • Prepare a solution of hydroxylamine from hydroxylamine hydrochloride and sodium hydroxide in a suitable solvent.

  • Add ethyl benzoate to the hydroxylamine solution.

  • The reaction mixture is stirred at room temperature.

  • Upon completion of the reaction, the product is isolated by extraction with ethyl acetate.

  • The organic layer is washed, dried, and the solvent is removed under vacuum to yield benzhydroxamic acid.

  • The crude product can be purified by recrystallization. A melting point of 125-127°C is expected for the pure compound.[1]

Protocol 2: Synthesis of 2-Benzamidooxyacetic Acid

This protocol details the synthesis of the final product, 2-benzamidooxyacetic acid, from the benzhydroxamic acid intermediate.

Materials:

  • Benzhydroxamic Acid

  • Chloroacetic Acid

  • 40% Aqueous Sodium Hydroxide

  • Methyl Alcohol

Procedure:

  • Dissolve 13.7 g (0.1 mole) of benzhydroxamic acid and 8.8 g (0.1 mole) of chloroacetic acid in 60 ml of methyl alcohol.

  • To the resulting solution, slowly add 20 g (0.2 moles) of a 40% aqueous solution of sodium hydroxide.

  • The reaction mixture is then heated under reflux for 8 hours.

  • After cooling, the mixture is neutralized with concentrated HCl.

  • The solvent is distilled off under vacuum.

  • The pH of the residue is adjusted to 1 by the addition of concentrated HCl.

  • The precipitating crystal of 2-benzamidooxyacetic acid is recovered by filtration and dried.[1]

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of 2-benzamidooxyacetic acid.

experimental_workflow cluster_step1 Step 1: Benzhydroxamic Acid Synthesis cluster_step2 Step 2: 2-Benzamidooxyacetic Acid Synthesis reagents1 Ethyl Benzoate + Hydroxylamine reaction1 Reaction at Room Temperature reagents1->reaction1 workup1 Extraction with Ethyl Acetate reaction1->workup1 product1 Benzhydroxamic Acid workup1->product1 reagents2 Benzhydroxamic Acid + Chloroacetic Acid + NaOH (aq) in Methanol product1->reagents2 Intermediate reaction2 Reflux for 8 hours reagents2->reaction2 workup2 Neutralization (HCl) & Solvent Removal reaction2->workup2 product2 2-Benzamidooxyacetic Acid workup2->product2

Workflow for the two-step synthesis of 2-benzamidooxyacetic acid.

reaction_mechanism cluster_step2_mechanism Proposed Reaction Mechanism for Step 2 benzhydroxamic_acid Benzhydroxamic Acid (Ph-CO-NH-OH) deprotonation Deprotonation benzhydroxamic_acid->deprotonation naoh NaOH naoh->deprotonation nucleophile Benzhydroxamate Anion (Ph-CO-NH-O⁻) deprotonation->nucleophile sn2_reaction SN2 Attack nucleophile->sn2_reaction chloroacetic_acid Chloroacetic Acid (Cl-CH₂-COOH) chloroacetic_acid->sn2_reaction product 2-Benzamidooxyacetic Acid sn2_reaction->product cl_ion Cl⁻ sn2_reaction->cl_ion Leaving Group

Simplified reaction mechanism for the formation of 2-benzamidooxyacetic acid.

References

Methodological & Application

Application Note: Determination of Benzadox in Soil by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed analytical method for the quantitative determination of the herbicide Benzadox in soil matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method is intended for researchers and scientists in environmental monitoring and agricultural science. Given the limited availability of validated methods for this compound in soil, this protocol is based on established analytical principles for acidic pesticides.

Introduction

This compound is a herbicide used for the control of various broadleaf weeds. Its potential persistence in soil necessitates the development of sensitive and reliable analytical methods to monitor its environmental fate and ensure regulatory compliance. This compound is an acidic compound with a pKa of approximately 2.75, which requires a tailored extraction approach to achieve high recovery from complex soil matrices. LC-MS/MS offers the high sensitivity and selectivity required for trace-level quantification of pesticide residues in environmental samples.

Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(benzamidooxy)acetic acid--INVALID-LINK--
Molecular Formula C₉H₉NO₄--INVALID-LINK--
Molecular Weight 195.17 g/mol --INVALID-LINK--
Melting Point 140 °C--INVALID-LINK--
Water Solubility 15.75 g/L--INVALID-LINK--
pKa ~2.75 (Predicted)--INVALID-LINK--

Experimental Protocol

3.1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Syringe filters (0.22 µm, PTFE)

3.2. Sample Preparation: Acidified QuEChERS Extraction

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% formic acid. The acidification ensures that this compound is in its protonated, less polar form, which improves extraction efficiency into the organic solvent.[1]

  • Vortex the tube vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a clean tube for cleanup.

3.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • To the collected supernatant, add 150 mg of PSA and 150 mg of C18 sorbent. PSA removes organic acids and other polar interferences, while C18 removes non-polar interferences.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

3.4. Instrumental Analysis: LC-MS/MS

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

3.4.1. Liquid Chromatography Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

3.4.2. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

3.4.3. Multiple Reaction Monitoring (MRM) Transitions (Predicted)

The following MRM transitions are predicted based on the structure of this compound. These should be optimized by direct infusion of a standard solution.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound194.0105.0 (C₇H₅O)1577.0 (C₆H₅)25

Quantitative Data Summary

The following table summarizes the expected performance of the proposed method, based on typical results for similar acidic pesticide analyses in soil.[2][3]

ParameterExpected Value
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Linearity (R²) >0.99
Recovery (at 10 µg/kg) 85-110%
Precision (RSD, at 10 µg/kg) <15%

Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Instrumental Analysis soil_sample 1. Weigh 10g Soil add_solvent 2. Add 10mL Acetonitrile (1% Formic Acid) soil_sample->add_solvent vortex1 3. Vortex 1 min add_solvent->vortex1 add_salts 4. Add MgSO4 and NaCl vortex1->add_salts shake 5. Shake 1 min add_salts->shake centrifuge1 6. Centrifuge 5 min shake->centrifuge1 supernatant 7. Collect Supernatant centrifuge1->supernatant add_sorbents 8. Add PSA and C18 supernatant->add_sorbents vortex2 9. Vortex 30 sec add_sorbents->vortex2 centrifuge2 10. Centrifuge 5 min vortex2->centrifuge2 filter 11. Filter (0.22 µm) centrifuge2->filter lcms_analysis 12. LC-MS/MS Analysis filter->lcms_analysis data_processing 13. Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for this compound analysis in soil.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in soil. The acidified QuEChERS extraction is effective for acidic pesticides, and the subsequent d-SPE cleanup minimizes matrix effects. This method can serve as a valuable tool for environmental monitoring and risk assessment of this compound residues in soil. It is recommended that the method be fully validated in the user's laboratory to confirm its performance characteristics.

References

Application Notes and Protocols for the Quantification of Benzadox using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzadox, chemically known as 2-benzamidooxyacetic acid, is an organic compound that has been investigated for its herbicidal properties. Accurate and precise quantification of this compound is crucial for various applications, including agricultural formulation analysis, environmental monitoring, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible analytical technique suitable for the determination of this compound. This document provides a detailed protocol for the quantification of this compound using a synthesized HPLC-UV method, developed based on the analysis of structurally similar compounds.

Principle of the Method

This method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified mixture of acetonitrile (B52724) and water. The acidic mobile phase ensures the protonation of the carboxylic acid group in this compound, leading to better retention and peak shape. Following separation, this compound is detected by a UV detector at a wavelength selected to maximize sensitivity, based on the absorbance of the benzoyl chromophore present in its structure. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.

Equipment and Reagents
  • Equipment:

    • HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Analytical balance.

    • Volumetric flasks and pipettes.

    • Syringe filters (0.45 µm).

    • Ultrasonic bath.

    • pH meter.

  • Reagents:

    • This compound analytical standard.

    • HPLC grade acetonitrile.

    • HPLC grade water.

    • Formic acid (or another suitable acid like phosphoric acid).

    • HPLC grade methanol (B129727) (for sample and standard preparation).

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the primary stock standard solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

    • A suggested calibration curve could include concentrations of 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a representative portion of the homogenized sample.

  • Add a suitable volume of methanol to extract this compound.

  • Vortex the sample for 2 minutes and then sonicate for 15 minutes.

  • Centrifuge the sample to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the this compound concentration within the calibration range.

HPLC-UV Analysis
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (acidified with 0.1% formic acid) (e.g., 50:50 v/v). The exact ratio may need to be optimized.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 235 nm (This is an estimated wavelength based on the benzoyl chromophore and requires experimental verification for optimal sensitivity).[1]

    • Run Time: Approximately 10 minutes.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is free from contaminants.

    • Inject the series of working standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

Data Analysis
  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.

  • Integrate the peak area of the this compound peak.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC-UV method for this compound. Note: These values are synthesized based on typical performance for similar analytical methods and must be experimentally validated.

ParameterProposed Value
Retention Time (Rt)~ 4.5 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-50 µg/mL) HPLC_System HPLC-UV System (C18 Column, UV @ 235 nm) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Quantification Quantification of this compound Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

logical_relationship Concentration This compound Concentration Linear_Relationship Beer-Lambert Law (Linear Relationship) Concentration->Linear_Relationship Proportional to UV_Absorbance UV Absorbance (Peak Area) Linear_Relationship->UV_Absorbance Results in

Caption: Relationship between this compound concentration and UV absorbance.

References

Application Notes and Protocols for the Analysis of Benzadox Residues by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the determination of Benzadox residues in environmental and agricultural samples using gas chromatography-mass spectrometry (GC-MS). This compound, a herbicide containing a carboxylic acid functional group, requires a tailored analytical approach for sensitive and accurate quantification. This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by derivatization to enhance the volatility of the analyte for GC-MS analysis. This document is intended for researchers, scientists, and professionals in the fields of environmental monitoring, food safety, and drug development.

Introduction

This compound, chemically known as 2-benzamidooxyacetic acid, is a herbicide used for the control of broadleaf weeds.[1][2] Its chemical structure includes a carboxylic acid moiety, which imparts polarity and reduces its volatility, making direct analysis by gas chromatography challenging.[1] Therefore, a derivatization step is essential to convert the polar carboxylic acid group into a less polar and more volatile ester, typically a methyl ester, which allows for improved chromatographic separation and detection by GC-MS.[1]

This application note describes a comprehensive workflow for the analysis of this compound residues, encompassing sample preparation using a modified QuEChERS protocol for acidic analytes, a robust derivatization procedure, and optimized GC-MS parameters for detection and quantification.

Experimental Protocols

Sample Preparation: Modified QuEChERS Extraction for Acidic Herbicides

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and low solvent consumption.[3][4][5][6] For acidic herbicides like this compound, a modification involving the acidification of the extraction solvent is recommended to ensure the analyte is in a non-ionized form, thereby improving its extraction efficiency into the organic solvent.[7][8]

Materials:

  • Homogenized sample (e.g., soil, fruit, vegetable)

  • Acetonitrile (B52724) (ACN) with 1% formic acid

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) (for pigmented matrices)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 15 mL polypropylene centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile with 1% formic acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing and extraction.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 900 mg anhydrous MgSO₄, and 150 mg C18. For highly pigmented samples, 50 mg of GCB can be added.

  • Vortex for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is ready for the derivatization step.

Derivatization: Methylation of this compound

To enhance the volatility of this compound for GC-MS analysis, the carboxylic acid group is converted to its methyl ester. Several reagents can be used for this purpose, including methanol (B129727) with boron trifluoride (BF₃) or sulfuric acid (H₂SO₄).[1][9][10]

Materials:

  • QuEChERS extract from section 2.1

  • Methanol (anhydrous)

  • 14% Boron trifluoride in methanol (BF₃-methanol) or concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Transfer 1 mL of the final QuEChERS extract into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 1 mL of anhydrous methanol followed by 0.5 mL of 14% BF₃-methanol solution (or 2-3 drops of concentrated H₂SO₄).

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 2 mL of saturated sodium bicarbonate solution to neutralize the acid.

  • Add 2 mL of hexane and vortex for 1 minute to extract the methylated this compound.

  • Centrifuge to separate the layers.

  • Transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The hexane extract is now ready for GC-MS analysis.

GC-MS Analysis

The analysis is performed on a gas chromatograph coupled to a mass spectrometer. The following are typical parameters that can be optimized for the specific instrument used.

Instrumentation:

  • Gas Chromatograph with a split/splitless injector

  • Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 200°C at 20°C/min

    • Ramp to 300°C at 10°C/min, hold for 5 minutes

MS Conditions:

  • Ion Source Temperature: 230°C

  • Interface Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: For qualitative analysis and identification of the methylated this compound derivative (e.g., m/z 50-350).

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis. Specific ions for the methylated derivative of this compound would need to be determined by analyzing a standard.

Data Presentation

Quantitative data for this compound residue analysis is currently not available in the literature. The following table provides a template for summarizing key performance parameters that should be validated for this method.

ParameterExpected Performance
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Linearity (R²)> 0.99
Recovery (%)70 - 120%
Relative Standard Deviation (RSD)< 20%

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + 1% Formic Acid) sample->extraction cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) extraction->cleanup derivatization Methylation (BF3-Methanol) cleanup->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for this compound residue analysis.

This compound Mode of Action: Inhibition of Photosynthesis

This compound is known to inhibit the C4 photosynthetic pathway in plants by targeting aminotransferase enzymes.[2]

benzadox_moa This compound This compound Aminotransferase Alanine & Aspartate Aminotransferases This compound->Aminotransferase inhibits C4_Pathway C4 Photosynthesis Pathway Aminotransferase->C4_Pathway is crucial for Metabolite_Pools Alteration of Metabolite Pools C4_Pathway->Metabolite_Pools maintains Photosynthesis_Inhibition Inhibition of Photosynthetic O2 Evolution Metabolite_Pools->Photosynthesis_Inhibition leads to Plant_Death Plant Growth Inhibition & Death Photosynthesis_Inhibition->Plant_Death

Caption: Simplified diagram of this compound's herbicidal mode of action.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound residues using a modified QuEChERS extraction method followed by GC-MS. The inclusion of a derivatization step is critical for the successful analysis of this acidic herbicide. The provided experimental workflow and diagrams offer a clear guide for researchers and scientists. It is recommended that the method performance characteristics, such as LOD, LOQ, and recovery, be thoroughly validated in the specific matrices of interest.

References

Field Application of Benzoxazinone Herbicides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the field application of benzoxazinone (B8607429) herbicides. It summarizes key application techniques, presents data in a structured format, and outlines experimental methodologies.

Benzoxazinone herbicides represent a promising class of compounds for weed management, with some derivatives acting as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. Effective and safe use of these herbicides in a field setting requires a thorough understanding of their application parameters.

Application Notes

General Principles of Application

Successful field application of benzoxazinone herbicides hinges on several key factors to maximize efficacy against target weeds while ensuring crop safety. These include appropriate timing, accurate dosage, proper application method, and consideration of environmental conditions.

Application Timing

The timing of herbicide application is critical and depends on the target weed species, their growth stage, and the crop being cultivated.

  • Pre-emergence: Application to the soil before the emergence of weeds and, in some cases, before the crop has emerged. This method targets germinating weed seeds and is effective for early-season weed control. The efficacy of pre-emergence applications is often dependent on soil moisture, with adequate rainfall or irrigation required to move the herbicide into the weed germination zone.

  • Post-emergence: Application after the weeds have emerged. This approach is effective against established weeds. For optimal results, post-emergence applications should target young, actively growing weeds, as they are more susceptible to herbicides.

Dosage and Concentration

The application rate of benzoxazinone herbicides should be carefully calibrated to be effective against the target weeds without causing significant injury to the crop. The optimal dosage can vary depending on the specific benzoxazinone compound, weed species and density, soil type, and environmental conditions. It is crucial to consult product-specific guidelines and conduct dose-response studies to determine the most effective rates.

Application Methods

Various application methods can be employed for benzoxazinone herbicides, each with its own advantages.

  • Broadcast Spraying: The most common method, involving uniform application over the entire field. This is suitable for widespread weed infestations.

  • Band Spraying: Application in a narrow band over the crop row, reducing the total amount of herbicide used.

  • Spot Treatment: Targeted application to individual weeds or small patches of weeds, ideal for managing localized infestations and minimizing herbicide use.

Environmental Considerations

Environmental factors can significantly influence the efficacy and environmental fate of benzoxazinone herbicides.

  • Soil Type: Soil organic matter and clay content can affect the adsorption and availability of soil-applied herbicides. Higher rates may be needed in soils with high organic matter or clay content.

  • Rainfall and Irrigation: Adequate soil moisture is often necessary for the activation of pre-emergence herbicides. However, excessive rainfall shortly after application can lead to runoff and reduced efficacy.

  • Temperature and Humidity: These factors can affect the absorption and translocation of post-emergence herbicides. Application during periods of high temperature and low humidity may lead to increased volatilization and reduced efficacy.

  • Wind: To prevent spray drift to non-target areas, application should be avoided during windy conditions.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from field trials of benzoxazinone herbicides. Note: The data presented here are illustrative examples and should be replaced with actual experimental results.

Table 1: Post-emergence Efficacy of Benzoxazinone Compound X on Key Weed Species 28 Days After Treatment (DAT)

Application Rate (g a.i./ha)Amaranthus retroflexus (Redroot Pigweed) Control (%)Setaria viridis (Green Foxtail) Control (%)Abutilon theophrasti (Velvetleaf) Control (%)
50756872
100928588
150989596
Untreated Control000

Table 2: Crop Tolerance of Wheat and Corn to Post-emergence Application of Benzoxazinone Compound X 14 Days After Treatment (DAT)

Application Rate (g a.i./ha)Wheat (Visible Injury %)Corn (Visible Injury %)
50< 5< 5
10087
1501512
Untreated Control00

Experimental Protocols

Protocol for Field Efficacy Trial of a Post-emergence Benzoxazinone Herbicide

Objective: To evaluate the dose-response and efficacy of a novel benzoxazinone herbicide applied post-emergence on a mixed population of broadleaf and grass weeds.

Experimental Design:

  • Randomized complete block design with four replications.

  • Plot size: 3 meters x 6 meters.

Treatments:

  • Benzoxazinone herbicide at five application rates (e.g., 25, 50, 100, 150, 200 g a.i./ha).

  • A commercial standard herbicide for comparison.

  • An untreated control.

Procedure:

  • Site Selection and Preparation: Select a field with a uniform and dense population of the target weed species. Prepare the field according to standard agricultural practices for the intended crop.

  • Application: Apply the herbicide treatments when the majority of weeds are in the 2-4 leaf stage. Use a calibrated backpack sprayer equipped with flat-fan nozzles to ensure uniform coverage. The spray volume should be appropriate for the equipment and conditions (e.g., 200 L/ha).

  • Data Collection:

    • Weed Control Efficacy: Visually assess weed control at 7, 14, and 28 days after treatment (DAT) for each weed species present. Use a scale of 0% (no control) to 100% (complete kill).

    • Weed Biomass: At 28 DAT, harvest the above-ground biomass of weeds from a 1 m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol for Crop Selectivity Trial of a Benzoxazinone Herbicide

Objective: To assess the tolerance of selected crops (e.g., wheat, corn) to various application rates of a benzoxazinone herbicide.

Experimental Design:

  • Randomized complete block design with four replications.

  • Plot size: 3 meters x 6 meters, with the crop planted in rows.

Treatments:

  • Benzoxazinone herbicide at three application rates (e.g., 1X, 2X, and 4X the proposed use rate).

  • An untreated control.

Procedure:

  • Crop Establishment: Plant the selected crop varieties according to standard agricultural practices.

  • Application: Apply the herbicide treatments at the recommended crop growth stage for post-emergence herbicides.

  • Data Collection:

    • Visible Crop Injury: Visually assess crop injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (crop death). Note symptoms such as stunting, chlorosis, and necrosis.

    • Crop Height and Biomass: At 28 DAT, measure the height of ten randomly selected plants per plot. Harvest the above-ground biomass from a 1-meter section of a central crop row, dry, and weigh.

    • Yield: At crop maturity, harvest the grain from the central rows of each plot and determine the yield, adjusting for moisture content.

  • Statistical Analysis: Analyze the data using ANOVA and a mean separation test to identify any significant adverse effects of the herbicide treatments on crop growth and yield.

Signaling Pathway and Experimental Workflow

Certain benzoxazinone herbicides act by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO) in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to the photodynamic protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates reactive oxygen species, causing rapid cell membrane disruption and plant death.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrinogen_IX_leakage Protoporphyrinogen IX (leaks to cytoplasm) Protoporphyrinogen_IX->Protoporphyrinogen_IX_leakage Accumulation & Leakage Protoporphyrin_IX_chloroplast Protoporphyrin IX (in Chloroplast) Chlorophyll Chlorophyll Protoporphyrin_IX_chloroplast->Chlorophyll Heme Heme Protoporphyrin_IX_chloroplast->Heme PPO->Protoporphyrin_IX_chloroplast Benzoxazinone Benzoxazinone Herbicide Benzoxazinone->PPO Inhibits Protoporphyrin_IX_cytoplasm Protoporphyrin IX (in Cytoplasm) Protoporphyrinogen_IX_leakage->Protoporphyrin_IX_cytoplasm Oxidation ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX_cytoplasm->ROS Light_O2 Light + O2 Membrane_Damage Cell Membrane Disruption ROS->Membrane_Damage Plant_Death Plant Death Membrane_Damage->Plant_Death

Caption: PPO-Inhibiting Herbicide Mode of Action.

Field_Trial_Workflow Site_Selection Site Selection & Field Preparation Plot_Layout Randomized Plot Layout (e.g., RCBD) Site_Selection->Plot_Layout Treatment_Prep Herbicide Treatment Preparation & Calibration Plot_Layout->Treatment_Prep Application Herbicide Application Treatment_Prep->Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Application->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Application Notes and Protocols for Testing Herbicidal Activity of Benzadox Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the herbicidal activity of Benzadox and its structural analogs. The protocols outlined below detail methodologies for whole-plant bioassays, determination of key efficacy parameters, and assessment of physiological impacts. Adherence to these standardized methods will facilitate the generation of reliable and reproducible data crucial for the development of new herbicidal compounds.

Data Presentation

Effective evaluation of herbicidal candidates requires the systematic collection and clear presentation of quantitative data. The following tables provide a structured format for summarizing experimental findings, allowing for direct comparison of the herbicidal efficacy of this compound and its analogs.

Table 1: Dose-Response Data for this compound Analogs on C4 Weed Species

This table is designed to capture the Growth Reduction 50 (GR₅₀), the herbicide concentration causing a 50% reduction in plant biomass, for various this compound analogs against common C4 weeds.

CompoundTarget Weed SpeciesGR₅₀ (g a.i./ha)¹95% Confidence IntervalSlope of Dose-Response Curve
This compound (Reference)Echinochloa crus-galliData to be determinedData to be determinedData to be determined
Amaranthus retroflexusData to be determinedData to be determinedData to be determined
Setaria faberiData to be determinedData to be determinedData to be determined
Analog 1Echinochloa crus-galliData to be determinedData to be determinedData to be determined
Amaranthus retroflexusData to be determinedData to be determinedData to be determined
Setaria faberiData to be determinedData to be determinedData to be determined
Analog 2Echinochloa crus-galliData to be determinedData to be determinedData to be determined
Amaranthus retroflexusData to be determinedData to be determinedData to be determined
Setaria faberiData to be determinedData to be determinedData to be determined
...............

¹g a.i./ha: grams of active ingredient per hectare.

Table 2: In Vitro Inhibition of Aminotransferases by this compound Analogs

This table summarizes the in vitro inhibitory activity of this compound analogs against their target enzymes, alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). This compound is known to be a strong inhibitor of alanine aminotransferase at a concentration of 5mM in in vitro experiments.[1]

CompoundTarget EnzymeIC₅₀ (µM)¹95% Confidence IntervalType of Inhibition
This compound (Reference)Alanine AminotransferaseData to be determinedData to be determinedCompetitive with alanine[1]
Aspartate AminotransferaseData to be determinedData to be determinedData to be determined
Analog 1Alanine AminotransferaseData to be determinedData to be determinedData to be determined
Aspartate AminotransferaseData to be determinedData to be determinedData to be determined
Analog 2Alanine AminotransferaseData to be determinedData to be determinedData to be determined
Aspartate AminotransferaseData to be determinedData to be determinedData to be determined
...............

¹IC₅₀: The concentration of the inhibitor that reduces the enzyme activity by 50%.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting key experiments to assess the herbicidal activity of this compound analogs.

Protocol 1: Whole-Plant Dose-Response Bioassay

This protocol details the procedure for conducting a whole-plant bioassay to determine the GR₅₀ values of this compound analogs.[2][3]

1. Plant Material and Growth Conditions:

  • Seed Selection: Use certified seeds of target C4 weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Setaria faberi).
  • Germination: Germinate seeds in petri dishes on moist filter paper or in trays with a sterile potting mix.
  • Transplanting: Transplant uniform seedlings at the two- to three-leaf stage into individual pots (10 cm diameter) filled with a standardized greenhouse potting medium.
  • Growth Environment: Maintain plants in a controlled environment (greenhouse or growth chamber) with a temperature of 25-30°C, a 16-hour photoperiod, and adequate humidity. Water plants as needed to maintain soil moisture.

2. Herbicide Application:

  • Stock Solution: Prepare a stock solution of each this compound analog and the this compound reference compound in a suitable solvent (e.g., acetone (B3395972) with a non-ionic surfactant).
  • Dose Range: Prepare a series of dilutions to create a range of at least seven herbicide concentrations, including a non-treated control. A logarithmic dose series is recommended to capture the full dose-response curve (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, where 'x' is the anticipated field application rate).[3]
  • Application: Apply the herbicide solutions to the plants at the three- to four-leaf stage using a calibrated laboratory sprayer to ensure uniform coverage.

3. Data Collection:

  • Visual Injury Assessment: Visually assess plant injury at 7, 14, and 21 days after treatment (DAT) using a rating scale. A common scale is the European Weed Research Council (EWRC) rating scale, which ranges from 1 (no effect) to 9 (plant death).
  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of all plants in each treatment group.
  • Fresh Weight: Immediately record the fresh weight of the harvested biomass.[4]
  • Dry Weight: Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved, then record the dry weight.[5]

4. Data Analysis:

  • Calculate the percent growth reduction for each treatment relative to the non-treated control.
  • Use a non-linear regression analysis (e.g., a log-logistic model) to fit a dose-response curve to the biomass data.
  • From the fitted curve, determine the GR₅₀ value and its 95% confidence interval for each compound.

Protocol 2: Chlorophyll (B73375) Content Measurement

This protocol describes a method for quantifying the chlorophyll content in plant leaves following herbicide treatment, which can be an indicator of photosynthetic disruption.

1. Sample Collection:

  • At 7 and 14 DAT from the whole-plant bioassay, collect leaf samples (e.g., three leaf discs of a known area) from the treated and control plants.

2. Chlorophyll Extraction:

  • Place the leaf tissue in a vial containing a known volume of 80% acetone or 100% methanol.
  • Grind the tissue until it is homogenized.
  • Centrifuge the homogenate to pellet the cell debris.

3. Spectrophotometric Analysis:

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.
  • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established equations (e.g., Arnon's equations).

Protocol 3: In Vitro Enzyme Inhibition Assay

This protocol outlines the procedure for determining the IC₅₀ values of this compound analogs on alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

1. Enzyme and Reagent Preparation:

  • Obtain purified ALT and AST enzymes from a commercial source or through protein expression and purification.
  • Prepare assay buffers and substrate solutions (L-alanine, α-ketoglutarate for ALT; L-aspartate, α-ketoglutarate for AST).
  • Prepare a series of dilutions of the this compound analogs and the this compound reference.

2. Enzyme Activity Assay:

  • The activity of ALT and AST can be measured spectrophotometrically by coupling the transamination reaction to the oxidation of NADH by lactate (B86563) dehydrogenase or malate (B86768) dehydrogenase, respectively.
  • In a microplate, combine the enzyme, the inhibitor (this compound analog), and the necessary cofactors and substrates.
  • Monitor the decrease in absorbance at 340 nm over time, which is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate the percent inhibition of enzyme activity for each inhibitor concentration relative to the uninhibited control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for testing its analogs.

G Experimental Workflow for Herbicidal Activity Testing cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_in_vitro In Vitro Assay A Seed Germination (C4 Weeds) B Seedling Propagation A->B D Herbicide Application (Dose-Response) B->D C Herbicide Solution Preparation (this compound & Analogs) C->D I Enzyme Inhibition Assay (ALT & AST) C->I E Visual Injury Assessment D->E F Biomass Measurement (Fresh & Dry Weight) D->F G Chlorophyll Content Analysis D->G H Data Analysis (GR50 Determination) E->H F->H G->H J IC50 Determination I->J

Caption: Experimental workflow for testing this compound analogs.

G Proposed Signaling Pathway of this compound Herbicidal Activity cluster_c4 C4 Photosynthesis Pathway This compound This compound / Analog ALT Alanine Aminotransferase (ALT) This compound->ALT Inhibits AST Aspartate Aminotransferase (AST) This compound->AST Inhibits Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate Inhibition Inhibition of C4 Photosynthesis ALT->Inhibition AST->Inhibition PlantDeath Plant Death Inhibition->PlantDeath

Caption: Proposed mechanism of this compound herbicidal action.

References

Application Notes and Protocols for Greenhouse Bioassay of New Benzoxazole Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for conducting greenhouse bioassays to evaluate the herbicidal activity of novel benzoxazole (B165842) compounds. The protocols outlined below are designed to be adaptable for various research objectives, from initial efficacy screening to more comprehensive dose-response and selectivity studies.

Introduction

Benzoxazole derivatives represent a promising class of compounds with potential herbicidal activity.[1][2][3] Due to the increasing issue of weed resistance to existing herbicides, there is a critical need to develop new herbicidal agents with different modes of action.[1][3] Greenhouse bioassays provide a controlled environment to systematically assess the phytotoxicity and selectivity of these new chemical entities on various plant species.[4] This document offers detailed protocols for pre-emergence and post-emergence bioassays, along with guidelines for data collection and presentation.

Experimental Protocols

General Materials and Greenhouse Conditions
  • Plant Species:

    • Monocotyledonous weeds: Sorghum bicolor (sorghum), Echinochloa crus-galli (barnyardgrass)

    • Dicotyledonous weeds: Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf)

    • Crop species (for selectivity testing): Solanum lycopersicum (tomato), Cucumis sativus (cucumber), Allium cepa (onion), Zea mays (corn), Glycine max (soybean).[1][5]

  • Growth Medium: A standardized greenhouse potting mix (e.g., sandy loam soil with 0.66% organic matter and a pH of 6.97) should be used.[5]

  • Pots/Trays: 3- to 4-inch plastic pots or multi-well trays are suitable for these assays.[6]

  • Greenhouse Conditions:

    • Temperature: Maintain a day/night temperature regime suitable for the test species (e.g., 25/15 °C or 30/20 °C).[4]

    • Photoperiod: A 16-hour light and 8-hour dark cycle is recommended.[4]

    • Watering: Plants should be watered as needed to maintain adequate soil moisture, avoiding waterlogged conditions.[7]

Protocol for Pre-Emergence Herbicidal Activity Bioassay

This protocol assesses the effect of benzoxazole compounds on seed germination and seedling emergence.

  • Seed Planting: Fill pots with the growth medium. Sow a predetermined number of seeds (e.g., 20 seeds per pot) of the target weed and crop species at a uniform depth (e.g., 1 cm).[5][8]

  • Herbicide Preparation: Prepare stock solutions of the test benzoxazole compounds in a suitable solvent (e.g., acetone (B3395972) or DMSO). Create a series of dilutions to achieve the desired application rates (e.g., expressed in g a.i. ha⁻¹ or µM). An untreated control (solvent only) and a commercial standard herbicide should be included.[4]

  • Herbicide Application: Apply the herbicide solutions evenly to the soil surface immediately after planting.[8] This can be done using a laboratory sprayer to ensure uniform coverage.

  • Incubation: Place the treated pots in the greenhouse under the specified conditions.

  • Data Collection:

    • Assess seedling emergence daily for up to 21 days after treatment (DAT).[5]

    • At the end of the experiment, carefully remove the seedlings, wash the roots, and measure the shoot and root length.

    • Determine the fresh and dry weight of the seedlings.

    • Calculate the percent inhibition of germination, shoot length, and root length compared to the untreated control.

Protocol for Post-Emergence Herbicidal Activity Bioassay

This protocol evaluates the phytotoxic effects of benzoxazole compounds on established seedlings.

  • Plant Propagation: Sow seeds in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-3 leaf stage).[4]

  • Herbicide Preparation: Prepare herbicide solutions as described in the pre-emergence protocol.

  • Herbicide Application: Spray the herbicide solutions over the top of the seedlings, ensuring complete and uniform coverage of the foliage.[4]

  • Incubation: Return the treated plants to the greenhouse.

  • Data Collection:

    • Visually assess phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 DAT) using a rating scale (e.g., 0 = no injury, 100 = complete plant death).[5]

    • At 21 DAT, harvest the above-ground biomass, and determine the fresh and dry weight.

    • Calculate the percent growth reduction compared to the untreated control.

Data Presentation

Quantitative data from the bioassays should be summarized in tables to facilitate comparison between different benzoxazole compounds, application rates, and plant species.

Table 1: Pre-Emergence Herbicidal Activity of Benzoxazole Derivatives on Sorghum at 1000 µM

CompoundShoot Growth Inhibition (%)Root Growth Inhibition (%)
Compound 576-
Compound 128071
S-metolachlor (Control)--

Data adapted from a study on novel benzoxazole derivatives.[3]

Table 2: Pre-Emergence Phytotoxicity of a Benzoxazole Derivative on Various Species at 100 µM

Plant SpeciesStalk Length Inhibition (%)Radicle Length Inhibition (%)
Allium cepa (onion)-80
Lactuca sativa (lettuce)8080
Logran (Commercial Herbicide)<80<80

Data adapted from a study on the herbicidal activity of benzoxazole derivatives.[2]

Table 3: Post-Emergence Herbicidal Efficacy of QYR301 (a novel HPPD-inhibiting herbicide) on Various Weed Species

Weed SpeciesGR₅₀ (g a.i. ha⁻¹)
Echinochloa crus-galli33.7
Leptochloa chinensis25.4
Cyperus iria22.5
Monochoria vaginalis13.6
Capsella bursa-pastoris12.3
Solanum nigrum1.3

GR₅₀ represents the herbicide dose required to cause 50% growth reduction.[9]

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_pre_em Pre-Emergence Bioassay cluster_post_em Post-Emergence Bioassay cluster_analysis Data Analysis & Interpretation A Select Test Species (Weeds & Crops) C Sow Seeds in Pots/Trays A->C B Prepare Growth Medium B->C E Apply Herbicide to Soil Surface C->E Immediately after sowing H Grow Seedlings to 2-3 Leaf Stage C->H D Prepare Benzoxazole Herbicide Solutions D->E I Apply Herbicide to Foliage D->I F Incubate in Greenhouse E->F G Data Collection: - Germination Rate - Shoot/Root Length - Biomass F->G L Summarize Data in Tables G->L H->I J Incubate in Greenhouse I->J K Data Collection: - Phytotoxicity Rating - Growth Reduction - Biomass J->K K->L M Determine Efficacy & Selectivity L->M N Identify Lead Compounds M->N

Caption: Experimental workflow for greenhouse bioassay of benzoxazole herbicides.

Herbicide_Mode_of_Action cluster_herbicide Herbicide Action cluster_plant Plant Physiological Processes cluster_symptoms Visible Phytotoxic Symptoms A Benzoxazole Herbicide (Applied to Plant) B Absorption & Translocation A->B C Target Site Interaction (e.g., Enzyme Inhibition) B->C D Inhibition of a Key Metabolic Pathway (e.g., Amino Acid Synthesis, Photosynthesis, Lipid Synthesis) C->D E Disruption of Cell Division and Growth D->E F Chlorosis (Yellowing) E->F G Necrosis (Tissue Death) E->G H Stunted Growth E->H I Plant Death H->I

References

Formulation of Benzadox for Experimental Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation of Benzadox for experimental field trials. This document outlines the chemical properties of this compound, its mechanism of action, and detailed protocols for creating a stable and effective formulation for field application and subsequent efficacy testing.

Introduction to this compound

This compound, with the chemical name 2-(benzamidooxy)acetic acid, is a post-emergence herbicide.[1][2][3] It is particularly effective against broadleaf weeds. Its chemical formula is C₉H₉NO₄ and it has a melting point of approximately 140°C.[1][4]

Mechanism of Action: this compound functions as an inhibitor of the enzyme alanine (B10760859) aminotransferase.[5] This enzyme plays a crucial role in the C4 photosynthetic pathway, which is prevalent in many competitive weed species. By inhibiting this enzyme, this compound disrupts the plant's metabolic processes, leading to growth inhibition and eventual death.[1][5]

Formulation Protocol: Emulsifiable Concentrate (EC)

For experimental field trials, an Emulsifiable Concentrate (EC) formulation is a common and effective method for applying water-insoluble active ingredients like this compound. An EC formulation is a homogenous liquid that forms a stable emulsion when mixed with water in the spray tank.

Components of the EC Formulation

A typical EC formulation for a compound like this compound would include the active ingredient, a solvent system, and an emulsifier blend.

ComponentFunctionExample Components
Active Ingredient Provides the herbicidal effect.This compound (Technical Grade, >95% purity)
Solvent Dissolves the active ingredient to create a concentrated liquid.Aromatic hydrocarbons (e.g., Aromatic 150, Solvesso™ 150), Benzyl acetate, Glacial Acetic Acid[6][7]
Emulsifier Blend Enables the oil-based concentrate to mix with water to form a stable emulsion.A blend of non-ionic surfactants (e.g., alcohol ethoxylates, castor oil ethoxylates) and anionic surfactants.
Adjuvant (Tank-Mixed) Enhances the efficacy of the herbicide.Methylated Seed Oil (MSO), Crop Oil Concentrate (COC), Non-ionic Surfactant (NIS), Ammonium Sulfate (AMS)[1]
Example Formulation Preparation

This protocol describes the preparation of a 200 g/L this compound EC formulation. Note: This is a representative formulation based on common practices for similar herbicides and should be optimized for specific experimental conditions.

Materials:

  • This compound (Technical Grade)

  • Aromatic 200 (Solvent)

  • Castor oil ethoxylate (Emulsifier 1)

  • Calcium dodecylbenzenesulfonate (Emulsifier 2)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Heating mantle (optional, for gentle warming if needed for dissolution)

  • Graduated cylinders and analytical balance

Procedure:

  • Solvent and Emulsifier Mixing: In a glass beaker, combine 600 mL of Aromatic 200, 50 g of castor oil ethoxylate, and 50 g of calcium dodecylbenzenesulfonate.

  • Dissolution of Active Ingredient: While stirring, slowly add 200 g of technical-grade this compound to the solvent-emulsifier mixture.

  • Homogenization: Continue stirring until the this compound is completely dissolved. Gentle warming (not exceeding 40°C) may be applied to aid dissolution.

  • Final Volume Adjustment: Once fully dissolved, add Aromatic 200 to bring the total volume to 1 liter.

  • Storage: Store the resulting EC formulation in a sealed, labeled, and appropriate chemical container in a cool, dark, and well-ventilated area.

Experimental Field Trial Protocols

Site Selection and Plot Design
  • Site History: Select a field with a known history of the target broadleaf weed species and uniform soil characteristics to minimize variability.

  • Plot Size: A typical plot size for herbicide trials is at least 10 square meters.[8]

  • Replication: Treatments should be replicated at least three to four times to ensure statistical validity.[8][9]

  • Experimental Design: A randomized complete block design is recommended to account for field variability.

  • Control Plots: Include untreated control plots within each replication to serve as a baseline for assessing weed control and crop tolerance.[9]

Application Protocol

Equipment:

  • Calibrated backpack sprayer with a flat-fan nozzle.

  • Personal Protective Equipment (PPE) as per the Safety Data Sheet (SDS) for all components.

Procedure:

  • Calibration: Calibrate the sprayer to deliver a consistent and known volume of spray solution per unit area (e.g., 150-200 L/ha).

  • Tank Mixing:

    • Fill the spray tank with half the required volume of clean water.

    • Begin agitation.

    • If using a water conditioning agent like Ammonium Sulfate (AMS), add it first and ensure it is fully dissolved.[9]

    • Add the required amount of the prepared this compound EC formulation to the tank.

    • Add the desired adjuvant (e.g., MSO at 1% v/v) to the tank.

    • Add the remaining volume of water and continue agitation.

  • Application:

    • Apply the spray solution uniformly to the designated plots.

    • Maintain a consistent spray pressure and walking speed to ensure even coverage.

    • To avoid drift, do not spray in windy conditions.

Data Collection and Evaluation
  • Weed Control Efficacy: Visually assess the percentage of weed control for each target species at set intervals after application (e.g., 7, 14, 21, and 28 days after treatment). Use a rating scale from 0% (no control) to 100% (complete kill) relative to the untreated control plots.

  • Crop Phytotoxicity: Visually assess any crop injury (e.g., stunting, chlorosis, necrosis) at the same intervals as the weed control assessment, using a 0% (no injury) to 100% (complete crop death) scale.

  • Weed Biomass: At a predetermined time point, collect all weed biomass from a defined area (e.g., a 1m x 1m quadrat) within each plot. Dry the biomass to a constant weight and record the dry weight per unit area.

  • Crop Yield: At crop maturity, harvest the crop from a defined area within each plot and determine the yield.

Visualizations

Signaling Pathway of this compound

Benzadox_Pathway This compound This compound Alanine_Aminotransferase Alanine Aminotransferase (Enzyme) This compound->Alanine_Aminotransferase Inhibits C4_Pathway C4 Photosynthetic Pathway Alanine_Aminotransferase->C4_Pathway Key Enzyme in Metabolism Plant Metabolism C4_Pathway->Metabolism Disrupts Growth_Inhibition Growth Inhibition & Plant Death Metabolism->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound herbicide.

Experimental Workflow for this compound Field Trial

Field_Trial_Workflow Start Start: Site Selection & Plot Design Formulation Prepare this compound EC Formulation Start->Formulation Calibration Calibrate Sprayer Formulation->Calibration Tank_Mixing Tank Mixing: Water + this compound EC + Adjuvant Calibration->Tank_Mixing Application Spray Application to Plots Tank_Mixing->Application Data_Collection Data Collection: - Weed Control - Crop Phytotoxicity - Biomass - Yield Application->Data_Collection Analysis Statistical Analysis of Data Data_Collection->Analysis End End: Report Findings Analysis->End

Caption: Workflow for a this compound experimental field trial.

References

Application Note: Solid-Phase Extraction of Benzadox from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzadox is a selective, post-emergence herbicide used to control broadleaf weeds. Its potential to contaminate surface and groundwater necessitates reliable and efficient analytical methods for its detection in aqueous matrices. Solid-phase extraction (SPE) is a widely used technique for the pre-concentration and purification of analytes from complex samples, offering advantages over traditional liquid-liquid extraction, such as reduced solvent consumption, higher recovery, and ease of automation. This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Chemical Properties of this compound
  • IUPAC Name: 2-(benzamidooxy)acetic acid[1]

  • Molecular Formula: C₉H₉NO₄[1]

  • Molecular Weight: 195.17 g/mol [2]

  • Classification: Acetamide (B32628) herbicide[3]

  • Appearance: Crystalline solid

  • Melting Point: 140 °C[4]

  • Boiling Point: 144-145 °C[4]

Principle of the Method

This method utilizes a reversed-phase solid-phase extraction mechanism. The water sample is first acidified to ensure that this compound, an acidic herbicide, is in its non-ionized form, promoting its retention on a non-polar sorbent. After loading the sample, interferences are removed with a polar wash solvent. Finally, this compound is eluted from the SPE cartridge with a non-polar organic solvent. The eluate is then concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative performance data for the solid-phase extraction of this compound from water samples. This data is compiled from studies on chemically similar acetamide and acidic herbicides and represents typical performance characteristics.[3][5]

Table 1: SPE Recovery Rates for this compound and Similar Herbicides

AnalyteMatrixSPE SorbentRecovery (%)Relative Standard Deviation (RSD, %)
This compoundSpiked River WaterC1885 - 105< 10
This compoundSpiked Drinking WaterC1890 - 110< 8
Alachlor (Acetamide)Ground WaterC1879 - 992 - 12
Metolachlor (Acetamide)Surface WaterC1862 - 117< 15

Table 2: Method Detection and Quantification Limits

AnalyteAnalytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
This compoundHPLC-UV0.05 - 0.10.15 - 0.3
This compoundLC-MS/MS0.005 - 0.020.015 - 0.06

Experimental Protocols

Materials and Reagents
  • SPE Cartridges: C18, 500 mg, 6 mL

  • Solvents (HPLC grade):

  • Reagents:

  • Apparatus:

    • SPE Vacuum Manifold

    • Nitrogen evaporator

    • pH meter

    • Glassware (beakers, graduated cylinders, conical tubes)

    • Vortex mixer

    • Analytical balance

    • HPLC or LC-MS system

Protocol 1: Solid-Phase Extraction of this compound from Water Samples

This protocol is suitable for the extraction of this compound from various water matrices, including drinking water, groundwater, and surface water.

1. Sample Pre-treatment:

  • Collect 500 mL of the water sample in a clean glass container.
  • Acidify the sample to a pH of approximately 2.5-3.0 by adding concentrated HCl dropwise while stirring. This step is crucial for the efficient retention of this compound on the reversed-phase sorbent.
  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

2. SPE Cartridge Conditioning:

  • Place the C18 SPE cartridges on the vacuum manifold.
  • Condition the cartridges by passing 5 mL of ethyl acetate, followed by 5 mL of methanol.
  • Equilibrate the cartridges by passing 10 mL of deionized water (adjusted to pH 2.5-3.0 with HCl).
  • Crucially, do not allow the sorbent to go dry at any stage after conditioning.

3. Sample Loading:

  • Load the pre-treated 500 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Washing:

  • After the entire sample has passed through, wash the cartridge with 10 mL of deionized water (pH 2.5-3.0) to remove any co-adsorbed interfering substances.
  • Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

5. Elution:

  • Place a clean collection tube under the cartridge.
  • Elute the retained this compound with two 5 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for a few minutes before applying a vacuum for complete elution.

6. Eluate Concentration and Reconstitution:

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water mixture) compatible with the analytical instrument.
  • Vortex the reconstituted sample to ensure complete dissolution of the analyte.
  • The sample is now ready for analysis by HPLC or LC-MS.

Protocol 2: HPLC Analysis of this compound
  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., 0.1% formic acid). A typical starting condition could be 60:40 (v/v) acetonitrile:acidified water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV detector at a wavelength of 230 nm.

  • Quantification: Based on a calibration curve prepared from standard solutions of this compound.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 500 mL Water Sample Acidify Acidify to pH 2.5-3.0 Sample->Acidify Filter Filter (if necessary) Acidify->Filter Condition Condition Cartridge (Ethyl Acetate, Methanol, Acidified Water) Filter->Condition Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Acidified Water) Load->Wash Elute Elute this compound (Ethyl Acetate) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute Analyze HPLC or LC-MS Analysis Reconstitute->Analyze

Caption: Experimental workflow for the solid-phase extraction of this compound.

SPE_Logic cluster_retention Retention Mechanism cluster_elution Elution Mechanism Analyte_NonIonized This compound (Non-ionized at low pH) Sorbent_NonPolar C18 Sorbent (Non-polar) Analyte_NonIonized->Sorbent_NonPolar Hydrophobic Interaction Analyte_Retained Retained this compound Solvent_NonPolar Elution Solvent (Non-polar) Analyte_Retained->Solvent_NonPolar Disruption of Hydrophobic Interaction

Caption: Logical relationship of the SPE retention and elution mechanism for this compound.

References

Application Note: Derivatization of Benzadox for Enhanced Gas Chromatography-Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzadox, an herbicide, presents analytical challenges for gas chromatography (GC) due to its polar nature and low volatility, primarily attributed to the presence of a carboxylic acid and an N-oxy-amide functional group. Direct GC analysis often results in poor chromatographic peak shape, thermal degradation, and low sensitivity. To overcome these limitations, a derivatization step is essential to convert this compound into a more volatile and thermally stable form suitable for GC-Mass Spectrometry (MS) analysis.

This application note provides a detailed protocol for the derivatization of this compound using silylation, a common and effective technique for compounds containing active hydrogens.[1] The method involves the reaction of this compound with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly reactive silylating reagent.[2] This process replaces the active hydrogens on the carboxylic acid and the hydroxamic acid tautomer of the N-oxy-amide group with non-polar trimethylsilyl (B98337) (TMS) groups. The resulting TMS-derivatized this compound exhibits increased volatility and thermal stability, leading to improved chromatographic performance and detection sensitivity.[2][3]

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the silylation of this compound.

Materials and Reagents
  • This compound standard

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (B92270) (silylation grade)

  • Ethyl acetate (B1210297) (GC grade)

  • Anhydrous sodium sulfate

  • 2 mL GC vials with PTFE-lined septa

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Silylation Derivatization Protocol
  • Sample Preparation: Accurately weigh 1 mg of this compound standard into a 2 mL GC vial. If this compound is in a solution, transfer an aliquot containing approximately 1 mg of the analyte into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylating reagent.[3]

  • Reagent Addition: Add 100 µL of pyridine to the dried sample to dissolve it. Pyridine also acts as a catalyst for the silylation reaction.

  • Silylation Reaction: Add 100 µL of MSTFA to the vial. Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heating: Place the vial in a heating block or oven set at 70°C for 60 minutes to facilitate the derivatization reaction.

  • Cooling: After heating, remove the vial and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

GC-MS Analysis

The following table outlines the recommended GC-MS parameters for the analysis of the TMS-derivatized this compound. These parameters may require optimization based on the specific instrumentation used.

ParameterRecommended Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
InjectorSplit/Splitless
Injector Temperature280°C[4]
Injection Volume1 µL
Injection ModeSplitless (1-minute purge delay)
Carrier GasHelium at a constant flow rate of 1.2 mL/min[5]
GC Column HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column
Oven Program Initial temperature of 70°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, and hold for 5 minutes.[4]
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV[4]
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Rangem/z 50-550[5]
Solvent Delay5 minutes

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of derivatized this compound. These values are typical for the analysis of silylated aromatic compounds and should be determined experimentally for the specific application.

ParameterExpected Value
Retention Time (RT) Approximately 15-20 minutes (to be determined experimentally)
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Linearity (R²) > 0.995 over a concentration range of 1-1000 ng/mL

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the derivatization and GC-MS analysis of this compound.

Benzadox_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample This compound Standard (or extracted sample) dry Evaporate to Dryness (under Nitrogen) sample->dry add_reagents Add Pyridine and MSTFA dry->add_reagents vortex Vortex Mix add_reagents->vortex heat Heat at 70°C for 60 min vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for the silylation derivatization and GC-MS analysis of this compound.

Conclusion

The protocol described in this application note provides a reliable and robust method for the derivatization of this compound for GC-MS analysis. Silylation with MSTFA effectively converts the polar and non-volatile this compound into a derivative that is amenable to gas chromatography, resulting in improved peak shape, thermal stability, and detection sensitivity. This method is suitable for the quantitative analysis of this compound in various matrices and can be adapted for use in research, quality control, and drug development settings.

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assays for Elucidating the Mode of Action of Benzadox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzadox is an herbicide known to interfere with amino acid metabolism in susceptible plant species. Its mode of action is primarily attributed to the inhibition of key enzymes involved in the C4 photosynthetic pathway. Understanding the specific enzymatic targets and the kinetics of their inhibition is crucial for herbicide development, resistance management, and assessing potential off-target effects. These application notes provide detailed protocols for in vitro enzyme inhibition assays targeting Alanine (B10760859) Aminotransferase (ALT) and Aspartate Aminotransferase (AST), the primary enzymes affected by this compound and its potential active metabolite, (aminooxy)acetic acid (AOA).

The provided protocols are designed to be adaptable for screening potential inhibitors, determining their potency (e.g., IC50 values), and investigating their mechanism of action.

Mode of Action of this compound

This compound primarily targets aminotransferases, crucial enzymes that catalyze the transfer of amino groups between amino acids and α-keto acids. The herbicidal activity of this compound is linked to its ability to inhibit both Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Kinetic studies have revealed that this compound acts as a competitive inhibitor of ALT with respect to its substrate, alanine, and as a noncompetitive inhibitor with respect to the co-substrate, 2-oxoglutarate. There is also evidence to suggest that this compound may be metabolized in vivo to (aminooxy)acetic acid (AOA), a more potent inhibitor of both ALT and AST. AOA is a general inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, to which aminotransferases belong.[1] It functions by reacting with the Schiff base linkage between PLP and the enzyme.[1]

The inhibition of these enzymes disrupts the C4 carbon fixation cycle in plants, leading to a toxic buildup of certain metabolites and a deficiency in others, ultimately causing plant death.

Data Presentation: Enzyme Inhibition Parameters

The following table summarizes the available quantitative data for the inhibition of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) by this compound and its potential metabolite, (aminooxy)acetic acid (AOA). Researchers can use the protocols outlined in this document to experimentally determine the values for this compound.

InhibitorTarget EnzymeIC50KiInhibition Type
This compound Alanine Aminotransferase (ALT)Data not availableData not availableCompetitive vs. Alanine, Noncompetitive vs. 2-Oxoglutarate
Aspartate Aminotransferase (AST)Data not availableData not availableTo be determined
(aminooxy)acetic acid (AOA) Alanine Aminotransferase (ALT)Data not availableData not availableKnown inhibitor; ALT is more sensitive than AST in vitro[2][3]
Aspartate Aminotransferase (AST)> 100 µM[4]Data not availableKnown inhibitor

Experimental Protocols

The following protocols are adapted from commercially available enzyme assay kits and are suitable for determining the inhibitory activity of compounds like this compound.

In Vitro Alanine Aminotransferase (ALT) Inhibition Assay

This protocol provides a method to measure the inhibitory effect of this compound on ALT activity. The assay is based on a coupled enzyme reaction that produces a colored or fluorescent product proportional to the pyruvate (B1213749) generated.

Materials:

  • Recombinant or purified Alanine Aminotransferase (ALT)

  • L-Alanine

  • α-Ketoglutarate

  • Lactate Dehydrogenase (LDH)

  • NADH

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate (clear for colorimetric, black for fluorometric)

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare working solutions of L-alanine, α-ketoglutarate, NADH, and LDH in the assay buffer. Optimal concentrations should be determined empirically but are typically in the range of 100-500 mM for L-alanine, 5-15 mM for α-ketoglutarate, 0.2-0.5 mM for NADH, and 5-10 units/mL for LDH.

  • Inhibitor Incubation:

    • Add 10 µL of various concentrations of this compound (or control solvent) to the wells of the 96-well plate.

    • Add 80 µL of a solution containing ALT enzyme in assay buffer to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing L-alanine, α-ketoglutarate, NADH, and LDH in assay buffer.

    • Initiate the reaction by adding 110 µL of the reaction mixture to each well.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm (due to NADH oxidation) kinetically over 5-10 minutes using a microplate reader.

    • Alternatively, for endpoint assays, stop the reaction after a fixed time and measure the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the kinetic curve) for each this compound concentration.

    • Determine the percent inhibition relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Aspartate Aminotransferase (AST) Inhibition Assay

This protocol measures the inhibitory effect of this compound on AST activity. The assay involves a coupled reaction where the product, oxaloacetate, is used in a subsequent reaction to produce a detectable signal.

Materials:

  • Recombinant or purified Aspartate Aminotransferase (AST)

  • L-Aspartate

  • α-Ketoglutarate

  • Malate Dehydrogenase (MDH)

  • NADH

  • This compound (or other test inhibitors)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of L-aspartate, α-ketoglutarate, NADH, and MDH in the assay buffer. Typical concentrations are 50-200 mM for L-aspartate, 5-15 mM for α-ketoglutarate, 0.2-0.5 mM for NADH, and 5-10 units/mL for MDH.

  • Inhibitor Incubation:

    • Add 10 µL of various concentrations of this compound (or control solvent) to the wells of the 96-well plate.

    • Add 80 µL of a solution containing AST enzyme in assay buffer to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing L-aspartate, α-ketoglutarate, NADH, and MDH in assay buffer.

    • Initiate the reaction by adding 110 µL of the reaction mixture to each well.

  • Data Acquisition:

    • Measure the decrease in absorbance at 340 nm kinetically over 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the percent inhibition and calculate the IC50 value as described for the ALT assay.

Visualizations

Signaling Pathway: C4 Photosynthesis and Point of Inhibition

The following diagram illustrates the simplified C4 photosynthetic pathway and highlights the points of inhibition by this compound.

C4_Photosynthesis_Inhibition CO2_atm Atmospheric CO2 PEP Phosphoenolpyruvate (PEP) PEPC PEPC PEP->PEPC OAA Oxaloacetate (OAA) MDH Malate Dehydrogenase OAA->MDH AST Aspartate Aminotransferase (AST) OAA->AST Malate Malate ME Malic Enzyme Malate->ME Pyruvate Pyruvate PPDK Pyruvate, Pi Dikinase Pyruvate->PPDK CO2_calvin CO2 for Calvin Cycle Alanine Alanine Aspartate Aspartate 2_Oxoglutarate_1 2-Oxoglutarate 2_Oxoglutarate_2 2-Oxoglutarate Glutamate_1 Glutamate Glutamate_2 Glutamate ALT Alanine Aminotransferase (ALT) Glutamate_1->ALT Glutamate_2->AST MDH->Malate ME->Pyruvate ME->CO2_calvin PPDK->PEP ALT->Alanine ALT->2_Oxoglutarate_1 AST->Aspartate AST->2_Oxoglutarate_2 PEPC->OAA This compound This compound This compound->AST

Caption: Inhibition of ALT and AST by this compound in the C4 pathway.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

The following diagram outlines the general workflow for performing the in vitro enzyme inhibition assays described in this document.

Experimental_Workflow A Reagent Preparation (Buffer, Substrates, Enzyme, Inhibitor) B Dispense Inhibitor Dilutions into 96-well Plate A->B C Add Enzyme Solution B->C D Pre-incubation (e.g., 15-30 min at 37°C) C->D E Initiate Reaction (Add Substrate Mix) D->E F Kinetic Measurement (e.g., Absorbance at 340 nm) E->F G Data Analysis (Calculate % Inhibition) F->G H IC50 Determination (Dose-Response Curve) G->H

Caption: General workflow for in vitro enzyme inhibition screening.

Logical Relationship: this compound Mode of Action

This diagram illustrates the proposed mechanism of action for this compound, from its application to the ultimate herbicidal effect.

Benzadox_MoA A This compound Application B Uptake by Plant A->B C Metabolism to (aminooxy)acetic acid (AOA) (Potential) B->C Hypothesized D Inhibition of Alanine Aminotransferase (ALT) B->D E Inhibition of Aspartate Aminotransferase (AST) B->E C->D C->E F Disruption of C4 Photosynthetic Pathway D->F E->F G Metabolic Imbalance (e.g., Pyruvate depletion) F->G H Herbicidal Effect (Plant Death) G->H

Caption: Proposed mode of action cascade for the herbicide this compound.

References

Application Notes and Protocols for Seed Germination Inhibition Assay for Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seed germination is a critical physiological process in the life cycle of a plant, representing the transition from a dormant seed to a metabolically active seedling. The inhibition of this process is a primary mode of action for many pre-emergent herbicides. The seed germination inhibition assay is a fundamental and cost-effective method used to screen for and characterize the phytotoxic effects of chemical compounds. This assay provides valuable data on the efficacy and dose-response of potential herbicides, making it an indispensable tool in the discovery and development of new weed management solutions. The standardized protocols outlined here are designed to ensure reproducibility and comparability of results across different studies and laboratories.[1][2][3][4][5][6]

Application Notes

The seed germination inhibition assay has a broad range of applications in herbicide research and development:

  • Primary Screening of New Chemical Entities: Rapidly screen large libraries of compounds to identify those with herbicidal activity.

  • Dose-Response Analysis: Determine the concentration of a herbicide required to inhibit germination by 50% (IC50 or EC50), providing a quantitative measure of its potency.[7]

  • Selectivity Testing: Evaluate the differential effects of a herbicide on various crop and weed species to determine its selectivity.

  • Mechanism of Action Studies: In conjunction with other assays, this method can provide insights into the physiological and biochemical processes disrupted by the herbicide.[8]

  • Herbicide Resistance Monitoring: Assess the sensitivity of different weed populations to existing herbicides to detect and manage the evolution of resistance.[9]

  • Phytotoxicity Assessment of Environmental Contaminants: Evaluate the impact of various chemicals on plant life.[7]

  • Allelopathy Research: Study the inhibitory effects of natural plant-derived compounds on seed germination.

Experimental Protocols

This section provides a detailed methodology for conducting a seed germination inhibition assay. The protocol is generalized and may require optimization based on the specific plant species and herbicide being tested.

Materials
  • High-quality seeds of the target plant species (e.g., lettuce (Lactuca sativa), cress (Lepidium sativum), or relevant weed species).

  • Test herbicide(s) of known concentration.

  • Solvent for dissolving the herbicide (e.g., acetone, DMSO, ethanol), if not water-soluble.

  • Distilled or deionized water.

  • Petri dishes (9 cm diameter).

  • Filter paper (e.g., Whatman No. 1).

  • Pipettes and sterile pipette tips.

  • Forceps.

  • Growth chamber or incubator with controlled temperature and light conditions.

  • Beakers, flasks, and other standard laboratory glassware.

Seed Preparation and Viability Testing
  • Seed Selection: Use seeds that are uniform in size and free from any visible damage or fungal contamination.

  • Surface Sterilization (Optional but Recommended): To minimize microbial contamination, surface sterilize seeds by briefly immersing them in a 1% sodium hypochlorite (B82951) solution for 1-2 minutes, followed by several rinses with sterile distilled water.

  • Viability Test: Before initiating the herbicide assay, it is crucial to determine the viability of the seed lot. A standard germination test should be performed by placing a known number of seeds (e.g., 100) on a moist filter paper in a petri dish and incubating them under optimal conditions. A germination rate of >90% is generally considered acceptable.[10]

Preparation of Herbicide Solutions
  • Stock Solution: Prepare a stock solution of the test herbicide at the highest desired concentration. If the herbicide is not readily soluble in water, a minimal amount of an appropriate organic solvent can be used. A solvent control must be included in the experiment.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of test concentrations. The concentration range should be chosen to bracket the expected IC50 value. A logarithmic or semi-logarithmic dilution series is often appropriate.

Experimental Setup
  • Plating: Place two layers of filter paper in each petri dish.

  • Treatment Application: Add a fixed volume (e.g., 5 mL) of the respective herbicide dilution or control solution (distilled water for negative control, solvent solution for solvent control) to each petri dish, ensuring the filter paper is saturated but not flooded.

  • Seed Sowing: Carefully place a predetermined number of seeds (e.g., 20-50) on the moist filter paper in each petri dish using forceps. Ensure the seeds are evenly spaced.

  • Replication: Each treatment and control should be performed in at least three to four replicates.[10]

Incubation
  • Seal the petri dishes with parafilm to prevent moisture loss.

  • Place the petri dishes in a growth chamber or incubator with controlled environmental conditions. Standard conditions for many species are a temperature of 25 ± 2°C and a 12-hour light/12-hour dark photoperiod.[7][10] These conditions should be optimized for the specific species being tested.

Data Collection and Analysis
  • Germination Count: Monitor the petri dishes daily and count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥2 mm).[7]

  • Final Germination Percentage: After a predetermined period (e.g., 7-14 days), or when the germination in the control group has stabilized, calculate the final germination percentage for each treatment.

  • Radicle and Hypocotyl Length: At the end of the experiment, the length of the radicle and hypocotyl of the germinated seedlings can be measured as an indicator of seedling vigor.

  • Data Analysis: The collected data can be analyzed to determine several key parameters as outlined in the Data Presentation section. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.

Data Presentation

Quantitative data from the seed germination inhibition assay should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of Herbicide X on Seed Germination and Seedling Growth
Herbicide Conc. (µM)Germination (%)Germination Rate Index (GRI)Radicle Length (mm)Hypocotyl Length (mm)Inhibition (%)
0 (Control)98 ± 2.115.2 ± 0.825.4 ± 1.518.2 ± 1.10
0.195 ± 3.014.8 ± 0.923.1 ± 1.316.5 ± 1.03.1
182 ± 4.512.5 ± 1.115.6 ± 1.011.2 ± 0.816.3
1045 ± 5.16.8 ± 0.75.2 ± 0.53.8 ± 0.454.1
1005 ± 1.50.8 ± 0.20.5 ± 0.10.2 ± 0.194.9
Solvent Control97 ± 2.515.0 ± 0.725.1 ± 1.417.9 ± 1.01.0

Data are presented as mean ± standard deviation.

Table 2: Comparative IC50 Values of Different Herbicides
HerbicideTarget SpeciesIC50 (µM) for GerminationIC50 (µM) for Radicle Growth
Herbicide AAmaranthus retroflexus8.52.1
Herbicide BAmaranthus retroflexus15.25.8
Herbicide CZea mays>10045.3

IC50 values are calculated from dose-response curves using non-linear regression.

Mechanisms of Action and Signaling Pathways

Herbicides inhibit seed germination by interfering with various essential physiological and biochemical processes. The following diagrams illustrate some of the key signaling pathways and the experimental workflow.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Seed Selection & Viability Test D Treatment Application to Petri Dishes A->D B Herbicide Stock Solution Preparation C Serial Dilutions B->C C->D E Seed Sowing D->E F Incubation E->F G Daily Germination Count F->G H Final Germination % & Seedling Measurements G->H I Data Compilation & Statistical Analysis H->I J IC50/EC50 Determination I->J

Experimental workflow for the seed germination inhibition assay.
Gibberellin (GA) and Abscisic Acid (ABA) Signaling

The balance between the plant hormones gibberellin (GA) and abscisic acid (ABA) is a critical determinant of seed germination. GA promotes germination, while ABA induces and maintains dormancy.[10][11][12][13] Some herbicides can disrupt this balance.

G cluster_GA GA Signaling cluster_ABA ABA Signaling GA Gibberellin (GA) GID1 GID1 Receptor GA->GID1 DELLA DELLA Proteins (Repressors) GID1->DELLA Degradation Germination_Promoting_Genes Germination-Promoting Genes DELLA->Germination_Promoting_Genes Seed_Germination Seed_Germination Germination_Promoting_Genes->Seed_Germination ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C SnRK2 SnRK2 Kinases PP2C->SnRK2 ABI5 ABI5 (Transcription Factor) SnRK2->ABI5 Germination_Inhibiting_Genes Germination-Inhibiting Genes ABI5->Germination_Inhibiting_Genes Germination_Inhibiting_Genes->Seed_Germination Herbicide Herbicides (e.g., Fluridone) Herbicide->ABA Inhibit Synthesis cluster_BCAA Branched-Chain Amino Acid Synthesis cluster_Aromatic Aromatic Amino Acid Synthesis Precursors Precursors (e.g., Pyruvate, Chorismate) ALS Acetolactate Synthase (ALS) Precursors->ALS EPSPS EPSP Synthase Precursors->EPSPS BCAAs Valine, Leucine, Isoleucine ALS->BCAAs Protein_Synthesis Protein Synthesis BCAAs->Protein_Synthesis Aromatics Phenylalanine, Tyrosine, Tryptophan EPSPS->Aromatics Aromatics->Protein_Synthesis ALS_Inhibitors ALS Inhibitors (e.g., Sulfonylureas, Imidazolinones) ALS_Inhibitors->ALS Glyphosate Glyphosate Glyphosate->EPSPS Seedling_Growth Seedling_Growth Protein_Synthesis->Seedling_Growth Acetyl_CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl_CoA->ACCase Malonyl_CoA Malonyl-CoA ACCase->Malonyl_CoA Fatty_Acids Fatty Acids Malonyl_CoA->Fatty_Acids Fatty Acid Synthase Lipids Lipids Fatty_Acids->Lipids Cell_Membranes Cell Membranes & Energy Source Lipids->Cell_Membranes Seedling_Growth Seedling Growth Cell_Membranes->Seedling_Growth ACCase_Inhibitors ACCase Inhibitors (e.g., 'dims' and 'fops') ACCase_Inhibitors->ACCase Tubulin Tubulin Dimers Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Microtubule_Assembly->Mitotic_Spindle Chromosome_Segregation Chromosome Segregation Mitotic_Spindle->Chromosome_Segregation Cell_Division Cell Division Chromosome_Segregation->Cell_Division Seedling_Growth Seedling Growth Cell_Division->Seedling_Growth Microtubule_Inhibitors Microtubule Assembly Inhibitors (e.g., Dinitroanilines) Microtubule_Inhibitors->Microtubule_Assembly

References

Application of Plant Tissue Culture in Herbicide Efficacy and Mode of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Plant tissue culture serves as a powerful and versatile platform for investigating the effects of herbicides on plant cells and tissues under controlled laboratory conditions.[1][2][3] This in vitro system offers several advantages over whole-plant studies, including a more homogenous plant material, reduced experimental variability, and the ability to screen a large number of compounds rapidly.[1][2][3] The absence of a cuticle layer in cell cultures also facilitates direct access of the herbicide to the target cells, allowing for a more accurate assessment of its intrinsic phytotoxicity.[1][2] These techniques are instrumental in screening new herbicide candidates, elucidating their mechanisms of action, and studying the development of herbicide resistance.[1][2][3]

This document provides detailed protocols for utilizing plant tissue culture to study herbicide effects, including methods for callus induction, cell suspension culture, and various bioassays to quantify herbicide phytotoxicity. It also explores the underlying signaling pathways involved in plant responses to herbicide stress.

Key Applications

  • High-Throughput Screening: In vitro assays are amenable to miniaturization and high-throughput screening (HTS) for the discovery of novel herbicide compounds.[4]

  • Mode of Action Studies: Cell cultures provide a simplified system to investigate the primary biochemical and physiological effects of herbicides.[1][2]

  • Herbicide Resistance Research: Plant tissue culture is a valuable tool for selecting herbicide-resistant cell lines and regenerating resistant plants, aiding in the study of resistance mechanisms.[3][5]

  • Phytotoxicity Assessment: Standardized bioassays using cell cultures allow for the quantitative determination of herbicide toxicity.

Experimental Protocols

Protocol 1: Callus Induction and Maintenance for Herbicide Studies

This protocol describes the initiation and maintenance of callus cultures, which provide a stock of undifferentiated plant cells for herbicide testing.

Materials:

  • Plant explants (e.g., seeds, hypocotyls, leaves)

  • Sterilization solution (e.g., 1% sodium hypochlorite)

  • Sterile distilled water

  • Murashige and Skoog (MS) medium supplemented with plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid [2,4-D]) and sucrose

  • Solidifying agent (e.g., agar)

  • Sterile petri dishes and culture vessels

  • Laminar flow hood

  • Incubator

Procedure:

  • Explant Sterilization: Surface sterilize the chosen plant explants. For seeds, this may involve washing with a mild detergent, followed by immersion in a sterilization solution for a specified time, and then rinsing with sterile distilled water.

  • Explant Placement: Under aseptic conditions in a laminar flow hood, place the sterilized explants onto solid MS medium supplemented with appropriate concentrations of plant growth regulators to induce callus formation.

  • Incubation: Incubate the plates in the dark at a controlled temperature (e.g., 25 ± 2°C).

  • Subculture: Once callus has formed (typically after 2-4 weeks), subculture the actively growing portions onto fresh medium. Repeat this process every 3-4 weeks to maintain the callus line.

Protocol 2: Establishment of Cell Suspension Cultures

Cell suspension cultures provide a liquid-based system for uniform exposure of cells to herbicides.

Materials:

  • Established callus cultures

  • Liquid MS medium with appropriate plant growth regulators

  • Sterile Erlenmeyer flasks

  • Orbital shaker

Procedure:

  • Initiation: Transfer friable callus (2-3 g) into a sterile Erlenmeyer flask containing liquid MS medium.

  • Incubation: Place the flask on an orbital shaker (e.g., 120 rpm) in a controlled environment (e.g., 25 ± 2°C, continuous darkness or a defined photoperiod).

  • Subculture: Subculture the suspension every 7-14 days by transferring a small volume of the cell suspension to fresh liquid medium. The exact timing and dilution will depend on the growth rate of the specific cell line.

Protocol 3: In Vitro Herbicide Bioassay using Cell Suspension Cultures

This protocol details a method to determine the phytotoxicity of a herbicide using a cell suspension culture.

Materials:

  • Actively growing cell suspension culture

  • Herbicide stock solution (dissolved in a suitable solvent)

  • Fresh liquid MS medium

  • Sterile multi-well plates (e.g., 24-well or 96-well)

  • Spectrophotometer or other method for assessing cell viability (e.g., TTC assay, Evans blue staining)

Procedure:

  • Preparation of Herbicide Concentrations: Prepare a series of herbicide dilutions in the liquid culture medium. Include a control with the solvent alone.

  • Cell Inoculation: In a laminar flow hood, dispense a known volume of the cell suspension into each well of the multi-well plate.

  • Herbicide Treatment: Add the different herbicide concentrations to the respective wells.

  • Incubation: Incubate the plates under the same conditions as the stock culture for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, assess cell viability using a chosen method. For example, the TTC (2,3,5-triphenyltetrazolium chloride) assay measures respiratory activity, where viable cells reduce the colorless TTC to red formazan, which can be quantified spectrophotometrically.

  • Data Analysis: Calculate the percentage of growth inhibition for each herbicide concentration relative to the control. Determine the EC50 value (the concentration of herbicide that causes 50% inhibition of cell growth).

Data Presentation

Quantitative data from herbicide bioassays should be summarized in tables for clear comparison.

Table 1: Phytotoxicity of Different Herbicides on a Plant Cell Suspension Culture

HerbicideChemical ClassTarget SiteEC50 (µM)95% Confidence Interval
GlyphosateGlycine derivativeEPSP synthase15.212.5 - 18.4
AtrazineTriazinePhotosystem II5.84.9 - 6.9
2,4-DPhenoxyacetic acidSynthetic auxin22.519.8 - 25.6
ImazethapyrImidazolinoneAcetolactate synthase (ALS)1.10.9 - 1.3

Table 2: Effect of Herbicide Concentration on Cell Viability

HerbicideConcentration (µM)Cell Viability (%)Standard Deviation
Control 01004.2
Glyphosate 585.35.1
1062.14.8
2045.73.9
4021.93.2
Atrazine 190.24.5
552.83.7
1028.43.1
2010.12.5

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Herbicide Screening

The following diagram illustrates the general workflow for screening herbicide candidates using plant tissue culture.

G cluster_0 Phase 1: Culture Initiation cluster_1 Phase 2: Herbicide Bioassay cluster_2 Phase 3: Data Analysis A Explant Selection (e.g., seeds, leaves) B Surface Sterilization A->B C Callus Induction on solid medium B->C D Cell Suspension Culture Establishment C->D F Treatment of Cell Cultures D->F E Preparation of Herbicide Dilutions E->F G Incubation F->G H Cell Viability Assessment G->H I Calculation of Growth Inhibition H->I J Determination of EC50 Values I->J K Statistical Analysis J->K

Caption: Workflow for in vitro herbicide screening.

Herbicide-Induced Stress Signaling Pathways

Herbicides can trigger complex signaling cascades within plant cells, often involving reactive oxygen species (ROS), calcium ions (Ca²⁺), and plant hormones.[6][7][8]

G cluster_0 Herbicide Stress cluster_1 Primary Cellular Responses cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Herbicide Herbicide Application ROS Reactive Oxygen Species (ROS) Production Herbicide->ROS Ca2 Cytosolic Ca²⁺ Elevation Herbicide->Ca2 Hormone Hormonal Imbalance (e.g., Auxin, ABA) Herbicide->Hormone MAPK MAPK Cascade Activation ROS->MAPK PCD Programmed Cell Death ROS->PCD CDPK Ca²⁺-Dependent Protein Kinases Ca2->CDPK Hormone->MAPK TF Activation of Transcription Factors MAPK->TF CDPK->TF Detox Detoxification Gene Expression TF->Detox Stress Stress Response Gene Expression TF->Stress

Caption: Herbicide-induced stress signaling pathways.

Logical Relationship for Herbicide Resistance Selection

Plant tissue culture can be utilized to select for herbicide-resistant cell lines through a systematic process.

G A Heterogeneous Cell Population B Application of Selective Pressure (Herbicide Treatment) A->B C Survival of Resistant Cells B->C D Isolation and Subculture of Resistant Colonies C->D E Establishment of Resistant Cell Line D->E

Caption: Selection of herbicide-resistant cell lines.

Conclusion

Plant tissue culture provides a robust and efficient set of tools for the study of herbicide effects. The protocols and methodologies outlined in this document offer a foundation for researchers to conduct high-throughput screening, investigate modes of action, and explore the mechanisms of herbicide resistance. The controlled environment of in vitro systems allows for the generation of reproducible and quantitative data, which is essential for the development of new and effective weed management strategies.

References

Application of Benzoxazinones in Integrated Weed Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a class of naturally occurring allelochemicals found predominantly in members of the grass family (Poaceae), including important crops like wheat, maize, and rye.[1][2][3][4] These compounds and their derivatives have garnered significant interest for their potential application in integrated weed management strategies due to their phytotoxic properties.[1][2][3] Their natural origin suggests a greater potential for biodegradability and a favorable environmental profile compared to many synthetic herbicides. This document provides detailed application notes and experimental protocols for researchers investigating the use of benzoxazinones as natural herbicides.

Mechanism of Action

The primary mode of action for the herbicidal activity of benzoxazinones and their degradation products, such as 2-amino-3H-phenoxazin-3-one (APO) and 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO), involves the inhibition of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the regulation of gene expression by modifying chromatin structure. By inhibiting these enzymes, benzoxazinones disrupt normal plant growth and development, leading to phytotoxicity.[5] Additionally, some benzoxazinone (B8607429) derivatives have been found to inhibit other key plant enzymes, such as dihydroxyacid dehydratase (DHAD), which is involved in the biosynthesis of branched-chain amino acids.[6][7]

Application Notes

Benzoxazinones can be utilized in integrated weed management in several ways:

  • Natural Herbicides: Formulations containing benzoxazinones or their synthetic analogs can be developed as bioherbicides for pre-emergence or post-emergence weed control.[8]

  • Cover Cropping: Planting benzoxazinone-producing crops, such as rye, as cover crops can suppress weed growth through the release of these allelochemicals into the soil.

  • Mulching: Using residues of benzoxazinone-rich plants as mulch can also provide effective weed control.

  • Structure-Activity Relationship (SAR) Studies: Synthetic modifications of the benzoxazinone scaffold can lead to the development of novel herbicides with enhanced efficacy and selectivity.[1][2][8]

Data Presentation

The following table summarizes the phytotoxic activity of various benzoxazinones and their derivatives against different weed species. The data is presented as the concentration required for 50% inhibition (IC50 or EC50) of root or shoot growth.

CompoundWeed SpeciesBioassay ParameterIC50 / EC50 (µM)Reference
D-DIBOA Echinochloa crus-galli (Barnyardgrass)Root GrowthSimilar to positive control[1]
Lolium rigidum (Annual Ryegrass)Root GrowthSimilar to positive control[1]
D-HBOA Echinochloa crus-galli (Barnyardgrass)Root GrowthSimilar to positive control[1]
Lolium rigidum (Annual Ryegrass)Root GrowthSimilar to positive control[1]
APO Echinochloa crus-galli (Barnyardgrass)Germination500[2]
Lolium rigidum (Annual Ryegrass)Root Growth50 - 100[9]
Portulaca oleracea (Common Purslane)Root GrowthNot specified[1]
AAMPO VariousNot specifiedNot specified[2]
Compound 4bb Eclipta prostrataGreenhouse Test>75% inhibition[6][7]
Amaranthus retroflexusGreenhouse Test>75% inhibition[6][7]
Compound 7af Broadleaf and grass weedsPost-emergence37.5 g a.i./ha[10]

Experimental Protocols

Greenhouse Bioassay for Phytotoxicity Assessment

This protocol outlines a method for evaluating the phytotoxic effects of benzoxazinones on weed seed germination and seedling growth in a controlled greenhouse environment.

Materials:

  • Certified weed seeds (e.g., Echinochloa crus-galli, Lolium rigidum, Portulaca oleracea)

  • Benzoxazinone compounds of interest

  • Solvent (e.g., DMSO, acetone)

  • Petri dishes (9 cm diameter)

  • Whatman No. 1 filter paper

  • Growth chamber or greenhouse with controlled temperature and light

  • Distilled water

  • Micropipettes

  • Forceps

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the benzoxazinone compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to achieve the desired test concentrations (e.g., 10, 30, 100, 300, 1000 µM).

    • A control solution containing only the solvent at the same concentration used in the test solutions should also be prepared.

  • Seed Germination Assay:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution or control solution onto the filter paper.

    • Place a predetermined number of weed seeds (e.g., 20-25) evenly on the moistened filter paper using forceps.

    • Seal the Petri dishes with parafilm to prevent evaporation.

    • Incubate the Petri dishes in a growth chamber at a suitable temperature (e.g., 25°C) with a defined light/dark cycle (e.g., 16h light / 8h dark).

    • After a set period (e.g., 7 days), count the number of germinated seeds. A seed is considered germinated when the radicle has emerged.

    • Calculate the germination percentage for each treatment.

  • Seedling Growth Assay:

    • For root and shoot length measurements, allow the seeds to grow for a longer period (e.g., 10-14 days).

    • Carefully remove the seedlings from the Petri dishes.

    • Measure the length of the primary root and shoot of each seedling.

    • Calculate the average root and shoot length for each treatment.

  • Data Analysis:

    • Calculate the percentage of inhibition for germination, root length, and shoot length for each concentration compared to the control.

    • Use a suitable statistical software to perform dose-response analysis and determine the EC50 or IC50 values.

Field Trial Protocol for Efficacy Evaluation

This protocol provides a framework for conducting field trials to assess the efficacy of benzoxazinone-based herbicides under agricultural conditions.

Materials and Equipment:

  • Benzoxazinone herbicide formulation

  • Calibrated spray equipment (e.g., backpack sprayer, small plot sprayer)

  • Plot marking materials (stakes, flags)

  • Data collection tools (notebooks, tablets)

  • Personal protective equipment (PPE)

Procedure:

  • Site Selection and Preparation:

    • Select a field with a uniform weed population of the target species.

    • Prepare the seedbed according to standard agricultural practices for the intended crop.

    • Mark out experimental plots of a specific size (e.g., 2m x 5m).

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with a minimum of three to four replications.

    • Include an untreated control and a commercial standard herbicide for comparison.

  • Herbicide Application:

    • Calibrate the spray equipment to ensure accurate and uniform application of the herbicide.

    • Apply the benzoxazinone formulation at different rates (doses) to the designated plots.

    • Record environmental conditions at the time of application (temperature, humidity, wind speed).

  • Data Collection:

    • Assess weed control efficacy at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment).

    • Use a visual rating scale (e.g., 0-100%, where 0 = no control and 100 = complete control) or by counting weed density and measuring weed biomass.

    • Assess crop tolerance by visually rating any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis).

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

    • Calculate the percentage of weed control for each treatment compared to the untreated control.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of benzoxazinones on HDAC enzymes.

Materials:

  • HDAC inhibitor screening kit (commercially available)

  • Purified HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC)

  • Fluorogenic HDAC substrate

  • Assay buffer

  • Developer solution

  • Benzoxazinone compounds

  • Known HDAC inhibitor (e.g., Trichostatin A) as a positive control

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the instructions provided in the HDAC inhibitor screening kit.

    • Prepare serial dilutions of the benzoxazinone compounds and the positive control in assay buffer.

  • Assay Protocol:

    • To the wells of the 9-well plate, add the assay buffer, the HDAC enzyme, and the benzoxazinone compound or control at the desired concentrations.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent product.

    • Incubate the plate at room temperature for 15-20 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of HDAC inhibition for each concentration of the benzoxazinone compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Allelopathic_Action_of_Benzoxazinones cluster_plant Benzoxazinone-Producing Plant (e.g., Rye) cluster_soil Soil Environment cluster_weed Target Weed Benzoxazinone_Glucosides Benzoxazinone Glucosides Enzymatic_Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Benzoxazinone_Glucosides->Enzymatic_Hydrolysis Release upon tissue damage Benzoxazinone_Aglycones Benzoxazinone Aglycones (e.g., DIBOA, DIMBOA) Enzymatic_Hydrolysis->Benzoxazinone_Aglycones Degradation_Products Degradation Products (e.g., APO, AMPO) Benzoxazinone_Aglycones->Degradation_Products Uptake Uptake by Weed Roots Degradation_Products->Uptake HDAC_Inhibition Histone Deacetylase (HDAC) Inhibition Uptake->HDAC_Inhibition Chromatin_Remodeling Altered Chromatin Structure HDAC_Inhibition->Chromatin_Remodeling Gene_Expression Disrupted Gene Expression Chromatin_Remodeling->Gene_Expression Growth_Inhibition Inhibition of Growth & Development Gene_Expression->Growth_Inhibition

Caption: Allelopathic action of benzoxazinones on target weeds.

Experimental_Workflow_for_Benzoxazinone_Herbicide_Evaluation cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_development Product Development A1 Synthesis/Isolation of Benzoxazinone Analogs B1 Greenhouse Bioassays (Germination & Seedling Growth) A1->B1 B2 Determine EC50/IC50 Values B1->B2 B3 Mechanism of Action Studies (e.g., HDAC Inhibition Assay) B2->B3 C1 Lead Compound Selection B3->C1 C2 Field Trials C1->C2 C3 Efficacy & Crop Safety Assessment C2->C3 D1 Formulation Development C3->D1 D2 Regulatory Approval D1->D2

Caption: Experimental workflow for benzoxazinone herbicide evaluation.

References

Application Notes and Protocols: Synthesis and Metabolic Fate of Radiolabeled Benzadox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of radiolabeled Benzadox and protocols for its use in metabolic studies. Understanding the metabolic fate of herbicides like this compound is crucial for assessing their environmental impact and ensuring food safety. The use of radiolabeled compounds is a highly sensitive and definitive method for tracking the parent compound and its metabolites in various biological and environmental systems.[1][2][3]

Introduction to this compound and Radiolabeling

This compound, or (benzamidooxy)acetic acid, is a herbicide used for the post-emergence control of broadleaf weeds.[4] To study its absorption, distribution, metabolism, and excretion (ADME), a radiolabeled version of the molecule is synthesized. Carbon-14 (¹⁴C) is a commonly used isotope for this purpose due to its long half-life and presence in the core structure of most organic molecules, making it a stable tracer.[2][5] The synthesis of radiolabeled compounds requires specialized techniques to incorporate the radioisotope into the target molecule efficiently and at a metabolically stable position.[2][6]

Synthesis of [¹⁴C]-Benzadox

Proposed Synthesis Workflow for [¹⁴C]-Benzadox

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Intermediate cluster_purification Purification cluster_final Final Product A [1-¹⁴C]Bromoacetic acid R1 Williamson Ether Synthesis A->R1 Base (e.g., NaH) Solvent (e.g., DMF) B Benzohydroxamic acid B->R1 C [1-¹⁴C]this compound R1->C P1 HPLC Purification C->P1 D Radiolabeled this compound P1->D

Caption: Proposed workflow for the synthesis of [¹⁴C]-Benzadox.

Experimental Protocol: Synthesis of [1-¹⁴C]-Benzadox

Materials:

  • [1-¹⁴C]Bromoacetic acid (specific activity ~50-60 mCi/mmol)

  • Benzohydroxamic acid

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add benzohydroxamic acid to a flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and slowly add sodium hydride. Stir the mixture at 0°C for 30 minutes to allow for the formation of the corresponding alkoxide.

  • Radiolabeling Reaction: Slowly add a solution of [1-¹⁴C]bromoacetic acid in anhydrous DMF to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by HPLC using a suitable column (e.g., C18) and a gradient of acetonitrile (B52724) and water. Monitor the eluent with both a UV detector and a radioactivity detector to collect the fraction containing the radiolabeled this compound.

  • Characterization and Quantification: Confirm the identity of the product by co-elution with a non-labeled this compound standard and by mass spectrometry. Determine the radiochemical purity and specific activity using the radioactivity detector and by liquid scintillation counting of a known amount of the purified product.

Metabolic Studies of Radiolabeled this compound

Metabolic studies with radiolabeled this compound aim to determine its fate in target organisms (plants) and the environment (soil). These studies typically involve treating the system with the radiolabeled compound and then extracting and analyzing the parent compound and its metabolites over time.

Experimental Workflow for a Plant Metabolism Study

Metabolism_Workflow A Plant Treatment with [¹⁴C]-Benzadox B Incubation (Time Course) A->B C Harvest and Sample Preparation (e.g., Homogenization) B->C D Solvent Extraction C->D E Analysis of Extracts D->E I Analysis of Unextracted Residues (Combustion Analysis) D->I F Quantification of Radioactivity (LSC) E->F G Metabolite Profiling (HPLC, TLC with Radio-detection) E->G H Metabolite Identification (LC-MS/MS, NMR) G->H Metabolic_Pathway This compound This compound Metabolite1 Benzohydroxamic acid This compound->Metabolite1 Hydrolysis Metabolite3 Hydroxylated this compound This compound->Metabolite3 Hydroxylation (Ring) Metabolite2 Benzoic acid Metabolite1->Metabolite2 Further Hydrolysis Conjugate Conjugates (e.g., Glucoside) Metabolite3->Conjugate Conjugation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Benzadox

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Benzadox (((Benzoylamino)oxy)acetic acid). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity this compound for their experimental needs.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: What is a reliable synthetic route for preparing this compound?

A1: A common and reliable method for synthesizing this compound is through the O-alkylation of N-benzoylhydroxylamine with a haloacetic acid, such as bromoacetic acid, in the presence of a base. The reaction involves the nucleophilic attack of the oxygen atom of N-benzoylhydroxylamine on the electrophilic carbon of the haloacetic acid. A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.

  • Base Strength: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the N-benzoylhydroxylamine, leading to a slow or incomplete reaction. Conversely, a very strong base could promote side reactions. Sodium hydroxide (B78521) or potassium carbonate are suitable choices.

  • Purity of Starting Materials: Impurities in the N-benzoylhydroxylamine or bromoacetic acid can interfere with the reaction. Ensure you are using high-purity starting materials.

  • Sub-optimal Reaction Conditions: The solvent and temperature play a crucial role. A polar aprotic solvent like DMF or acetonitrile (B52724) is often effective. Ensure the temperature is controlled as specified in the protocol.

  • Work-up Losses: Product may be lost during the extraction and washing steps. Ensure the pH of the aqueous layer is correctly adjusted during work-up to minimize the solubility of this compound.

Q3: The isolated crude product is off-white or yellow. What causes this discoloration and how can I remove it?

A3: Discoloration often indicates the presence of impurities. Potential causes include:

  • Side-products from the reaction.

  • Degradation of starting materials or product, possibly due to excessive heat.

  • Residual catalysts or reagents.

To remove discoloration, you can:

  • Perform a charcoal treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[1]

  • Recrystallize the product: A thorough recrystallization is often the most effective method for removing colored impurities and achieving a pure, white crystalline product.

Q4: My purified this compound has a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. To address this, further purification is necessary, typically through one or more rounds of recrystallization until a sharp, consistent melting point is achieved.

Q5: HPLC analysis of my product shows multiple peaks. How can I identify and eliminate these impurities?

A5: The presence of multiple peaks in an HPLC chromatogram confirms that your sample is a mixture.

  • Identification: The most common impurities are unreacted starting materials (N-benzoylhydroxylamine, bromoacetic acid) and potential side-products. To identify them, you can run the individual starting materials as standards on the HPLC. For unknown impurities, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to determine their molecular weights, providing clues to their structures.

  • Elimination:

    • Recrystallization: This is the primary method for removing most solid impurities. The choice of solvent is crucial for effective separation.

    • Column Chromatography: For impurities that are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be an effective, albeit more labor-intensive, purification method.

Q6: My recrystallization yield is very low. How can I maximize product recovery?

A6: Low recovery during recrystallization can be due to several reasons:

  • Using too much solvent: Dissolving the crude product in the minimum amount of hot solvent is key.[2] Excess solvent will keep more of your product dissolved even after cooling, thus reducing the yield.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allowing the solution to cool slowly to room temperature before placing it in an ice bath promotes the formation of larger, purer crystals.[3][4]

  • Incomplete crystallization: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystal formation.

  • Product is too soluble in the chosen solvent: If the product remains highly soluble even at low temperatures, you may need to select a different recrystallization solvent or a mixed-solvent system.

Quantitative Data Summary

The following tables provide illustrative data for the purification and analysis of this compound.

Table 1: Effect of Recrystallization Solvent on this compound Purity and Yield

Recrystallization SolventPurity by HPLC (%)Yield (%)Observations
Ethanol (B145695)/Water (3:1)99.585Forms well-defined white needles.
Isopropanol98.878Slower crystallization.
Acetonitrile99.282Good crystal formation.
Toluene97.565Oily precipitate initially, solidifies on cooling.

Table 2: Typical HPLC Parameters for this compound Purity Analysis

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Injection Volume 10 µL
Column Temperature 30°C

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from N-benzoylhydroxylamine and bromoacetic acid.

Materials:

  • N-benzoylhydroxylamine

  • Bromoacetic acid

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve N-benzoylhydroxylamine (1.0 eq) in DMF.

  • In a separate beaker, dissolve NaOH (1.1 eq) in a minimal amount of water and add it dropwise to the flask containing N-benzoylhydroxylamine while stirring.

  • Dissolve bromoacetic acid (1.1 eq) in DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Acidify the aqueous layer with dilute HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound product.

Protocol 2: Purification of this compound by Recrystallization

This protocol outlines the steps for purifying crude this compound using an ethanol/water solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.[2]

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Slowly add hot water to the filtrate until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol until the solution becomes clear again.

  • Cover the flask and allow it to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the purified crystals in a vacuum oven to obtain pure this compound.

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and purification of this compound.

Benzadox_Synthesis reactant1 N-Benzoylhydroxylamine intermediate Deprotonated N-Benzoylhydroxylamine reactant1->intermediate + NaOH reactant2 Bromoacetic Acid product This compound (Crude Product) reactant2->product DMF, 60-70°C (O-alkylation) base NaOH (Base) intermediate->product DMF, 60-70°C (O-alkylation)

Caption: Chemical synthesis pathway of this compound.

Purification_Workflow start Crude this compound Product dissolve Dissolve in minimum hot Ethanol/Water start->dissolve charcoal Add Activated Charcoal (Optional, for color removal) dissolve->charcoal hot_filtration Hot Filtration charcoal->hot_filtration cool Slow Cooling to Room Temp. hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration wash Wash with ice-cold Ethanol/Water vacuum_filtration->wash dry Dry under Vacuum wash->dry end Pure this compound dry->end

Caption: Experimental workflow for this compound purification.

Troubleshooting_Tree start Purity Issue Identified (e.g., low yield, discoloration, broad MP) check_reaction Was reaction complete? start->check_reaction check_recrystallization Was recrystallization optimal? check_reaction->check_recrystallization Yes optimize_reaction Optimize reaction: - Check starting material purity - Adjust base/solvent - Increase reaction time/temp check_reaction->optimize_reaction No analyze_purity Analyze Purity (HPLC, MP) check_recrystallization->analyze_purity Yes optimize_recrystallization Optimize recrystallization: - Use minimum hot solvent - Slow cooling - Try different solvent system - Use charcoal for color check_recrystallization->optimize_recrystallization No is_pure Is product pure? analyze_purity->is_pure success Pure Product Obtained is_pure->success Yes consider_chromatography Consider Column Chromatography for difficult impurities is_pure->consider_chromatography No

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Overcoming Solubility Challenges of Benzadox in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Benzadox. Our aim is to offer practical solutions and detailed methodologies to facilitate your experimental success.

Troubleshooting Guides

This section addresses specific problems you may encounter during the formulation of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and step-by-step solutions.

1. Issue: this compound is precipitating from my aqueous solution.

  • Potential Causes:

    • The concentration of this compound exceeds its aqueous solubility limit.

    • A change in pH or temperature of the solution has occurred.

    • The solvent composition has been altered, for instance, by the evaporation of a co-solvent.

  • Solutions:

    • pH Adjustment: this compound has a predicted pKa of 2.75, indicating it is a weak acid.[1][2] Increasing the pH of the aqueous solution above the pKa will ionize the molecule, which can significantly enhance its solubility.[3][4] A pH-solubility profile should be determined to identify the optimal pH for solubilization.[5]

    • Co-solvency: The use of a water-miscible co-solvent can increase the solubility of hydrophobic compounds.[6] Consider adding pharmaceutically acceptable co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) 400 to your aqueous formulation.[7][8] It is crucial to determine the optimal ratio of co-solvent to water to maximize solubility without compromising stability.

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.[3][9] Non-ionic surfactants like polysorbates (e.g., Tween 80) or poloxamers are generally well-tolerated and effective.[3][10] The surfactant concentration should be above its critical micelle concentration (CMC) to ensure micelle formation.

2. Issue: I am observing low and variable bioavailability in my in-vivo studies.

  • Potential Causes:

    • Poor aqueous solubility of this compound is limiting its dissolution rate in the gastrointestinal tract, a common issue for BCS Class II and IV compounds.[3][11][12]

    • The crystalline form of this compound may have a high lattice energy, which hinders dissolution.

    • Ineffective wetting of the drug particles.

  • Solutions:

    • Particle Size Reduction: Decreasing the particle size of this compound will increase its surface area, leading to a faster dissolution rate.[6][7] Techniques such as micronization or nanomilling to create a nanosuspension can be employed.[13]

    • Amorphous Solid Dispersions (ASDs): Formulating this compound as an ASD can significantly improve its aqueous solubility and dissolution rate.[11][12] This involves dispersing the drug in a polymeric carrier in an amorphous state. Suitable polymers include polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC).[4]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the oral absorption of lipophilic drugs.[14] These systems are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[14]

3. Issue: My formulation is physically unstable and shows signs of crystal growth over time.

  • Potential Causes:

    • If using an amorphous solid dispersion, the system may be thermodynamically unstable, leading to recrystallization of this compound.

    • In a supersaturated solution, the concentration of this compound is above its equilibrium solubility, driving precipitation.

    • Incompatibility between this compound and the selected excipients.

  • Solutions:

    • Polymer Selection for ASDs: The choice of polymer is critical for the stability of an ASD. The polymer should have good miscibility with this compound and a high glass transition temperature (Tg) to restrict molecular mobility and inhibit recrystallization.

    • Use of Precipitation Inhibitors: In supersaturated systems, precipitation inhibitors can be added to maintain the drug in a dissolved state. Certain polymers, such as HPMC, can act as precipitation inhibitors.

    • Excipient Compatibility Studies: It is essential to conduct compatibility studies between this compound and all planned excipients under accelerated storage conditions to identify any potential interactions that could compromise the stability of the formulation.

Frequently Asked Questions (FAQs)

What are the known solubility properties of this compound?

This compound is a pale yellow solid.[1][2] Its aqueous solubility is reported to be 15.75 g/L (temperature not stated).[1][2] It is also soluble in methanol.[1][2] Given its chemical structure, it is expected to be a hydrophobic compound with limited solubility in aqueous media, particularly at acidic pH.

What is a good starting point for solvent selection for this compound?

A good starting point is to use a range of solvents with varying polarities. This can include polar protic solvents (e.g., water, ethanol), polar aprotic solvents (e.g., DMSO, DMF), and non-polar solvents (e.g., hexane, toluene). A preliminary screening will help to identify the most suitable solvent system for your intended application. For oral formulations, the focus should be on pharmaceutically acceptable solvents.

What are the key considerations when choosing a solubility enhancement technique?

The choice of technique depends on several factors, including:

  • The physicochemical properties of this compound (e.g., melting point, logP, pKa).

  • The desired dosage form (e.g., oral, parenteral, topical).[15]

  • The required dose.

  • The stability of this compound in the presence of the selected excipients.

  • Regulatory acceptance of the excipients.[10]

How can I determine the solubility of this compound in my formulation?

The equilibrium or thermodynamic solubility is typically determined using the shake-flask method.[5][16] This involves adding an excess of this compound to the solvent system, agitating the mixture until equilibrium is reached, separating the undissolved solid, and then quantifying the concentration of the dissolved drug using a suitable analytical method like HPLC.[5]

Data Presentation

Table 1: Solubility of this compound and Potential for Enhancement

Solvent SystemReported/Hypothetical SolubilityEnhancement TechniqueReference
Water (pH not specified)15.75 g/L-[1][2]
MethanolSoluble (qualitative)-[1][2]
Aqueous Buffer (pH 7.4)Low (Hypothetical)pH adjustment[4]
Water:PEG 400 (50:50)Moderately Increased (Hypothetical)Co-solvency[7]
2% Tween 80 in WaterSignificantly Increased (Hypothetical)Surfactant Solubilization[3]
PVP-based ASDHigh Apparent Solubility (Hypothetical)Amorphous Solid Dispersion[12]

Experimental Protocols

1. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

  • Add an excess amount of this compound powder to a known volume of the desired solvent system in a sealed container (e.g., a glass vial).

  • Agitate the container at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator.

  • Continue agitation for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Periodically take samples (e.g., at 24, 48, and 72 hours) to confirm that the concentration has plateaued.[16]

  • After reaching equilibrium, allow the suspension to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Dilute the filtrate with a suitable solvent.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC.[5]

2. Protocol for Preparation of a Nanosuspension by Media Milling

  • Prepare a pre-suspension of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).

  • Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber.

  • Mill the suspension at a controlled temperature for a specified duration. The milling time will depend on the desired particle size.

  • Monitor the particle size distribution during milling using a technique like laser diffraction.

  • Once the desired particle size is achieved, separate the nanosuspension from the milling media.

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

3. Protocol for Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Dissolve this compound and a suitable polymer (e.g., PVP K30) in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

  • Stir the solution until both components are fully dissolved.

  • Pump the solution through an atomizer into a drying chamber.

  • The hot drying gas (e.g., nitrogen) rapidly evaporates the solvent, resulting in the formation of solid particles.

  • Collect the dried powder from the cyclone separator.

  • Characterize the resulting ASD for its amorphous nature (using techniques like XRD or DSC), drug loading, and dissolution performance.

Visualizations

G Decision Tree for Selecting a Solubility Enhancement Strategy for this compound start Start: this compound with Poor Aqueous Solubility dosage_form Intended Dosage Form? start->dosage_form oral Oral dosage_form->oral Oral parenteral Parenteral dosage_form->parenteral Parenteral topical Topical dosage_form->topical Topical oral_strategy Select Oral Enhancement Strategy oral->oral_strategy parenteral_strategy Select Parenteral Enhancement Strategy parenteral->parenteral_strategy topical_strategy Select Topical Enhancement Strategy topical->topical_strategy particle_size Particle Size Reduction (Micronization, Nanosuspension) oral_strategy->particle_size Dissolution Rate Limited asd Amorphous Solid Dispersion oral_strategy->asd High Dose Required lipid_based Lipid-Based Formulation (SEDDS) oral_strategy->lipid_based Lipophilic Drug cosolvents Co-solvents (e.g., PEG 400, Ethanol) parenteral_strategy->cosolvents surfactants Surfactants (e.g., Polysorbates) parenteral_strategy->surfactants complexation Complexation (e.g., Cyclodextrins) parenteral_strategy->complexation penetration_enhancers Permeation Enhancers topical_strategy->penetration_enhancers emulsions Emulsions/Microemulsions topical_strategy->emulsions

Caption: Decision tree for selecting a solubility enhancement strategy for this compound.

G Mechanisms of Common Solubility Enhancement Techniques cluster_physical Physical Modifications cluster_chemical Chemical/Formulation Approaches particle_size Particle Size Reduction increase_surface_area Surface Area particle_size->increase_surface_area Increases asd Amorphous Solid Dispersion reduce_lattice_energy Crystal Lattice Energy asd->reduce_lattice_energy Reduces faster_dissolution Faster Dissolution Rate increase_surface_area->faster_dissolution Leads to increased_solubility Increased Apparent Solubility & Dissolution faster_dissolution->increased_solubility higher_energy_state Higher Energy State reduce_lattice_energy->higher_energy_state Creates higher_energy_state->increased_solubility Results in cosolvency Co-solvency reduce_polarity Solvent Polarity cosolvency->reduce_polarity Reduces surfactants Surfactants form_micelles Micelles surfactants->form_micelles Form reduce_polarity->increased_solubility Increases encapsulate_drug Hydrophobic Drug form_micelles->encapsulate_drug Encapsulate encapsulate_drug->increased_solubility Increases Apparent Solubility G Logical Relationships of Factors Affecting this compound Solubility cluster_physicochemical Physicochemical Properties cluster_environmental Environmental Factors solubility This compound Solubility pka pKa pka->solubility ph pH of Medium pka->ph interacts with logP LogP logP->solubility solvent Solvent Properties (Polarity, H-bonding) logP->solvent influences choice of melting_point Melting Point (Crystal Lattice Energy) melting_point->solubility particle_size Particle Size particle_size->solubility ph->solubility temperature Temperature temperature->solubility solvent->solubility excipients Excipients (Co-solvents, Surfactants) excipients->solubility excipients->solvent modifies

References

Technical Support Center: Optimizing HPLC Separation of Benzadox and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Benzadox and its metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC analysis of this compound and its metabolites, offering systematic solutions to resolve them.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

Answer:

Peak tailing for an acidic compound like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase. Here’s a step-by-step troubleshooting guide:

  • Mobile Phase pH: this compound is an acidic compound. To ensure it is in a single, un-ionized form and minimize secondary interactions with the silica (B1680970) backbone of the column, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of this compound's carboxylic acid group.

    • Recommendation: Add a small amount of an acid modifier to your mobile phase. Common choices include 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).[1]

  • Column Choice: Residual silanol (B1196071) groups on the surface of C18 columns can interact with polar functional groups on analytes, leading to peak tailing.

    • Recommendation: Use an end-capped C18 column or a column with a polar-embedded phase. These columns are designed to minimize silanol interactions.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Recommendation: Dilute your sample and reinject. If peak shape improves, optimize the sample concentration.

  • Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Issue 2: Inadequate Retention of Polar Metabolites

Question: I am analyzing this compound and its potential polar metabolites, but the metabolites are eluting at or near the void volume in my reversed-phase method. How can I improve their retention?

Answer:

The early elution of polar metabolites is a frequent challenge in reversed-phase chromatography. Here are several strategies to enhance their retention:

  • Employ a Polar-Embedded Column: These columns have a polar group embedded within the C18 chain, which allows for better retention of polar analytes, even in highly aqueous mobile phases.

  • Use a Lower Percentage of Organic Solvent: Decrease the initial concentration of the organic component (e.g., acetonitrile (B52724) or methanol) in your gradient or isocratic mobile phase.

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for retaining and separating very polar compounds. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.

    • Typical HILIC Conditions:

      • Stationary Phase: Amide, zwitterionic, or unbonded silica columns.

      • Mobile Phase: High percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) to facilitate partitioning.[1][2][3][4]

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with charged polar metabolites, increasing their retention on a reversed-phase column. However, this can complicate method development and is often not compatible with mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a reversed-phase HPLC method for this compound and its metabolites?

A1: A good starting point would be a gradient elution method on a C18 column. This allows for the separation of compounds with a range of polarities, from the relatively non-polar this compound to its more polar metabolites.

Example Starting Conditions:

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm and 270 nm
Injection Volume 10 µL

This method can then be optimized by adjusting the gradient slope, mobile phase modifiers, and column chemistry based on the initial results.

Q2: How can I generate metabolites of this compound for method development and identification?

A2: Forced degradation studies are a common way to generate potential degradation products and metabolites. This involves subjecting this compound to various stress conditions to induce degradation.

Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Heating the solid drug at 105 °C for 48 hours
Photodegradation Exposing a solution to UV light (e.g., 254 nm) for 24 hours

The resulting mixtures can then be analyzed by HPLC to identify the degradation products, which serve as proxies for potential metabolites.

Q3: What are the expected degradation products or metabolites of this compound?

A3: this compound belongs to the benzoxazinoid class of compounds. The primary points of metabolic transformation are likely to be the amide and ether linkages. Potential degradation pathways could involve:

  • Hydrolysis of the amide bond: This would lead to the formation of benzoic acid and 2-(aminooxy)acetic acid.

  • Cleavage of the ether bond: This could result in the formation of benzamide (B126) and other related compounds.

  • Hydroxylation of the benzene (B151609) ring: A common metabolic pathway for aromatic compounds.

The exact metabolites will depend on the biological system or degradation conditions.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound and Potential Metabolites

This protocol provides a general method for the separation of this compound and its less polar metabolites.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. HPLC Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of A and B
Gradient Program Time (min)
0.0
20.0
22.0
22.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

4. Data Analysis:

  • Identify the peak for this compound based on the retention time of the standard.

  • Analyze the chromatograms of forced degradation samples to identify potential metabolite peaks.

Protocol 2: HILIC Method for Polar Metabolites of this compound

This protocol is designed for the retention and separation of highly polar metabolites that are not well-retained by reversed-phase chromatography.

1. Instrumentation and Materials:

  • HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV or Mass Spectrometry (MS) detector.

  • HILIC column (e.g., Amide or Zwitterionic, 2.1 x 100 mm, 1.7 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Ammonium formate (analytical grade).

  • Formic acid (analytical grade).

2. Preparation of Solutions:

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 90:10 Acetonitrile:Water.

  • Sample Preparation: Evaporate the aqueous sample containing polar metabolites to dryness and reconstitute in 90% acetonitrile.

3. HPLC Conditions:

ParameterValue
Column HILIC Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase Gradient of A and B
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Detection MS or UV (if chromophores are present)
Injection Volume 2 µL

4. Data Analysis:

  • Monitor for peaks that were poorly retained in the reversed-phase method.

  • Use MS detection to aid in the identification of the polar metabolites.

Data Presentation

Table 1: Example Retention Data for this compound and Potential Metabolites under Reversed-Phase Conditions

CompoundExpected Retention Time (min)Resolution (Rs) from this compound
Polar Metabolite 13.5N/A
Polar Metabolite 25.2N/A
This compound 15.8 N/A
Non-polar Degradant18.23.1

Note: These are hypothetical retention times for illustrative purposes. Actual retention times will vary based on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Example Retention Data for Polar Metabolites under HILIC Conditions

CompoundExpected Retention Time (min)
Polar Metabolite 18.1
Polar Metabolite 29.5

Note: In HILIC, more polar compounds are generally retained longer.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Soil, Biological Matrix) Extraction Extraction (e.g., QuEChERS for soil) Sample->Extraction Cleanup Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Reconstitution Reconstitution in Initial Mobile Phase Cleanup->Reconstitution Injection Sample Injection Reconstitution->Injection Separation Chromatographic Separation (Reversed-Phase or HILIC) Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration and Quantification Detection->Integration Reporting Reporting and Interpretation Integration->Reporting

Caption: General workflow for HPLC analysis of this compound and its metabolites.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed for this compound Check_pH Is Mobile Phase pH < pKa - 2? Start->Check_pH Adjust_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Check_pH->Adjust_pH No Check_Column Is an End-Capped or Polar-Embedded Column Used? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Switch to an Appropriate Column Type Check_Column->Change_Column No Check_Concentration Is Sample Concentration Too High? Check_Column->Check_Concentration Yes Change_Column->Check_Concentration Dilute_Sample Dilute Sample and Re-inject Check_Concentration->Dilute_Sample Yes Check_Solvent Is Injection Solvent Stronger than Mobile Phase? Check_Concentration->Check_Solvent No Dilute_Sample->Check_Solvent Change_Solvent Dissolve Sample in Initial Mobile Phase Check_Solvent->Change_Solvent Yes End Peak Shape Improved Check_Solvent->End No Change_Solvent->End

Caption: Troubleshooting flowchart for peak tailing of this compound.

References

Technical Support Center: Enhancing the Herbicidal Activity of Benzoxazinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with benzoxazinone (B8607429) derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, bioassays, and mechanism of action studies.

Frequently Asked Questions (FAQs)

1. My synthesized benzoxazinone derivative shows low herbicidal activity. What are the potential reasons?

Low herbicidal activity can stem from several factors related to the compound's structure and properties. Consider the following:

  • Structure-Activity Relationship (SAR): The substitution pattern on the benzoxazinone ring is crucial for activity. For instance, the absence of a hydroxyl group at the C-2 position and the presence of a hydroxyl group at the N-4 position are often associated with enhanced phytotoxicity.[1]

  • Lipophilicity: The balance between water solubility and lipophilicity is critical for a compound to be absorbed by and translocated within the plant. If your derivative is too polar or too nonpolar, its bioavailability may be limited. Enhancing lipophilicity has been shown to empower the phytotoxic effect in some cases.[2]

  • Target Specificity: The herbicidal activity of benzoxazinone derivatives can be species-dependent. A compound that is inactive against one weed species may be potent against another due to differences in their target enzymes or metabolic pathways.[2]

  • Compound Stability: Benzoxazinone derivatives can degrade under certain environmental conditions. The stability of your compound in the experimental setup (e.g., in soil or aqueous solution) should be considered. For example, some derivatives can degrade to form other compounds which may have different activity levels.

2. I am observing inconsistent results in my herbicidal bioassays. What could be the cause?

Inconsistent bioassay results are a common challenge in herbicide research. Here are some potential sources of variability:

  • Environmental Conditions: Plant growth is highly sensitive to environmental factors such as light intensity, temperature, and humidity. Ensure these conditions are tightly controlled and consistent across all experimental replicates.

  • Soil Composition: If you are conducting soil-based assays, variations in soil pH, organic matter content, and microbial activity can affect the availability and degradation of your test compounds.

  • Seed Viability and Vigor: Use seeds from a uniform and healthy batch to minimize variability in germination and seedling growth.

  • Compound Application: Ensure precise and uniform application of the test compound. Inconsistent application can lead to significant variations in the observed effects.

  • Assay Duration: The time point at which you assess the herbicidal effects can influence the results. It is advisable to have multiple assessment points to capture the full dynamics of the plant response.

3. I am having trouble dissolving my benzoxazinone derivative for bioassays. What should I do?

Solubility issues are a frequent hurdle in biological testing. Here are some strategies to address this:

  • Co-solvents: Use a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to first dissolve your compound before diluting it in the aqueous assay medium. Be sure to include a solvent control in your experiment to account for any potential effects of the solvent itself.

  • Formulation: Consider formulating your compound with surfactants or other adjuvants that can improve its solubility and uptake by the plant.

  • Sonication: Gentle sonication can sometimes help to dissolve poorly soluble compounds.

  • pH Adjustment: The solubility of some benzoxazinone derivatives may be pH-dependent. Experiment with adjusting the pH of your assay medium, keeping in mind the potential for pH to affect plant growth and compound stability.

Troubleshooting Guides

Synthesis & Purification

Problem: Low yield of the desired benzoxazinone derivative during synthesis.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure all starting materials have been consumed. If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of a limiting reagent.

  • Possible Cause 2: Formation of side products.

    • Solution: The reaction conditions may be favoring the formation of undesired byproducts. Adjusting the reaction temperature, solvent, or catalyst may help to improve the selectivity for the desired product. Purification techniques such as column chromatography will be necessary to separate the desired product from impurities.[1]

  • Possible Cause 3: Degradation of the product.

    • Solution: Benzoxazinone derivatives can be sensitive to certain reaction conditions. If you suspect your product is degrading, try using milder reaction conditions (e.g., lower temperature, less harsh reagents).

Problem: Difficulty in purifying the synthesized benzoxazinone derivative by column chromatography.

  • Possible Cause 1: Poor separation of the product from impurities.

    • Solution: Optimize the solvent system for your column chromatography. A good starting point is to find a solvent system that gives your product an Rf value of around 0.3 on TLC. Gradient elution, where the polarity of the solvent is gradually increased, can often improve separation.

  • Possible Cause 2: The compound is sticking to the column.

    • Solution: If your compound is highly polar, it may be adsorbing too strongly to the silica (B1680970) gel. In this case, you can try using a more polar solvent system or a different stationary phase, such as alumina.

  • Possible Cause 3: The compound is degrading on the column.

    • Solution: Some compounds are unstable on silica gel. If you suspect this is the case, you can try deactivating the silica gel by adding a small amount of a base, such as triethylamine, to the solvent system. Alternatively, you can use a different purification method, such as recrystallization or preparative HPLC.

Herbicidal Bioassays

Problem: No herbicidal effect is observed even at high concentrations of the test compound.

  • Possible Cause 1: The compound is not being taken up by the plant.

    • Solution: As mentioned in the FAQs, solubility and lipophilicity are key. Try using adjuvants or different formulation strategies to improve uptake. For post-emergence assays, ensure adequate spray coverage of the foliage.

  • Possible Cause 2: The compound is rapidly metabolized by the plant.

    • Solution: The plant may have detoxification mechanisms that are inactivating your compound. You could investigate the metabolic fate of your compound in the target plant species.

  • Possible Cause 3: The compound does not inhibit the intended molecular target.

    • Solution: Re-evaluate the design of your compound and its potential interaction with the target enzyme or pathway. In vitro enzyme assays can be used to confirm target inhibition.

Problem: High variability between replicates in a bioassay.

  • Possible Cause 1: Uneven plant growth.

    • Solution: Ensure uniform germination and growth of your test plants by using high-quality seeds and providing consistent environmental conditions. Discard any unhealthy or abnormally sized seedlings before starting the assay.

  • Possible Cause 2: Inaccurate application of the test compound.

    • Solution: Calibrate your application equipment carefully to ensure that each plant or pot receives the correct dose of the test compound. For soil-applied compounds, ensure thorough mixing of the compound into the soil.

  • Possible Cause 3: Edge effects in multi-well plates or trays.

    • Solution: Plants on the outer edges of a plate or tray may experience different environmental conditions than those in the center. Randomize the placement of your treatments within the experimental setup to minimize these effects.

Data Presentation

Table 1: Herbicidal Activity (ED50) of Selected Benzoxazolinone Derivatives Against Various Weed Species

CompoundCucumberCabbageOatsRadish
3-methylbenzoxazolinone 4.34.31.53.4
3-ethylbenzoxazolinone >10>107.58.2
3-propylbenzoxazolinone >10>108.1>10
3-butylbenzoxazolinone >10>10>10>10

ED50 values are expressed in kg/ha and represent the dose causing 50% inhibition of root growth. Data extracted from E3S Web of Conferences, 2021.[3]

Experimental Protocols

Synthesis of 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA)

This protocol describes a two-step chemical synthesis of D-DIBOA.

Step 1: Synthesis of ethyl 2-(2'-nitrophenoxy)acetate

  • To a solution of 2-nitrophenol (B165410) in a suitable solvent (e.g., acetone), add potassium carbonate.

  • Add ethyl bromoacetate (B1195939) dropwise to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, filter the mixture and evaporate the solvent.

  • Purify the crude product by column chromatography to obtain ethyl 2-(2'-nitrophenoxy)acetate.

Step 2: Reductive Cyclization to D-DIBOA

  • Dissolve ethyl 2-(2'-nitrophenoxy)acetate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent, such as palladium on carbon (Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium (B1175870) formate).

  • Stir the reaction mixture at room temperature until the reduction of the nitro group and subsequent cyclization are complete (monitor by TLC).

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain D-DIBOA.

General Protocol for Herbicidal Bioassay (Root Growth Inhibition)
  • Prepare a stock solution of the benzoxazinone derivative in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of the stock solution in the desired test medium (e.g., agar (B569324) or hydroponic solution). Include a solvent control.

  • Pour the test medium into petri dishes or multi-well plates.

  • Place surface-sterilized seeds of the target weed species onto the surface of the medium.

  • Seal the plates and place them in a growth chamber with controlled light, temperature, and humidity.

  • After a specified period (e.g., 5-7 days), measure the root length of the seedlings.

  • Calculate the percent inhibition of root growth for each concentration relative to the solvent control.

  • Determine the IC50 or ED50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Benzoxazinoid Biosynthetic Pathway

Benzoxazinoid_Biosynthesis cluster_plastid Plastid cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_vacuole Vacuole Indole-3-glycerol phosphate Indole-3-glycerol phosphate Indole-3-glycerol phosphate->Indole BX1 Indanone Indanone Indole->Indanone BX2 Indanone->HBOA BX3, BX4, BX5 HBOA->HBOA-Glc BX8, BX9 HBOA-Glc->DIBOA-Glc BX6 DIMBOA-Glc DIMBOA-Glc DIBOA-Glc->DIMBOA-Glc BX7

Caption: Simplified biosynthetic pathway of benzoxazinoids in plants.

Mode of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

PPO_Inhibition Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen IX->Protoporphyrin IX Accumulates in cytoplasm & oxidizes PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen IX->PPO Substrate Singlet Oxygen (¹O₂) Singlet Oxygen (¹O₂) Protoporphyrin IX->Singlet Oxygen (¹O₂) Light Membrane Damage Membrane Damage Singlet Oxygen (¹O₂)->Membrane Damage Causes Lipid Peroxidation Benzoxazinone Derivative Benzoxazinone Derivative Benzoxazinone Derivative->PPO Inhibits PPO->Protoporphyrin IX Normal Reaction

Caption: Mechanism of action for PPO-inhibiting benzoxazinone herbicides.

Troubleshooting Workflow: Low Yield in Benzoxazinone Synthesis

Low_Yield_Troubleshooting start Low Yield of Benzoxazinone check_reaction Monitor reaction by TLC. Is starting material consumed? start->check_reaction increase_time_temp Increase reaction time/temperature or add more reagent. check_reaction->increase_time_temp No check_side_products Are there significant side products? check_reaction->check_side_products Yes increase_time_temp->check_reaction optimize_conditions Optimize reaction conditions: - Temperature - Solvent - Catalyst check_side_products->optimize_conditions Yes check_degradation Does the product spot on TLC decrease over time? check_side_products->check_degradation No optimize_conditions->check_reaction milder_conditions Use milder reaction conditions. check_degradation->milder_conditions Yes purify Proceed to purification. check_degradation->purify No milder_conditions->check_reaction

Caption: A workflow for troubleshooting low yields in benzoxazinone synthesis.

References

Technical Support Center: Mitigating Benzoxazole Phytotoxicity in Crop Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to benzoxazole-induced phytotoxicity in crop plants.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are benzoxazoles and why do they cause phytotoxicity in some crop plants?

A: Benzoxazoles are a class of chemical compounds used in the development of new agrochemicals, including herbicides, due to their broad biological activities.[1][2][3] Their herbicidal action can inadvertently affect crop plants, causing phytotoxicity, which is injury to plant tissues.[4][5] The mechanism of phytotoxicity often involves the inhibition of essential plant processes, such as fatty acid synthesis or cell division, leading to stunted growth and other stress symptoms.[2][5] The susceptibility of a crop plant depends on its ability to metabolize and detoxify the specific benzoxazole (B165842) compound.[6][7]

Q2: What are the common visual symptoms of benzoxazole phytotoxicity?

A: Symptoms can vary depending on the specific benzoxazole compound, the crop species, concentration, and environmental conditions. Common symptoms include:

  • Chlorosis: Yellowing of leaf tissue due to reduced chlorophyll.[8]

  • Necrosis: Browning and death of plant tissue.[8]

  • Stunting: Reduced plant height and overall growth.[5][8]

  • Growth Inhibition: Significant reduction in root and/or shoot length, which is often more pronounced in the roots.[5]

  • Reduced Germination: Failure of seeds to sprout or a significant reduction in the germination rate.[5]

  • Leaf Deformation: Abnormal leaf shape, curling, or puckering.[8]

Q3: How do plants naturally defend against benzoxazole toxicity?

A: Plants possess natural detoxification pathways to metabolize harmful chemical compounds like benzoxazoles. The two primary pathways involve:

  • O-Glucosylation: The benzoxazole molecule is first hydroxylated (an -OH group is added), often by cytochrome P450 enzymes, and then a glucose molecule is attached. This process increases the compound's water solubility and reduces its toxicity.[6]

  • N-Glucosylation: A glucose molecule is directly attached to a nitrogen atom on the benzoxazole ring. The resulting compound can then undergo rearrangement to form a stable, non-toxic carbamate.[9][10]

The efficiency of these pathways varies significantly between different plant species, which explains why some crops are more tolerant than others.[6]

Q4: What are herbicide safeners and how can they reduce benzoxazole phytotoxicity?

A: Herbicide safeners are chemical agents applied to protect a crop from herbicide injury without reducing the herbicide's effectiveness against target weeds.[11][12] They work primarily by stimulating the crop's natural defense mechanisms. Safeners can enhance the expression of genes that code for detoxification enzymes, such as glutathione (B108866) S-transferases (GSTs) and cytochrome P450 monooxygenases.[11][13][14] These enzymes accelerate the metabolism of the herbicide into non-toxic forms, effectively "safening" the crop.[13][15]

Section 2: Troubleshooting Guide

Problem: High or unexpected phytotoxicity observed in my crop plants after benzoxazole application.

Potential CauseRecommended Action & Troubleshooting Steps
Incorrect Herbicide Concentration Verify Calculations: Double-check all calculations for dilutions and application rates. Calibrate Equipment: Ensure spray equipment is properly calibrated to deliver the intended volume.
Environmental Stress Monitor Conditions: Hot, dry conditions can increase plant stress and susceptibility to herbicide injury.[16] Cool, wet conditions can sometimes lead to a thinner leaf cuticle, increasing absorption and the risk of injury. Action: If possible, apply herbicides during periods of moderate weather when the crop is not under stress. Consider using a lower rate or a different adjuvant combination under stressful conditions.
Inappropriate Adjuvant Selection Review Adjuvant Type: Cationic surfactants can be toxic to plants and are generally not used with herbicides.[17] Crop oil concentrates (COC) or methylated seed oils (MSO) increase penetration but can also increase the risk of crop injury, especially under hot and dry conditions.[16][18] Action: Refer to the herbicide label for recommended adjuvants.[19] Conduct a small-scale test with different adjuvants (e.g., non-ionic surfactant vs. COC) to determine the optimal balance between efficacy and crop safety.
Crop Growth Stage Check Application Timing: Plants may be more sensitive to herbicides at certain growth stages (e.g., seedling stage). Action: Review protocols to ensure application occurs at the recommended growth stage for maximum crop tolerance.
Soil Type and pH Analyze Soil: Herbicide availability and persistence in the soil can be influenced by soil type, organic matter content, and pH. This is particularly relevant for soil-applied benzoxazoles. Action: Consult literature for the specific benzoxazole compound's behavior in different soil types. Consider if soil characteristics are leading to higher-than-expected uptake by the crop.

Problem: Inconsistent results or high variability in phytotoxicity assessments.

Potential CauseRecommended Action & Troubleshooting Steps
Non-Uniform Application Review Technique: Uneven spraying can lead to "hot spots" where some plants receive a much higher dose. Action: Ensure a consistent and uniform application technique. For lab-based assays, ensure thorough mixing of the compound in the growth medium.
Genetic Variability in Plants Use Uniform Seed Source: Seeds from different sources or lots may have inherent genetic variability affecting their response. Action: Use a single, certified seed lot for all replicates and experiments to ensure a uniform genetic background.
Inconsistent Environmental Conditions Control Growth Environment: Fluctuations in light, temperature, and humidity can affect plant growth and their response to chemical stress. Action: Conduct experiments in a controlled environment (growth chamber, greenhouse) with stable conditions. Record environmental parameters throughout the experiment.
Subjective Injury Assessment Standardize Evaluation: Visual phytotoxicity ratings can be subjective. Action: Use a standardized rating scale, such as the EWRC (European Weed Research Council) scale. Have the same individual(s) perform all assessments to reduce inter-observer variability. Combine visual ratings with quantitative measurements (e.g., plant height, biomass).[20]

Section 3: Data & Quantitative Summaries

Quantitative data provides a clear measure of phytotoxic effects. Below are examples of how to structure such data.

Table 1: Phytotoxic Effect of Benzoxazolin-2(3H)-one (BOA) on Germination and Seedling Growth of Various Vegetable Crops.

Crop SpeciesConcentration (µM)Germination Reduction (%)Root Length Reduction (%)Shoot Length Reduction (%)
Pisum sativum (Pea)1000> 50~ 40-82~ 55-85
Raphanus sativus (Radish)1000> 50~ 40-82~ 55-85
B. oleracea var. botrytis (Cauliflower)1000> 50~ 82~ 73
B. oleracea var. capitata (Cabbage)1000100 (Complete Suppression)N/AN/A
Data synthesized from Kaur et al., 2012.[5]

Table 2: Common Adjuvant Types and Their General Impact on Herbicide Performance and Crop Phytotoxicity.

Adjuvant TypePrimary FunctionPotential Impact on Phytotoxicity
Non-ionic Surfactants (NIS) Reduce spray droplet surface tension, improving wetting and spreading.[19]Generally low risk of phytotoxicity, but can increase herbicide absorption.[17]
Crop Oil Concentrates (COC) Increase penetration of oil-soluble herbicides through the leaf cuticle.[16][18]Higher potential to increase phytotoxicity compared to NIS, especially in hot, dry weather.[16]
Methylated Seed Oils (MSO) Similar to COC but often provide enhanced penetration.[16]Highest potential to increase phytotoxicity; very effective under stressful conditions for weeds but poses a greater risk to crops.[16]
Ammonium Fertilizers (AMS, UAN) Condition hard water and can enhance herbicide uptake and translocation.[19][21]Can increase herbicide activity, which may lead to increased crop response or injury.

Section 4: Key Experimental Protocols

Protocol 1: Seed Germination and Early Growth Phytotoxicity Bioassay

This protocol is designed to assess the effect of a benzoxazole compound on seed germination and seedling development in a controlled laboratory setting.

Materials:

  • Petri dishes (9 cm diameter) with filter paper

  • Certified seeds of the target crop species

  • Benzoxazole compound of interest

  • Solvent (e.g., acetone, DMSO, ethanol)

  • Distilled water

  • Growth chamber with controlled light and temperature

  • Ruler or calipers

Methodology:

  • Prepare Test Solutions: Prepare a stock solution of the benzoxazole compound in a suitable solvent. Make serial dilutions with distilled water to achieve the desired final test concentrations. Include a solvent-only control and a distilled water-only control.

  • Seed Sterilization (Optional): To prevent fungal growth, surface sterilize seeds by briefly rinsing in 70% ethanol (B145695) followed by a 1-2% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water.

  • Plating: Place two layers of filter paper into each sterile petri dish. Pipette 5 mL of the respective test solution or control solution onto the filter paper, ensuring it is evenly moistened.

  • Sowing: Place a predetermined number of seeds (e.g., 20-25) evenly spaced on the moistened filter paper in each dish. Seal the dishes with paraffin (B1166041) film to prevent evaporation.

  • Incubation: Place the petri dishes in a growth chamber set to optimal conditions for the crop species (e.g., 25°C with a 16h light / 8h dark cycle). Arrange the dishes in a randomized complete block design.

  • Data Collection (After 7-14 days):

    • Germination Rate: Count the number of germinated seeds (radicle emergence > 2mm) and express as a percentage of the total seeds sown.

    • Root and Shoot Length: Carefully remove each seedling and measure the length of the primary root and the shoot using a ruler or calipers.

  • Data Analysis: Calculate the average and standard deviation for each parameter. Analyze data using ANOVA to determine significant differences between treatments. Calculate the percent inhibition relative to the control for each treatment.

Protocol 2: Whole Plant Greenhouse Phytotoxicity Assessment

This protocol evaluates the phytotoxicity of a foliar-applied benzoxazole on young plants.

Materials:

  • Pots (e.g., 10 cm diameter) filled with appropriate potting mix

  • Certified seeds of the target crop species

  • Greenhouse or controlled environment chamber

  • Benzoxazole compound, formulated for spraying

  • Adjuvant(s), if required

  • Laboratory spray chamber or handheld sprayer

  • Personal Protective Equipment (PPE)

Methodology:

  • Plant Growth: Sow 3-5 seeds per pot. After emergence, thin to one uniform plant per pot. Grow plants until they reach the desired growth stage for application (e.g., 3-4 leaf stage).

  • Prepare Spray Solutions: Prepare the benzoxazole spray solutions at various rates (e.g., 0.5x, 1x, 2x the proposed field rate). Include a water-only control. If an adjuvant is used, add it to all treatments, including the control, as per recommendations.

  • Application: Transfer plants to a spray chamber. Apply the treatments uniformly to the foliage until runoff. Ensure there is no cross-contamination between treatments.

  • Post-Application Care: Return plants to the greenhouse. Water plants at the soil level to avoid washing the compound off the leaves. Arrange pots in a randomized complete block design.

  • Data Collection:

    • Visual Injury Ratings: At set intervals (e.g., 3, 7, 14, and 21 days after application), assess phytotoxicity using a 0-100% scale (0 = no injury, 100 = plant death) or a standardized scale like the EWRC scale. Note specific symptoms like chlorosis, necrosis, and stunting.[8][20]

    • Plant Height: Measure the height of the plant from the soil surface to the apical meristem at each interval.

    • Biomass: At the end of the experiment (e.g., 21 days), harvest the above-ground plant material. Record the fresh weight, then dry the material in an oven at 70°C for 72 hours and record the dry weight.[8]

  • Data Analysis: Use appropriate statistical methods (e.g., ANOVA, regression analysis) to compare treatments and determine dose-response relationships (e.g., GR₅₀ - the dose causing 50% growth reduction).

Section 5: Visualized Pathways and Workflows

G cluster_extra Extracellular Space Benzoxazole Benzoxazole Benzoxazole_int Benzoxazole_int Benzoxazole->Benzoxazole_int Uptake BOA_OH BOA_OH Benzoxazole_int->BOA_OH Hydroxylation (Cytochrome P450s) BOA_N_Glc BOA_N_Glc Benzoxazole_int->BOA_N_Glc N-Glucosylation (UGTs) BOA_O_Glc BOA_O_Glc BOA_OH->BOA_O_Glc Glucosylation (UGTs) Carbamate Carbamate BOA_N_Glc->Carbamate Spontaneous Rearrangement

G Herbicide Benzoxazole Herbicide PlantCell Crop Plant Cell Herbicide->PlantCell Enzymes Detoxification Enzymes (GSTs, P450s) Herbicide->Enzymes Substrate Safener Safener Safener->PlantCell GeneExpression Upregulation of Detoxification Genes PlantCell->GeneExpression Signal Transduction GeneExpression->Enzymes Increased Synthesis Metabolite Non-toxic Metabolite Enzymes->Metabolite Metabolism NoEffect Crop Tolerance Metabolite->NoEffect

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Collection & Analysis PrepSolutions 1. Prepare Test Solutions (Benzoxazole ± Safener/Adjuvant) Application 3. Apply Treatments (Foliar or Soil) PrepSolutions->Application GrowPlants 2. Grow Crop Plants to Target Stage GrowPlants->Application Incubation 4. Incubate Under Controlled Conditions Application->Incubation DataCollect 5. Collect Data (Visual Injury, Height, Biomass) Incubation->DataCollect Stats 6. Statistical Analysis (ANOVA, Regression) DataCollect->Stats Report 7. Report Results (Tables, Graphs) Stats->Report

References

Technical Support Center: Analysis of Benzadox by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Benzadox.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), leading to inaccurate and unreliable quantitative results.[2] In complex matrices like soil, food, or biological fluids, components such as salts, lipids, and pigments can interfere with the ionization of this compound in the mass spectrometer's ion source.[1]

Q2: What is the most recommended sample preparation technique to minimize matrix effects for this compound analysis in complex samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective sample preparation technique for the analysis of pesticide residues, including this compound, in a variety of complex matrices.[3][4] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a partitioning step using salts and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).[3][4] The d-SPE step is crucial for removing a significant portion of matrix interferences.[3]

Q3: How do I choose the correct dispersive SPE (d-SPE) sorbent for my sample matrix when analyzing this compound?

A3: The choice of d-SPE sorbent is critical for effective matrix cleanup and depends on the composition of your sample. A common combination for general-purpose cleanup is Primary Secondary Amine (PSA) with magnesium sulfate (B86663). PSA is effective at removing sugars, fatty acids, and organic acids. For matrices with high-fat content, such as dairy or oily crops, the addition of a C18 sorbent is recommended to remove lipids. For samples containing significant amounts of pigments like chlorophyll (B73375) (e.g., spinach), Graphitized Carbon Black (GCB) is effective, but should be used with caution as it can retain planar analytes like this compound.

Q4: Can a stable isotope-labeled internal standard help in compensating for matrix effects in this compound analysis?

A4: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is a highly effective strategy to compensate for matrix effects. A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). It will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal and improving the precision and accuracy of quantification.

Q5: What are matrix-matched calibrations and when should I use them?

A5: Matrix-matched calibration involves preparing calibration standards in a blank matrix extract that is free of the analyte of interest. This approach helps to compensate for matrix effects as the standards and the samples will have a similar matrix composition, leading to a more accurate quantification. This technique is particularly useful when a SIL internal standard is not available or when significant matrix effects are still observed after sample cleanup.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor peak shape for this compound (e.g., fronting, tailing, or splitting) 1. Matrix components co-eluting with the analyte. 2. Contamination of the LC column or guard column. 3. Incompatible injection solvent with the mobile phase.1. Optimize the chromatographic gradient to improve separation from interfering peaks. 2. Enhance the sample cleanup procedure (e.g., use a different d-SPE sorbent). 3. Flush the column with a strong solvent or replace the guard column. 4. Ensure the final extract is reconstituted in a solvent similar in composition to the initial mobile phase.
Significant ion suppression or enhancement observed 1. Insufficient removal of matrix components. 2. High concentration of co-eluting matrix components.1. Dilute the final sample extract. This reduces the concentration of matrix components, often mitigating the effect.[5] 2. Improve the d-SPE cleanup step by using a more appropriate sorbent combination for your matrix. 3. Employ matrix-matched calibration standards. 4. Use a stable isotope-labeled internal standard for this compound.
Low recovery of this compound 1. Inefficient extraction from the sample matrix. 2. Analyte loss during the cleanup step. 3. Degradation of this compound during sample processing.1. Ensure thorough homogenization of the sample and vigorous shaking during the extraction step. 2. If using GCB as a d-SPE sorbent, be aware it can adsorb planar molecules; consider reducing the amount or using an alternative. 3. Check the pH of the sample and extraction solvent; some pesticides are sensitive to pH. The use of buffering salts in the QuEChERS method can help maintain a stable pH.
High variability in results between replicate injections 1. Inconsistent sample preparation. 2. Non-homogeneous sample. 3. Carryover from a previous injection.1. Ensure consistent and precise execution of the sample preparation protocol for all samples. 2. Improve the initial sample homogenization step. 3. Implement a robust needle wash program in the autosampler method to prevent carryover between injections.

Quantitative Data on Matrix Effects

Matrix Type Commodity Example Typical Matrix Effect (%) *Reference
High Water, Low FatCucumber-25 to +10General Literature
High Sugar, High AcidStrawberry-40 to +15General Literature
High FatAvocado-60 to -10General Literature
Dry/ComplexWheat Flour-75 to -20General Literature
PigmentedSpinach-50 to +5General Literature

*Matrix Effect (%) is calculated as ((Peak area in matrix) / (Peak area in solvent) - 1) x 100. Negative values indicate ion suppression, and positive values indicate ion enhancement.

Experimental Protocols

Representative QuEChERS Sample Preparation Protocol for this compound in a Plant-Based Matrix

This protocol is a standard QuEChERS procedure that can be adapted for various plant-based matrices.

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, use 2 g of the sample and add 8 mL of water, then let it sit for 30 minutes to rehydrate.

  • Extraction:

    • Add 10 mL of acetonitrile (B52724) to the centrifuge tube.

    • If a stable isotope-labeled internal standard for this compound is available, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute.

  • Partitioning:

    • Add a QuEChERS salt packet containing 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL d-SPE tube. The d-SPE tube should contain 900 mg of anhydrous MgSO₄ and 300 mg of PSA. For matrices with high-fat content, a d-SPE tube containing C18 should be considered.

    • Cap the tube and shake for 30 seconds.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Representative LC-MS/MS Method for this compound Analysis

The following are representative starting conditions for the LC-MS/MS analysis of this compound. Method optimization is recommended for your specific instrument and application.

  • LC System: UPLC/UHPLC system

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, <2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-5 min: Linear gradient to 70% B

    • 5-11 min: Linear gradient to 95% B

    • 11-15 min: Hold at 95% B

    • 15-18 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-10 µL

  • Column Temperature: 40 °C

  • MS/MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Precursor Ion ([M+H]⁺) for this compound: m/z 357.14

  • Product Ions and Collision Energies: These need to be optimized for your specific instrument. A typical approach is to infuse a standard solution of this compound and perform a product ion scan to identify the most abundant and stable fragment ions. Then, optimize the collision energy for each transition to maximize the signal intensity. At least two transitions (one for quantification and one for confirmation) are recommended.

Visualizations

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis A 1. Homogenize 10g Sample B 2. Add 10mL Acetonitrile & IS A->B C 3. Shake Vigorously (1 min) B->C D 4. Add QuEChERS Salts (MgSO4, NaCl) C->D E 5. Shake Vigorously (1 min) D->E F 6. Centrifuge E->F G 7. Transfer Acetonitrile Layer F->G Collect Supernatant H 8. Add to d-SPE Tube (MgSO4, PSA, etc.) G->H I 9. Shake (30 sec) H->I J 10. Centrifuge I->J K 11. Filter Supernatant J->K L 12. Inject into LC-MS/MS K->L

Caption: QuEChERS experimental workflow for this compound sample preparation.

Troubleshooting_Matrix_Effects Start Inaccurate Quantitative Results for this compound Q1 Is peak shape acceptable? Start->Q1 Sol1 Optimize Chromatography or Improve Cleanup Q1->Sol1 No Q2 Are recoveries acceptable? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Review Extraction & Cleanup Steps (e.g., sorbent choice) Q2->Sol2 No Q3 Significant Ion Suppression/Enhancement? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Implement Mitigation Strategy Q3->Sol3 Yes End Reliable Quantification Q3->End No A3_Yes Yes A3_No No Sol3_Options Dilute Sample Matrix-Matched Calibration Use SIL Internal Standard Sol3->Sol3_Options Sol3_Options->End

Caption: Troubleshooting decision tree for addressing matrix effects.

References

Technical Support Center: Improving Detection Limits for Benzadox Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the detection limits for Benzadox and its degradation products. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected degradation pathways?

This compound, with the IUPAC name 2-benzamidooxyacetic acid, is a chemical compound that can undergo degradation through several pathways, primarily hydrolysis, photodegradation, and microbial degradation.[1]

  • Hydrolysis: As a compound containing an amide linkage, this compound is susceptible to hydrolysis. Under acidic or basic conditions, the amide bond can be cleaved, yielding benzoic acid and 2-aminooxyacetic acid.[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation. While specific photodegradation products of this compound are not extensively documented in publicly available literature, similar compounds undergo reactions such as oxidation and ring cleavage.[4][5]

  • Microbial Degradation: Soil microorganisms can metabolize herbicides.[6] Although specific microbial degradation pathways for this compound are not well-defined in the literature, related benzoxazinoids are known to degrade into benzoxazolinones and subsequently into aminophenoxazinones.

Q2: We are observing poor sensitivity when analyzing this compound degradation products. What are the common causes?

Poor sensitivity in detecting degradation products can stem from several factors:

  • Low concentration of degradation products: The extent of degradation may be limited, resulting in analyte concentrations below the detection limit of the analytical method.

  • Matrix effects: Components of the sample matrix (e.g., soil, water, biological fluids) can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression and reduced signal intensity.

  • Suboptimal analytical method parameters: The chosen chromatographic conditions (e.g., mobile phase, column) or mass spectrometry settings (e.g., ionization source, collision energy) may not be optimized for the specific degradation products.

  • Analyte instability: The degradation products themselves may be unstable under the analytical conditions.

Q3: How can we improve the extraction efficiency of this compound degradation products from complex matrices?

To enhance extraction efficiency, consider the following:

  • Sample Preparation Technique: For solid samples like soil, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE) are effective for extracting pesticide residues. For liquid samples, SPE or liquid-liquid extraction (LLE) can be employed to concentrate the analytes and remove interfering matrix components.

  • Solvent Selection: The choice of extraction solvent is critical. A solvent or a mixture of solvents with appropriate polarity should be used to effectively solubilize the target degradation products.

  • pH Adjustment: The pH of the sample can influence the charge state of the analytes and their solubility in the extraction solvent. Adjusting the pH can significantly improve extraction recovery.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the analysis of this compound degradation products.

Issue 1: Low Signal Intensity or Non-detection of Degradation Products

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Insufficient Degradation 1. Increase Stress Conditions: For forced degradation studies, intensify the stress conditions (e.g., higher temperature, stronger acid/base concentration, longer light exposure) to generate a higher concentration of degradation products. A target degradation of 5-20% is generally recommended.[7][8] 2. Optimize Reaction Time: Monitor the degradation kinetics to determine the optimal time point for maximum formation of the desired degradation products without leading to secondary degradation.[9][10]
Poor Extraction Recovery 1. Optimize Extraction Method: Evaluate different extraction techniques (SPE, LLE, QuEChERS). 2. Solvent Screening: Test a range of solvents with varying polarities. 3. pH Adjustment: Adjust the sample pH prior to extraction to optimize the recovery of acidic or basic degradation products.
Matrix Effects (Ion Suppression) 1. Improve Sample Cleanup: Implement a more rigorous cleanup step after extraction, such as using different SPE sorbents or performing a secondary cleanup. 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components. 3. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for matrix effects.[11] 4. Employ Stable Isotope-Labeled Internal Standards: If available, these can effectively compensate for matrix effects.
Suboptimal LC-MS/MS Parameters 1. Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, and column chemistry to improve peak shape and separation from interfering peaks.[3] 2. Tune Mass Spectrometer: Optimize MS parameters such as ionization source settings (e.g., capillary voltage, gas flow), and collision energy for each specific degradation product to maximize signal intensity.[4]

Logical Workflow for Troubleshooting Low Signal Intensity

start Start: Low/No Signal check_degradation Verify Sufficient Degradation (5-20%) start->check_degradation increase_stress Increase Stress Conditions (Temp, Time, Conc.) check_degradation->increase_stress No optimize_extraction Optimize Extraction (Method, Solvent, pH) check_degradation->optimize_extraction Yes increase_stress->check_degradation improve_cleanup Improve Sample Cleanup (SPE, Dilution) optimize_extraction->improve_cleanup optimize_lcms Optimize LC-MS/MS Method (Chromatography, MS Tuning) improve_cleanup->optimize_lcms end End: Signal Improved optimize_lcms->end

Caption: Troubleshooting workflow for low signal intensity.

Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Column Overload 1. Reduce Injection Volume: Inject a smaller volume of the sample extract. 2. Dilute Sample: Dilute the sample extract before injection.
Inappropriate Mobile Phase pH 1. Adjust Mobile Phase pH: For ionizable compounds, ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a single ionic form.
Secondary Interactions with Column Stationary Phase 1. Use a Different Column: Test a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, Cyano). 2. Add Mobile Phase Modifiers: Incorporate additives like trifluoroacetic acid (TFA) or formic acid for acidic compounds, or ammonium (B1175870) hydroxide (B78521) for basic compounds, to improve peak shape.
Column Contamination or Degradation 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If washing does not resolve the issue, the column may be degraded and require replacement.

Experimental Workflow for Peak Shape Optimization

start Start: Poor Peak Shape check_overload Check for Column Overload start->check_overload reduce_injection Reduce Injection Volume/Dilute Sample check_overload->reduce_injection Yes adjust_ph Adjust Mobile Phase pH check_overload->adjust_ph No reduce_injection->adjust_ph change_column Test Different Column/Mobile Phase Modifiers adjust_ph->change_column clean_column Wash or Replace Column change_column->clean_column end End: Peak Shape Optimized clean_column->end

Caption: Workflow for optimizing chromatographic peak shape.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation of this compound

This protocol describes a general procedure for the forced hydrolytic degradation of this compound under acidic and basic conditions.

Materials:

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 1 M HCl and 1 M NaOH for neutralization

  • Volumetric flasks

  • pH meter

  • Heating block or water bath

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, add an appropriate volume of the this compound stock solution.

    • Add 1 M HCl to achieve the desired final concentration (e.g., 0.1 M).

    • Dilute to the final volume with a water/methanol mixture.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

    • At selected time points, withdraw an aliquot, neutralize it with 1 M NaOH, and dilute for analysis.

  • Basic Degradation:

    • Follow the same procedure as for acidic degradation, but use 1 M NaOH instead of 1 M HCl.

    • Neutralize the aliquots with 1 M HCl before analysis.

  • Control Sample: Prepare a control sample with this compound in the same water/methanol mixture without acid or base and subject it to the same temperature conditions.

  • Analysis: Analyze the stressed and control samples by a validated stability-indicating LC-MS/MS method to identify and quantify the degradation products.[12][13]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol outlines a general procedure for the extraction and cleanup of this compound and its degradation products from a water sample using SPE.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation/anion exchange)

  • SPE vacuum manifold

  • Methanol (for conditioning and elution)

  • Water (HPLC grade, for conditioning and washing)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Loading: Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with water or a weak organic solvent to remove interfering matrix components.

  • Elution: Elute the retained analytes (this compound and its degradation products) with a suitable organic solvent (e.g., methanol, acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the type of quantitative information that should be generated and recorded during method development and validation for the analysis of this compound and its degradation products.

Table 1: Linearity of this compound and Potential Degradation Products

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 10000.9992
Benzoic Acid0.5 - 5000.9985
2-Aminooxyacetic Acid0.5 - 5000.9979

Table 2: Precision and Accuracy for the Determination of this compound Degradation Products

AnalyteSpiked Conc. (ng/mL)Measured Conc. (ng/mL, mean ± SD, n=5)Precision (%RSD)Accuracy (%)
Benzoic Acid1.00.98 ± 0.055.198.0
50.051.2 ± 2.14.1102.4
400.0395.6 ± 15.84.098.9
2-Aminooxyacetic Acid1.01.05 ± 0.076.7105.0
50.048.9 ± 2.55.197.8
400.0408.2 ± 18.44.5102.1

Table 3: Recovery of this compound and its Degradation Products using SPE

AnalyteMatrixSpiked Conc. (ng/mL)Recovery (%)%RSD (n=3)
This compoundRiver Water1092.54.8
Benzoic AcidRiver Water1088.76.2
2-Aminooxyacetic AcidRiver Water1085.37.1

References

Strategies to minimize degradation of Benzadox in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal strategies to minimize the degradation of Benzadox during storage. The following information is compiled from available chemical data and principles of compound stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical properties?

This compound is an organic compound with the chemical formula C₉H₉NO₄, primarily used as a herbicide.[1] It is a white crystalline solid with a melting point of approximately 140°C and a boiling point between 144-145°C at standard atmospheric pressure.[1][2] Its chemical structure includes a benzoylamino group linked to an acetic acid moiety.[1]

Q2: What are the main causes of this compound degradation?

The primary degradation pathway for this compound is hydrolysis, where the molecule is broken down in the presence of water.[1] The rate of hydrolysis can be influenced by factors such as pH and temperature.[3] Additionally, exposure to light (photolysis) and high temperatures (thermolysis) can also contribute to its degradation, similar to other related chemical compounds.[4][5]

Q3: How can I minimize this compound degradation in storage?

To minimize degradation, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. It is also advisable to avoid extreme temperatures and pH conditions.

Q4: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of clumping. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to identify and quantify any degradation products.[6]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., color, texture) of solid this compound. Exposure to moisture, light, or high temperatures.Discard the reagent as its purity is compromised. Review storage conditions to ensure they are optimal.
Inconsistent experimental results using this compound. Degradation of the this compound stock solution.Prepare fresh solutions for each experiment. If using a stock solution, store it at a low temperature (e.g., 2-8°C) for a short period and protect it from light. Perform a purity check using a suitable analytical method like HPLC.
Precipitate formation in this compound solutions. Poor solubility or degradation leading to less soluble products.Ensure the solvent is appropriate and the concentration is within the solubility limits. If a precipitate forms in a previously clear solution, it may be a sign of degradation.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by HPLC

This protocol outlines a general method for assessing the purity of a this compound sample.

Objective: To quantify the amount of intact this compound and detect the presence of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column

Methodology:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known weight of the this compound sample to be tested in the mobile phase to a final concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 10% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around 230 nm).

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Interpretation: Quantify the peak corresponding to this compound in the sample chromatogram using the calibration curve. Any additional peaks may correspond to impurities or degradation products.

Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways of this compound This compound This compound (C9H9NO4) Hydrolysis Hydrolysis (Addition of Water) This compound->Hydrolysis H2O, pH Photolysis Photolysis (UV Light Exposure) This compound->Photolysis Light Thermolysis Thermolysis (Heat) This compound->Thermolysis Heat Degradation_Products Degradation Products (e.g., Benzoic Acid, Aminooxyacetic Acid) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Thermolysis->Degradation_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting Workflow for this compound Storage

Troubleshooting Workflow for this compound Storage start Start: Suspected Degradation check_visual Visually Inspect Sample start->check_visual is_changed Physical Change? check_visual->is_changed discard Discard and Reorder is_changed->discard Yes analytical_test Perform Analytical Purity Test (e.g., HPLC) is_changed->analytical_test No review_storage Review and Optimize Storage Conditions discard->review_storage is_pure Purity Acceptable? analytical_test->is_pure is_pure->discard No use_sample Use Sample in Experiments is_pure->use_sample Yes end End use_sample->end review_storage->end

Caption: Troubleshooting workflow for suspected this compound degradation.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Benzadox Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in Benzadox bioassays. This compound is a herbicide that functions by inhibiting alanine (B10760859) aminotransferase (AlaAT), an enzyme crucial for amino acid metabolism, particularly in C4 plants. This guide will help you identify potential sources of variability in your experiments and provide solutions to enhance the reliability and consistency of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound bioassay results are inconsistent between experiments. What are the most common causes of this variability?

A1: Poor reproducibility in bioassays can stem from a variety of factors. The most common sources of variability in this compound bioassays include:

  • Inconsistent environmental conditions: Temperature and pH can significantly influence the efficacy of this compound.[1][2][3][4]

  • Biological variability: The age, growth stage, and genetic diversity of the test plants (e.g., Kochia scoparia) can lead to different responses to the herbicide.[5][6]

  • Inaccurate preparation of solutions: Errors in calculating concentrations or improper dissolution of this compound can lead to significant variations in the applied dose.

  • Inconsistent application technique: Uneven spray application or variations in the volume of herbicide solution applied can result in inconsistent exposure of the test plants.

  • Sub-optimal plant health: Plants that are stressed due to factors other than the herbicide (e.g., improper watering, nutrient deficiencies) may exhibit a more variable response.

Q2: I am observing little to no effect of this compound even at high concentrations. What could be the issue?

A2: A lack of herbicidal effect could be due to several factors:

  • Herbicide degradation: this compound, like many chemical compounds, can degrade over time, especially if not stored correctly. Ensure you are using a fresh, properly stored stock of this compound.

  • Resistant plant biotypes: The target plant population may have developed resistance to this compound or other herbicides with a similar mode of action.[6]

  • Incorrect application timing: For post-emergence herbicides like this compound, application at a later growth stage of the weed can significantly reduce efficacy.[7]

  • Sub-optimal environmental conditions: Low temperatures can reduce the metabolic activity of the plant, thereby decreasing the effectiveness of the herbicide.[1]

Q3: How can I minimize the "edge effect" in my multi-well plate-based bioassays?

A3: The "edge effect," where wells on the periphery of a plate behave differently, is a common issue. This is often due to more rapid evaporation of media from the outer wells. To mitigate this:

  • Fill the outer wells with a sterile buffer or water to create a humidity barrier.

  • Avoid using the outer wells for experimental samples.

  • Ensure proper sealing of the plates and maintain a humid environment in the incubator.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves
Potential Cause Troubleshooting Step Expected Outcome
Inaccurate Serial Dilutions Review your dilution calculations and pipetting technique. Use calibrated pipettes and perform serial dilutions carefully.More consistent and predictable dose-response relationship.
Heterogeneous Plant Material Use seeds from a single, certified source. Synchronize germination to ensure plants are at a uniform growth stage at the time of treatment.Reduced variability in plant size and developmental stage, leading to a more uniform response.
Fluctuations in Environmental Conditions Maintain consistent temperature, light intensity, and humidity in the growth chamber or greenhouse throughout the experiment. Monitor and record these parameters regularly.Minimized stress on plants and a more consistent physiological response to the herbicide.
Inconsistent Herbicide Application Use a calibrated sprayer to ensure a uniform application rate. If applying manually, practice the technique to ensure consistency across all treatments.Each plant receives the intended dose, reducing variability in the observed effect.
Issue 2: Poor Correlation Between Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Soil or Growth Media Use a homogenized batch of soil or growth media for all experimental units. Ensure uniform compaction in each pot.All plants have access to similar nutrient and water conditions, reducing variability in growth and response.
Variations in Watering Implement a consistent watering schedule. Avoid both overwatering and underwatering, as both can stress the plants.Healthier and more uniform plant growth, leading to a more reliable bioassay.
Cross-Contamination Be meticulous in cleaning application equipment between treatments. Use separate, clearly labeled containers for each concentration of this compound.Prevention of unintended exposure of control or low-dose groups to higher concentrations of the herbicide.
Operator Variability Develop and adhere to a detailed Standard Operating Procedure (SOP) for the entire bioassay. Ensure all personnel are trained on the SOP.[8]Minimized differences in how the experiment is conducted by different individuals or on different days.

Quantitative Data Summary

Due to this compound being a largely obsolete herbicide, extensive quantitative data from recent studies is scarce. The following tables provide representative data ranges and parameters that should be targeted for optimization in your bioassays.

Table 1: Representative Dose-Response Parameters for Herbicides Targeting Amino Acid Synthesis in Kochia scoparia

Parameter Susceptible Biotype Resistant Biotype Reference
GR₅₀ (g a.i./ha) 5 - 20> 100[9][10]
Hill Slope 1.5 - 3.00.8 - 2.0[9]

GR₅₀ (Growth Reduction 50%) is the herbicide dose that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.

Table 2: Influence of Environmental Factors on this compound Bioassay Reproducibility

Factor Optimal Range Potential Issue Outside of Range Recommendation
Temperature 20-28°CReduced herbicide uptake and metabolic activity at lower temperatures; potential for plant stress at higher temperatures.[1]Maintain a consistent and optimal temperature in the growth environment.
pH (in hydroponics) 5.5 - 6.5Altered herbicide uptake and stability at extreme pH values.[2][3][4]Buffer the hydroponic solution to maintain a stable pH.
Light Intensity 400-600 µmol/m²/sInsufficient light can limit plant growth and metabolic activity, affecting the bioassay's sensitivity.Provide a consistent and adequate light source.

Experimental Protocols

Protocol 1: Post-Emergence Whole-Plant Bioassay for this compound Efficacy on Kochia scoparia

This protocol is a generalized procedure and should be optimized for your specific laboratory conditions.

1. Plant Material and Growth Conditions:

  • Use certified Kochia scoparia seeds of a known susceptible biotype.
  • Sow seeds in 10 cm pots filled with a standard potting mix.
  • Grow plants in a controlled environment chamber with a 16-hour photoperiod, a light intensity of 400-600 µmol/m²/s, a day/night temperature of 25/20°C, and 60-70% relative humidity.
  • Water plants as needed to maintain consistent soil moisture.
  • Thin seedlings to one plant per pot after emergence.

2. Herbicide Preparation and Application:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then dilute with water containing a non-ionic surfactant (e.g., 0.25% v/v).
  • Prepare a series of dilutions to create a dose-response curve (e.g., 0, 10, 25, 50, 100, 200 g a.i./ha).
  • Apply the herbicide treatments to plants at the 4-6 leaf stage using a calibrated cabinet sprayer.

3. Data Collection and Analysis:

  • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) using a 0% (no effect) to 100% (complete death) scale.
  • At 21 DAT, harvest the above-ground biomass, dry in an oven at 70°C for 72 hours, and record the dry weight.
  • Calculate the percent growth reduction relative to the untreated control.
  • Analyze the dose-response data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the GR₅₀ value.

Protocol 2: In Vitro Alanine Aminotransferase (AlaAT) Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on AlaAT activity.

1. Enzyme and Reagent Preparation:

  • Source purified plant AlaAT or prepare a crude enzyme extract from the target plant species.
  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
  • Prepare substrate solutions: L-alanine and α-ketoglutarate.
  • Prepare a solution of the coenzyme pyridoxal (B1214274) 5'-phosphate (PLP).
  • Prepare a solution of NADH and lactate (B86563) dehydrogenase (LDH) for the coupled enzyme reaction.
  • Prepare a series of this compound dilutions in the reaction buffer.

2. Assay Procedure:

  • In a 96-well plate, add the reaction buffer, PLP, L-alanine, NADH, LDH, and the this compound dilution.
  • Pre-incubate the mixture at a constant temperature (e.g., 25°C).
  • Initiate the reaction by adding α-ketoglutarate.
  • Monitor the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the AlaAT activity.

3. Data Analysis:

  • Calculate the initial reaction velocity for each this compound concentration.
  • Plot the percent inhibition of AlaAT activity against the logarithm of the this compound concentration.
  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) by fitting the data to a suitable dose-response model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Benzadox_Mode_of_Action This compound This compound AlaAT Alanine Aminotransferase (AlaAT) This compound->AlaAT Inhibits Pyruvate Pyruvate AlaAT->Pyruvate Glutamate Glutamate AlaAT->Glutamate Amino_Acid_Pool Amino Acid Pool Disruption AlaAT->Amino_Acid_Pool Alanine Alanine Alanine->AlaAT alphaKG α-Ketoglutarate alphaKG->AlaAT C4_Pathway C4 Photosynthesis Metabolite Shuttling Pyruvate->C4_Pathway Energy_Deficiency Energy Deficiency (Reduced Pyruvate) Pyruvate->Energy_Deficiency Glutamate->Amino_Acid_Pool Plant_Growth_Inhibition Plant Growth Inhibition & Death C4_Pathway->Plant_Growth_Inhibition Amino_Acid_Pool->Plant_Growth_Inhibition Energy_Deficiency->Plant_Growth_Inhibition

Caption: this compound inhibits Alanine Aminotransferase (AlaAT), disrupting amino acid metabolism.

Bioassay_Troubleshooting_Workflow Start Poor Bioassay Reproducibility Check_Protocol Review SOP & Calculations Start->Check_Protocol Check_Reagents Verify Reagent Quality & Storage Start->Check_Reagents Check_Environment Monitor Environmental Conditions (Temp, pH, Light) Start->Check_Environment Check_Plants Assess Plant Health & Uniformity Start->Check_Plants Refine_Technique Refine Pipetting & Application Technique Check_Protocol->Refine_Technique Optimize_Protocol Optimize Protocol Parameters (e.g., cell density, incubation time) Check_Reagents->Optimize_Protocol Check_Environment->Optimize_Protocol Standardize_Materials Standardize Seeds & Growth Media Check_Plants->Standardize_Materials Implement_Controls Implement Positive & Negative Controls Refine_Technique->Implement_Controls Optimize_Protocol->Implement_Controls Standardize_Materials->Implement_Controls End Improved Reproducibility Implement_Controls->End

Caption: A logical workflow for troubleshooting poor reproducibility in bioassays.

Downstream_Signaling_of_AlaAT_Inhibition This compound This compound AlaAT_Inhibition Alanine Aminotransferase Inhibition This compound->AlaAT_Inhibition Amino_Acid_Imbalance Amino Acid Imbalance (e.g., ↑ Alanine) AlaAT_Inhibition->Amino_Acid_Imbalance Energy_Stress Energy Stress (↓ Pyruvate) AlaAT_Inhibition->Energy_Stress TOR_Signaling TOR Signaling Amino_Acid_Imbalance->TOR_Signaling Modulates SnRK1_Signaling SnRK1 Signaling Energy_Stress->SnRK1_Signaling Activates TOR_Signaling->SnRK1_Signaling Inhibits Anabolic_Processes Anabolic Processes (Growth, Protein Synthesis) TOR_Signaling->Anabolic_Processes Promotes SnRK1_Signaling->TOR_Signaling Inhibits Catabolic_Processes Catabolic Processes (Stress Response) SnRK1_Signaling->Catabolic_Processes Promotes Growth_Inhibition Growth Inhibition Anabolic_Processes->Growth_Inhibition Catabolic_Processes->Growth_Inhibition

Caption: Downstream signaling effects of Alanine Aminotransferase (AlaAT) inhibition by this compound.

References

Technical Support Center: Optimization of Reaction Conditions for Benzoxazinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzoxazinones. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of benzoxazinones, offering potential causes and solutions.

Problem 1: Low or no yield of the desired benzoxazinone (B8607429) product.

  • Possible Cause 1.1: Incomplete reaction or formation of stable intermediates.

    • In syntheses starting from anthranilic acid and acid chlorides, the formation of N-acylanthranilic acid as a stable intermediate is a common issue. This occurs when the cyclization step is not efficient.[1]

    • Solution:

      • Stoichiometry: Use at least two equivalents of the acid chloride. The first equivalent acylates the amino group, while the second activates the carboxylic acid for cyclization.[1][2]

      • Cyclizing Agent: If the N-acylanthranilic acid has been isolated, it can often be cyclized by heating in a dehydrating agent such as acetic anhydride (B1165640).[1]

    • When using orthoesters with anthranilic acids, a stable dihydro-benzoxazinone intermediate can form, particularly with electron-withdrawing substituents on the anthranilic acid.[3][4][5]

    • Solution:

      • Reaction Time and Temperature: Increasing the reaction time and/or temperature can promote the elimination of alcohol from the dihydro intermediate to yield the desired benzoxazinone.[3][6] For instance, one study noted that a 48-hour reaction at thermal conditions favored the final product, while a 24-hour reaction yielded the dihydro intermediate.[3][6]

  • Possible Cause 1.2: Unsuitable reaction conditions.

    • The choice of solvent, catalyst, base, and temperature can significantly impact the reaction outcome.

    • Solution:

      • Solvent: In some cases, solvent-free conditions or the use of specific solvents like pyridine (B92270) (which also acts as a base) can be beneficial.[1][7] For palladium-catalyzed reactions, solvents like dioxane may be optimal.[8]

      • Catalyst: For palladium-catalyzed carbonylative cyclizations, the choice of palladium source and ligand is crucial. Systems like PdCl₂(PhCN)₂/P(t-Bu)₃·HBF₄ have been used effectively.[9] Copper catalysts are also employed in some synthetic routes.[9]

      • Temperature: Optimization of temperature is key. Some reactions proceed well at room temperature with the right activating agents, while others require heating or reflux.[10]

  • Possible Cause 1.3: Poor quality of reagents or starting materials.

    • Moisture and impurities in reactants or solvents can interfere with the reaction.

    • Solution:

      • Ensure all reagents and solvents are dry, especially for reactions sensitive to water, such as those using acid chlorides or acetic anhydride.

      • Purify starting materials if their purity is questionable.

Problem 2: Formation of significant byproducts.

  • Possible Cause 2.1: Side reactions of the starting materials or intermediates.

    • In the synthesis from 2-aminothiophenol, oxidation can lead to the formation of 2,2'-disulfanediyldianiline as a byproduct.[11]

    • Solution:

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[11]

Problem 3: Difficulty in purifying the final benzoxazinone product.

  • Possible Cause 3.1: Presence of unreacted starting materials or closely related byproducts.

    • The polarity of the product and impurities may be very similar, making chromatographic separation challenging.

    • Solution:

      • Recrystallization: This is a common and effective method for purifying solid benzoxazinone derivatives. The choice of solvent is critical and may require some experimentation.

      • Column Chromatography: Silica (B1680970) gel column chromatography is frequently used for purification. A range of solvent systems, typically mixtures of hexane (B92381) and ethyl acetate, can be employed.[11]

      • Washing: In some cases, simple washing of the crude product with a suitable solvent can remove a significant amount of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzoxazinone synthesis?

A1: The most prevalent starting materials are anthranilic acid and its derivatives.[1][7] Other common precursors include N-acyl anthranilic acids and 2-aminophenols.[7][12][13]

Q2: How do substituents on the anthranilic acid ring affect the synthesis?

A2: Substituents can have a significant electronic effect on the reaction. Electron-withdrawing groups (e.g., -NO₂, -Cl) on the anthranilic acid ring tend to disfavor the final elimination step in reactions with orthoesters, leading to the formation of stable dihydro-benzoxazinone intermediates.[3][4][5] Conversely, electron-donating groups can facilitate the formation of the desired benzoxazinone.[3][5]

Q3: What are some common cyclizing agents used in benzoxazinone synthesis?

A3: Several reagents can be used to promote the cyclization of N-acyl anthranilic acid intermediates. These include:

  • Acetic anhydride[1]

  • Thionyl chloride[14]

  • Cyanuric chloride[14][15]

  • Polyphosphoric acid[10]

  • Sulfuric acid[10]

Q4: Can benzoxazinones be synthesized under mild conditions?

A4: Yes, several methods have been developed for the synthesis of benzoxazinones under mild conditions. For example, the use of cyanuric chloride/DMF allows for the one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones at room temperature.[10] Solvent-assisted grinding is another mild technique.[9]

Data Presentation

Table 1: Comparison of Yields for 2-Substituted-4H-3,1-benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives under Solvent-Free Conditions.

EntryRR'Yield (%)
1HCH₃95
2HC₂H₅92
3HC₆H₅98
45-ClCH₃93
55-ClC₆H₅96
65-NO₂CH₃90
75-NO₂C₆H₅94
83,5-di-BrC₆H₅95

Data adapted from a solvent-free synthesis method involving heating N-acyl anthranilic acid derivatives with silica gel or bentonite.[7]

Table 2: Influence of Substituents on Anthranilic Acid in the Reaction with Triethyl Orthoesters.

Anthranilic Acid SubstituentProduct Type
Electron-donating4H-Benzo[d][3][7]oxazin-4-one
Electron-withdrawing(±)-2-Ethoxy-1,2-dihydro-4H-benzo[d][3][7]oxazin-4-one
UnsubstitutedMixture, dependent on reaction time

This table summarizes the general trend observed in the acid-catalyzed reaction of substituted anthranilic acids with orthoesters.[3][4][5]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride. [1]

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and acetic anhydride (excess, e.g., 5-10 equivalents).

  • Heat the mixture to reflux.

  • Continue refluxing for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into cold water with stirring to precipitate the product and quench the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Acyl Chlorides. [1][2]

  • Dissolve anthranilic acid (1 equivalent) in dry pyridine in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the acyl chloride (2.2 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

  • Collect the solid product by vacuum filtration and wash thoroughly with water and then with a cold, dilute sodium bicarbonate solution to remove any unreacted acid.

  • Purify the crude product by recrystallization.

Visualizations

Troubleshooting_Low_Yield cluster_cause1 Cause 1 Details cluster_solutions1 Solutions for Cause 1 cluster_solutions2 Solutions for Cause 2 cluster_solutions3 Solutions for Cause 3 Start Low/No Benzoxazinone Yield Cause1 Incomplete Reaction/ Intermediate Formation Start->Cause1 Cause2 Unsuitable Reaction Conditions Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Intermediate1 N-Acylanthranilic Acid (from Acid Chlorides) Cause1->Intermediate1 Intermediate2 Dihydro-benzoxazinone (from Orthoesters) Cause1->Intermediate2 Solution2_1 Optimize Solvent (e.g., Pyridine, Dioxane) Cause2->Solution2_1 Solution2_2 Optimize Catalyst (Pd or Cu based) Cause2->Solution2_2 Solution2_3 Optimize Temperature Cause2->Solution2_3 Solution3_1 Use Dry Reagents and Solvents Cause3->Solution3_1 Solution3_2 Purify Starting Materials Cause3->Solution3_2 Solution1_1 Use 2 eq. of Acid Chloride Intermediate1->Solution1_1 Solution1_2 Cyclize Intermediate with Acetic Anhydride Intermediate1->Solution1_2 Solution1_3 Increase Reaction Time/Temperature Intermediate2->Solution1_3

Caption: Troubleshooting workflow for low benzoxazinone yield.

Synthesis_from_Anthranilic_Acid cluster_reactants Reactants cluster_cyclization Cyclization Anthranilic_Acid Anthranilic Acid Intermediate N-Acylanthranilic Acid (Intermediate) Anthranilic_Acid->Intermediate Acylating_Agent Acylating Agent (e.g., Acid Chloride, Acetic Anhydride) Acylating_Agent->Intermediate Cyclizing_Agent Dehydrating/Activating Agent (e.g., Heat, Acetic Anhydride) Intermediate->Cyclizing_Agent Product 2-Substituted-4H-3,1- benzoxazin-4-one Cyclizing_Agent->Product

Caption: General workflow for benzoxazinone synthesis from anthranilic acid.

References

Technical Support Center: Enhancing the Stability of Benzadox in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzadox. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in aqueous solutions during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in aqueous solutions?

A1: The stability of chemical compounds in aqueous solutions is typically influenced by several key factors.[1] For this compound, it is crucial to consider:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolysis of ester and amide bonds, which may be relevant to the structure of this compound.[2][3] Variations in pH can alter molecular structures and reduce stability.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][4] Storing solutions at controlled, lower temperatures can often extend shelf life.[5]

  • Light Exposure: UV and visible light can induce photodegradation by breaking chemical bonds, which can lead to a loss of potency.[1]

  • Oxygen: The presence of dissolved oxygen can promote oxidation, another pathway for degradation.[1]

  • Contaminants: Trace metals or microbial contamination can also catalyze degradation reactions.[1]

Q2: How can I determine the optimal pH for this compound solution stability?

A2: To determine the optimal pH for this compound stability, a pH-rate profile study is recommended. This involves preparing buffered solutions of this compound across a wide pH range (e.g., pH 2 to 12) and monitoring the concentration of the compound over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[6][7] The pH at which the degradation rate is slowest will be the optimal pH for storage and use. For many compounds, a slightly acidic pH provides the greatest stability.[6][7]

Q3: What is a suitable analytical method to monitor the concentration of this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying the concentration of organic molecules like this compound and separating them from potential degradation products.[8][9][10][11] Developing a stability-indicating HPLC method is crucial. This involves ensuring that the peaks for this compound and its degradation products are well-resolved. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[6]

Q4: Are there any general strategies to enhance the stability of this compound in aqueous solutions?

A4: Yes, several general strategies can be employed:

  • Buffering: Use a suitable buffer system to maintain the optimal pH.[3]

  • Refrigeration/Freezing: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics.[5]

  • Protection from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.[1]

  • Inert Atmosphere: For oxygen-sensitive compounds, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can be beneficial.[1]

  • Use of Additives: Antioxidants, chelating agents, or other stabilizing excipients may be considered, depending on the identified degradation pathway.[12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid loss of this compound concentration in solution. - Unfavorable pH. - High storage temperature. - Exposure to light. - Oxidative degradation.- Conduct a pH-rate profile study to find the optimal pH. - Store the solution at a lower temperature (e.g., 4°C or -20°C). - Protect the solution from light using amber vials or by covering the container. - Consider de-gassing the solvent and storing it under an inert atmosphere.
Appearance of unknown peaks in the chromatogram. - Degradation of this compound. - Contamination of the sample or solvent.- Perform forced degradation studies (acid, base, peroxide, heat, light) to generate and identify potential degradation products. - Use high-purity solvents and ensure clean handling procedures. - Analyze a blank (solvent only) to rule out solvent contamination.
Precipitation in the this compound solution. - Poor solubility at the prepared concentration or pH. - Degradation product is insoluble.- Determine the solubility of this compound at different pH values. - Consider using a co-solvent system if compatible with the experimental design. - If precipitation occurs upon storage, it may be a sign of degradation; analyze the precipitate and the supernatant separately.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Photodegradation: Expose the aqueous solution (100 µg/mL) to direct sunlight or a photostability chamber for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: HPLC Method for this compound Stability Testing

Objective: To quantify the concentration of this compound and monitor the formation of degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar compounds. The exact gradient will need to be optimized.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry (scan for λmax of this compound).

Procedure:

  • Prepare a series of standard solutions of this compound at different concentrations to generate a calibration curve.

  • Inject the standards and the samples from the stability studies.

  • Integrate the peak areas and calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

Table 1: Effect of pH on this compound Stability at 25°C

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)% Degradation after 48h
2.0100
4.0100
6.0100
7.0100
8.0100
10.0100
12.0100

Table 2: Effect of Temperature on this compound Stability at Optimal pH

Temperature (°C)Initial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)% Degradation after 48h
4100
25 (Room Temp)100
40100
60100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stress Stability Study cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution prep_samples Prepare this compound Solutions at Various pH prep_stock->prep_samples prep_buffers Prepare Buffers (pH 2-12) prep_buffers->prep_samples incubate Incubate Samples at Different Temperatures prep_samples->incubate photostability Expose Samples to Light prep_samples->photostability sampling Withdraw Aliquots at Time Points incubate->sampling photostability->sampling hplc HPLC Analysis sampling->hplc data Calculate Concentration and % Degradation hplc->data optimal Determine Optimal Storage Conditions data->optimal Troubleshooting_Tree cluster_checks Initial Checks cluster_actions Corrective Actions cluster_advanced Further Investigation start Instability Observed (e.g., concentration loss, new peaks) check_ph Is the pH of the solution controlled? start->check_ph check_temp Is the solution stored at a low temperature? check_ph->check_temp Yes action_ph Conduct pH-rate profile study and use buffer. check_ph->action_ph No check_light Is the solution protected from light? check_temp->check_light Yes action_temp Store at 2-8°C or -20°C. check_temp->action_temp No action_light Use amber vials or cover containers. check_light->action_light No forced_degradation Perform forced degradation study to identify pathways. check_light->forced_degradation Yes additives Consider stabilizers (e.g., antioxidants). forced_degradation->additives

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Benzadox

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benzadox.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for an acidic compound like this compound?

Peak tailing in HPLC is typically an indication of undesirable secondary interactions between the analyte and the stationary phase.[1][2] For this compound, an acidic compound with a predicted pKa of approximately 2.75, the most frequent causes are:

  • Improper Mobile Phase pH: If the mobile phase pH is too close to or above the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[3]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can become ionized (SiO⁻) at higher pH levels.[1][4] These ionized sites can interact with analytes, causing a secondary retention mechanism that results in tailing peaks.[5][6] Even at low pH, polar interactions can occur.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[6][7]

  • Metal Chelation: Certain analytes can chelate with trace metal ions present in the silica (B1680970) matrix or leached from HPLC system components, causing peak tailing.[2][8][9]

Q2: How can I optimize the mobile phase to prevent peak tailing for this compound?

Optimizing the mobile phase is the most critical step for achieving symmetrical peaks for ionizable compounds. Given the acidic nature of this compound (pKa ≈ 2.75[10][11]), the following adjustments are recommended:

  • Control Mobile Phase pH: The mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa. For this compound, a pH of ≤ 2.5 is recommended. This ensures that this compound is in a single, neutral (protonated) state and simultaneously suppresses the ionization of acidic silanol groups on the stationary phase, minimizing secondary interactions.[8]

  • Use an Appropriate Buffer: A buffer is essential for maintaining a stable pH. An acidic buffer, such as 0.1% phosphoric acid or formic acid in water, is highly effective.

  • Ensure Adequate Buffer Strength: A buffer concentration of 20-50 mM is typically sufficient to provide the necessary pH control and improve peak symmetry.[7][8]

Q3: I've adjusted my mobile phase pH, but the peak tailing persists. What should I investigate next?

If mobile phase optimization does not resolve the issue, a systematic approach should be taken to investigate other potential causes. The following workflow provides a logical sequence for troubleshooting.

G start Peak Tailing Observed for this compound check_ph Is Mobile Phase pH < 2.5? start->check_ph adjust_ph ACTION: Adjust pH with 0.1% Phosphoric or Formic Acid. Use a buffer. check_ph->adjust_ph No check_column_health Is the column old or contaminated? check_ph->check_column_health Yes resolved Peak Shape Improved adjust_ph->resolved flush_column ACTION: Flush column with strong solvent or replace guard/main column. check_column_health->flush_column Yes check_column_type Are you using a modern, high-purity, end-capped column? check_column_health->check_column_type No flush_column->resolved change_column ACTION: Switch to a high-purity (Type B) silica column. check_column_type->change_column No check_sample Is sample concentration too high or dissolved in strong solvent? check_column_type->check_sample Yes change_column->resolved adjust_sample ACTION: Dilute sample or dissolve in mobile phase. check_sample->adjust_sample Yes check_system Check for extra-column volume (dead volume) check_sample->check_system No adjust_sample->resolved fix_system ACTION: Use shorter, narrower tubing and check connections. check_system->fix_system fix_system->resolved

A logical workflow for troubleshooting peak tailing in this compound analysis.

Troubleshooting Summary

The table below outlines potential causes and corresponding solutions for peak tailing.

SymptomPotential CauseSuggested Solution
Peak Tailing for this compound Mobile Phase pH Incorrect: pH is too high (close to or >2.75), causing partial ionization of this compound and silanol groups.[3][7][8]Adjust mobile phase to pH ≤ 2.5 using an acidic modifier like 0.1% phosphoric acid.
Insufficient Buffering: The mobile phase cannot maintain a constant pH on the column surface.[7][8]Increase buffer strength to a concentration of 20-50 mM.
Column Contamination: Strongly retained impurities from previous injections create active sites.[6][7]Flush the column with a strong solvent sequence. If using a guard column, replace it.[4]
Column Degradation / Void: The stationary phase is degraded, or a void has formed at the column inlet.[1][7]Reverse flush the column at low flow rate. If performance doesn't improve, replace the column.
Inappropriate Column Chemistry: Use of older "Type A" silica columns with high residual silanol and metal content.[2][12]Use a modern, high-purity, fully end-capped C18 or similar reversed-phase column.
Sample Overload: The injected mass of this compound saturates the stationary phase.[6][7]Reduce the injection volume or dilute the sample concentration.
Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[6][7]Prepare the sample by dissolving it in the initial mobile phase composition.[13]
Extra-Column Effects: Excessive volume from tubing, fittings, or detector cell causes band broadening.[3][6][7]Minimize tubing length and internal diameter; ensure all fittings are properly connected to avoid dead volume.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound Analysis

This protocol provides a robust starting point for developing a method for this compound, designed to minimize peak tailing.

ParameterRecommended ConditionRationale
HPLC Column Modern, end-capped C18, 150 mm x 4.6 mm, 3 or 5 µmProvides good hydrophobic retention for this compound while minimizing silanol interactions.[13][14][15]
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade WaterSets the pH to ~2.1, well below the pKa of this compound, ensuring a single protonated state.[16]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Elution Mode Isocratic (e.g., 60:40 A:B) or GradientStart with isocratic; use a gradient if other components are present in the sample.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves efficiency and reduces viscosity; can sometimes improve peak shape.[18]
Detection UV, 230 nm or 254 nmWavelength should be optimized based on the UV spectrum of this compound.
Injection Volume 5 - 10 µLA smaller volume minimizes potential for overload and solvent mismatch effects.[19]
Sample Preparation Accurately weigh and dissolve standard/sample in the mobile phase.Ensures compatibility and prevents peak distortion from strong solvent effects.[13][16]
Protocol 2: General Purpose Reversed-Phase Column Regeneration

If column contamination is suspected, this flushing procedure can help restore performance. Flush the column with 20 column volumes of each solvent in the sequence.

  • Remove Buffers: Flush with HPLC-grade water.

  • Remove Organic-Soluble Contaminants: Flush with Methanol.

  • Stronger Organic Flush: Flush with Acetonitrile.

  • Remove Highly Retained Non-polar Contaminants: Flush with Isopropanol.

  • Return to Operating Conditions:

    • Flush with Acetonitrile.

    • Flush with Methanol.

    • Flush with HPLC-grade water.

    • Equilibrate thoroughly with the initial mobile phase until a stable baseline is achieved.

References

Technical Support Center: Analysis of Benzadox in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the analysis of the herbicide Benzadox in environmental samples. The information provided is based on established analytical chemistry principles and methods for similar compounds, and all protocols should be validated for the specific matrix and analytical conditions.

Troubleshooting Guide: Minimizing Interference

This guide addresses common issues encountered during the analysis of this compound in environmental samples, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).

Issue/Question Potential Causes Troubleshooting Steps & Solutions
Low or No Analyte Signal 1. Inefficient Extraction: this compound may not be effectively extracted from the sample matrix. 2. Analyte Degradation: this compound may be unstable under the extraction or storage conditions. 3. Matrix-Induced Signal Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer.[1] 4. Instrumental Issues: Problems with the LC-MS/MS system, such as a contaminated ion source or incorrect method parameters.1. Optimize Extraction: - For soil, ensure thorough homogenization.[1] - For water, adjust the sample pH to ensure this compound is in a non-ionized form for better retention on reversed-phase SPE cartridges. - Experiment with different solvent polarities and volumes for extraction. 2. Assess Stability: - Prepare fresh samples and standards. - Investigate the effect of temperature and light on sample stability. 3. Evaluate and Mitigate Matrix Effects: - Perform a post-extraction addition experiment to quantify the extent of signal suppression.[1] - Dilute the sample extract to reduce the concentration of interfering matrix components.[1] - Improve sample cleanup using appropriate SPE or QuEChERS sorbents. - Utilize matrix-matched calibration standards.[1] 4. Instrument Check: - Clean the ion source and check for blockages. - Verify and optimize MS parameters (e.g., cone voltage, collision energy) for this compound.
High Background Noise or Interferences 1. Contaminated Solvents or Reagents: Impurities in solvents, water, or reagents can introduce background noise. 2. Carryover from Previous Injections: Residual analyte or matrix components from a previous run can elute in the current chromatogram. 3. Co-elution of Matrix Components: Compounds from the sample matrix eluting at the same time as this compound.1. Use High-Purity Reagents: - Use HPLC or LC-MS grade solvents and freshly prepared reagents. 2. Optimize Wash Steps: - Implement a robust needle wash protocol in the autosampler. - Run blank injections between samples to check for carryover. 3. Improve Chromatographic Separation: - Modify the mobile phase gradient to better separate this compound from interfering peaks. - Try a different analytical column with a different stationary phase chemistry.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Column Overload: Injecting too much analyte onto the column. 2. Inappropriate Injection Solvent: The sample solvent is too strong compared to the initial mobile phase. 3. Column Contamination or Degradation: Buildup of matrix components on the column or degradation of the stationary phase. 4. Secondary Interactions: Interaction of this compound with active sites on the column packing material.1. Reduce Injection Volume/Concentration: - Dilute the sample or inject a smaller volume. 2. Solvent Matching: - Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase. 3. Column Maintenance: - Flush the column with a strong solvent. - If the problem persists, replace the guard column or the analytical column. 4. Mobile Phase Modification: - Add a small amount of an additive (e.g., formic acid) to the mobile phase to improve peak shape.
Inconsistent or Non-Reproducible Results 1. Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup. 2. Instrumental Instability: Fluctuations in pump pressure, column temperature, or MS detector response. 3. Variable Matrix Effects: Differences in the composition of the sample matrix between samples.1. Standardize Protocols: - Ensure consistent execution of all sample preparation steps. - Use automated sample preparation systems if available. 2. System Suitability Checks: - Monitor system pressure and retention time stability. - Run quality control standards throughout the analytical batch. 3. Use of Internal Standards: - Incorporate a suitable internal standard (ideally, a stable isotope-labeled version of this compound) to compensate for variations in sample preparation and matrix effects.[1]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to minimize interference in my this compound analysis?

A1: A thorough sample preparation is the most critical first step to minimize interference. This involves selecting an appropriate extraction and cleanup method, such as Solid-Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove as many matrix components as possible before instrumental analysis.[2]

Q2: How do I choose between SPE and QuEChERS for my samples?

A2: The choice depends on the sample matrix and the desired throughput.

  • SPE is a highly versatile technique that can be optimized for specific analytes and matrices by selecting the appropriate sorbent.[3] It is particularly effective for cleaning up complex aqueous samples.

  • QuEChERS is a high-throughput method well-suited for solid samples with high moisture content, like many agricultural soils.[4] It involves a simple extraction and a dispersive SPE cleanup step.

Q3: What are matrix effects and how can I mitigate them?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to signal suppression or enhancement.[5] To mitigate matrix effects, you can:

  • Improve sample cleanup: To remove interfering compounds.

  • Dilute the sample extract: This reduces the concentration of both the analyte and the interfering matrix components.[1]

  • Use matrix-matched calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[1]

  • Use an internal standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[1]

Q4: What type of analytical column is best for this compound analysis?

A4: Based on its chemical structure (containing a carboxylic acid and an amide group), a reversed-phase C18 column is a suitable starting point for the chromatographic separation of this compound. The mobile phase should be a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a small amount of acid (e.g., formic acid) to ensure consistent ionization and good peak shape.

Q5: My results show high variability. What should I check first?

A5: High variability often points to inconsistencies in the sample preparation process or the presence of uncompensated matrix effects.[1] Review your sample homogenization, extraction, and cleanup procedures for any potential sources of error. If you are not already using an internal standard, its implementation is highly recommended to improve reproducibility.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of herbicides in environmental samples using modern analytical techniques. Note that this data is for other herbicides but can serve as a benchmark for a validated this compound method.

Table 1: Typical Performance of QuEChERS-LC-MS/MS for Herbicide Analysis in Soil

ParameterTypical ValueReference
Recovery70-120%[6]
Relative Standard Deviation (RSD)< 20%[6]
Limit of Detection (LOD)0.5 - 5 µg/kg[6]
Limit of Quantification (LOQ)1 - 10 µg/kg[6]

Table 2: Typical Performance of SPE-LC-MS/MS for Herbicide Analysis in Water

ParameterTypical ValueReference
Recovery80-110%[7]
Relative Standard Deviation (RSD)< 15%[7]
Limit of Detection (LOD)0.01 - 0.1 µg/L[7]
Limit of Quantification (LOQ)0.03 - 0.3 µg/L[7]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction of this compound from Soil

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[6]

1. Sample Preparation:

  • Homogenize the soil sample to ensure uniformity.
  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Cap the tube and shake vigorously for 1 minute.
  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 2 minutes.

4. Final Extract Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general procedure for the extraction of polar herbicides from water samples.[8]

1. Sample Pre-treatment:

  • Filter the water sample (e.g., 500 mL) to remove particulate matter.
  • Acidify the sample to pH ~3 with a suitable acid (e.g., formic acid) to ensure this compound is in its neutral form.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH ~3). Do not allow the sorbent to go dry.

3. Sample Loading:

  • Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

4. Washing:

  • After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
  • Dry the cartridge under vacuum for about 10-15 minutes.

5. Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., 2 x 5 mL of acetonitrile or methanol).

6. Concentration and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_soil Soil Sample Analysis cluster_water Water Sample Analysis soil_sample 1. Soil Sample Collection (10g homogenized) soil_extraction 2. QuEChERS Extraction (Acetonitrile + Salts) soil_sample->soil_extraction soil_centrifuge1 3. Centrifugation soil_extraction->soil_centrifuge1 soil_dspe 4. Dispersive SPE Cleanup (PSA + C18 + MgSO4) soil_centrifuge1->soil_dspe soil_centrifuge2 5. Centrifugation soil_dspe->soil_centrifuge2 soil_filter 6. Filtration (0.22 µm) soil_centrifuge2->soil_filter soil_lcms 7. LC-MS/MS Analysis soil_filter->soil_lcms water_sample 1. Water Sample Collection (500 mL, acidified) spe_load 3. Sample Loading water_sample->spe_load spe_condition 2. SPE Cartridge Conditioning (C18) spe_condition->spe_load spe_wash 4. Washing spe_load->spe_wash spe_elute 5. Elution (Acetonitrile/Methanol) spe_wash->spe_elute concentrate 6. Evaporation & Reconstitution spe_elute->concentrate water_lcms 7. LC-MS/MS Analysis concentrate->water_lcms

Caption: Experimental workflows for this compound analysis in soil and water samples.

troubleshooting_tree start Analytical Issue Encountered q1 Is the analyte signal low or absent? start->q1 q2 Is the background noise high? q1->q2 No a1 Optimize Extraction & Cleanup Evaluate Matrix Effects Check Instrument Sensitivity q1->a1 Yes q3 Is the peak shape poor? q2->q3 No a2 Use High-Purity Solvents Improve Chromatographic Separation Check for Carryover q2->a2 Yes q4 Are the results inconsistent? q3->q4 No a3 Check for Column Overload Match Injection Solvent Perform Column Maintenance q3->a3 Yes a4 Standardize Sample Prep Use Internal Standard Perform System Suitability Checks q4->a4 Yes

Caption: Troubleshooting decision tree for interference in this compound analysis.

References

Technical Support Center: Scaling Up the Synthesis of Promising Benzoxazinone Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scaling up of benzoxazinone (B8607429) candidates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to specific issues that may arise during experimentation.

Troubleshooting Guides & FAQs

Low Reaction Yield and Byproduct Formation

Question: My reaction of anthranilic acid with an acid chloride is resulting in a low yield of the desired benzoxazinone and a significant amount of an N-acylanthranilic acid byproduct. What is the likely cause and how can I mitigate this?

Answer: A frequent side reaction in the synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is the formation of N-acylanthranilic acid, which occurs when the acid chloride acylates the amino group of anthranilic acid without subsequent cyclization to form the benzoxazinone ring.[1] To favor the formation of the desired product, consider the following troubleshooting steps:

  • Stoichiometry: Ensure the use of at least two equivalents of the acid chloride. The first equivalent acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride (B1165640), facilitating the cyclization process.[1][2]

  • Cyclizing Agent: The use of a cyclizing agent can promote the ring-closure step. Acetic anhydride is commonly used for this purpose.[2][3] More contemporary and often milder methods employ reagents like cyanuric chloride, which can act as a dehydrating agent to facilitate cyclization.[4][5][6]

  • Reaction Conditions: Optimization of reaction conditions is crucial. This includes the choice of solvent and temperature. For instance, pyridine (B92270) is often used as a solvent and acid scavenger in reactions involving acid chlorides.[2]

Ring Instability and Opening

Question: I am observing the opening of the benzoxazinone ring in my product, especially during workup or purification. What causes this and how can I prevent it?

Answer: The benzoxazinone ring is susceptible to nucleophilic attack, which can lead to ring-opening. This is a common issue, particularly when using substituted anthranilic acids or in the presence of nucleophiles like water in a humid environment.[7]

  • Anhydrous Conditions: It is critical to maintain anhydrous (dry) conditions throughout the reaction and workup to minimize the presence of water, which can act as a nucleophile and hydrolyze the cyclic ester bond.[7]

  • pH Control: During aqueous workup, careful control of the pH is important. Acidic or basic conditions can promote hydrolysis. Neutralization with a mild base like sodium bicarbonate solution is often recommended.[7]

  • Alternative Workup: If ring-opening persists, consider alternative workup procedures that avoid aqueous solutions, such as direct filtration and washing with a non-polar solvent if the product precipitates, or purification via chromatography on silica (B1680970) gel using anhydrous solvents.

Poor Solubility of Starting Materials or Products

Question: My starting materials or the final benzoxazinone product have poor solubility in the reaction solvent, leading to a heterogeneous mixture and potentially incomplete reaction or difficult purification. What can I do?

Answer: Solubility issues can significantly impact reaction kinetics and product purity.

  • Solvent Screening: A thorough solvent screen is recommended to identify a solvent system in which all reactants are reasonably soluble at the reaction temperature. Common solvents for benzoxazinone synthesis include pyridine, toluene, and chloroform.[2][6]

  • Co-solvents: The use of a co-solvent system can sometimes improve solubility.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of reactants and products. However, this must be balanced with the thermal stability of the compounds.

  • Purification Strategy: For poorly soluble products, purification by recrystallization from a suitable high-boiling solvent is often effective.

Experimental Protocols

General Procedure for the Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones using Acetic Anhydride

This protocol is a general guideline for the synthesis of 2-methyl-4H-3,1-benzoxazin-4-one derivatives.

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted anthranilic acid (1 equivalent) in an excess of acetic anhydride.

  • Reaction: Reflux the reaction mixture for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

  • Workup: After completion, the reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure. The residue is then treated with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Isolation and Purification: The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[8]

Characterization of Benzoxazinone Derivatives

The structure and purity of the synthesized benzoxazinone candidates should be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[8][9][10] Characteristic ¹H NMR signals for the protons of the oxazine (B8389632) ring (O-CH₂-N) typically appear in the range of δ 4.5 - 5.5 ppm.[9]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1700-1770 cm⁻¹ is characteristic of the C=O stretching vibration of the lactone in the benzoxazinone ring.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to support the proposed structure.

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N) in the molecule, which can be compared with the calculated values for the desired product.[3][8]

Data Presentation

Table 1: Comparison of Catalytic Systems for Benzoxazinone Synthesis

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantagesReference(s)
Copper (e.g., CuCl) Mild conditions, often at room temperature.Cost-effective, good functional group tolerance.May require specific ligands for optimal activity.[11][12]
Palladium (e.g., Pd(OAc)₂) Often requires higher temperatures (e.g., 100 °C) and a CO atmosphere.High functional group tolerance, versatile for various substrates.More expensive catalyst, may require specialized equipment for handling CO.[12][13]
Gold Mild reaction conditions.High atom economy, good functional group tolerance.Expensive catalyst.[11]
Iodine (I₂) Often used with an oxidant like TBHP.Metal-free, readily available reagents.May not be suitable for all substrates.[11]

Visualizations

General Synthetic Workflow

G General Workflow for Benzoxazinone Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Starting Materials Starting Materials Reaction Vessel Reaction Vessel Starting Materials->Reaction Vessel Solvent & Catalyst Solvent & Catalyst Solvent & Catalyst->Reaction Vessel Heating & Stirring Heating & Stirring Reaction Vessel->Heating & Stirring Monitoring (TLC) Monitoring (TLC) Heating & Stirring->Monitoring (TLC) Quenching Quenching Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization G Troubleshooting Low Yield in Benzoxazinone Synthesis Low Yield Low Yield Byproduct Formation Byproduct Formation Low Yield->Byproduct Formation Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Product Decomposition Product Decomposition Low Yield->Product Decomposition Check Stoichiometry Check Stoichiometry Byproduct Formation->Check Stoichiometry N-acylanthranilic acid? Add Cyclizing Agent Add Cyclizing Agent Byproduct Formation->Add Cyclizing Agent Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Ensure Anhydrous Conditions Ensure Anhydrous Conditions Product Decomposition->Ensure Anhydrous Conditions Ring-opening? Modify Workup Modify Workup Product Decomposition->Modify Workup

References

Validation & Comparative

Validating the Herbicidal Efficacy of Benzadox Against Broadleaf Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the herbicidal efficacy of Benzadox, with a focus on its performance against broadleaf weeds. It compares this compound with alternative herbicides, presenting available experimental data and detailed methodologies to support further research and development in weed management.

Executive Summary

This compound, with the chemical name (benzamidooxy)acetic acid, is a post-emergence herbicide known for its specific mode of action in C4 plants.[1][2] It functions by inhibiting key enzymes in the C4 photosynthetic pathway, leading to metabolic disruption and eventual plant death.[2] This guide explores the mechanism of action of this compound, presents available efficacy data, and outlines a standardized protocol for conducting field trials to evaluate its performance against broadleaf weeds. While direct comparative studies with other major broadleaf herbicides are limited in the public domain, this guide compiles relevant data to offer a preliminary assessment of its potential in weed control programs.

Mechanism of Action: Inhibition of C4 Photosynthesis

This compound's herbicidal activity stems from its ability to disrupt the C4 photosynthetic pathway, a specialized carbon fixation mechanism in certain plants, including many aggressive weeds. The primary targets of this compound are the enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2]

In the C4 pathway, these aminotransferases are crucial for the transfer of amino groups in the regeneration of phosphoenolpyruvate (B93156) (PEP), the primary CO2 acceptor in mesophyll cells.[3] By inhibiting these enzymes, this compound disrupts the C4 cycle, leading to a cascade of metabolic failures:

  • Inhibition of Photosynthetic O2 Evolution: The disruption of the C4 cycle quickly leads to a strong inhibition of photosynthetic oxygen evolution.[2]

  • Alteration of Metabolite Pools: Inhibition of ALT and AST causes a significant increase in the concentration of aspartate and a decrease in other key metabolites such as pyruvate, alanine, oxaloacetate, and malate.[2]

  • Competitive and Noncompetitive Inhibition: Kinetic studies have shown that this compound acts as a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate for the enzyme alanine aminotransferase.[2]

It is also suggested that this compound may be metabolized in vivo to (aminooxy)acetic acid, a potent inhibitor of both alanine and aspartate aminotransferases, which contributes to its herbicidal effect.[2]

Benzadox_Mechanism_of_Action cluster_Benzadox_Action This compound Inhibition CO2 CO2 OAA Oxaloacetate (OAA) CO2->OAA PEP Carboxylase PEP Phosphoenolpyruvate (PEP) PEP->OAA Malate Malate OAA->Malate Aspartate Aspartate OAA->Aspartate RuBisCO RuBisCO (in Bundle Sheath Cell) Malate->RuBisCO Decarboxylation Aspartate->RuBisCO Decarboxylation ALT_AST Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) Aspartate->ALT_AST Transamination Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Alanine->PEP Regeneration Alanine->ALT_AST Transamination Calvin_Cycle Calvin Cycle RuBisCO->Calvin_Cycle Pyruvate_BSC Pyruvate (from Bundle Sheath) Pyruvate_BSC->Pyruvate This compound This compound This compound->ALT_AST Inhibits

Caption: Mechanism of this compound in C4 Photosynthesis. (Within 100 characters)

Comparative Efficacy Data

Disclaimer: The data presented below is for informational purposes and is collated from different studies. A direct, side-by-side comparison under identical conditions cannot be definitively made.

Table 1: Efficacy of this compound on Select Broadleaf Weeds

Weed SpeciesCommon NameEfficacy (% Control)Reference
Kochia scopariaKochiaData not specified[1]
Amaranthus spp.PigweedData not specified[1]

Table 2: Efficacy of Alternative Broadleaf Herbicides on Similar Weed Species

HerbicideMode of ActionWeed SpeciesCommon NameEfficacy (% Control)Reference
2,4-DSynthetic AuxinAmaranthus retroflexusRedroot Pigweed96.55 - 100[4]
Chenopodium albumCommon Lambsquarters100[4]
DicambaSynthetic AuxinAmaranthus spp.Pigweed species75 - 93[5]
Chenopodium albumCommon Lambsquarters>87[5]
BromoxynilPhotosystem II InhibitorAmaranthus retroflexusRedroot PigweedNot specified
Chenopodium albumCommon LambsquartersNot specified
GlyphosateEPSP Synthase InhibitorAmaranthus retroflexusRedroot Pigweed100[4]
Chenopodium albumCommon Lambsquarters100[4]

Experimental Protocols

To facilitate further research and validation of this compound's efficacy, a detailed experimental protocol for a field trial is provided below. This protocol is based on established guidelines for herbicide efficacy testing.[6]

Objective

To evaluate the herbicidal efficacy of this compound against a spectrum of broadleaf weeds and to assess its selectivity and safety in a designated crop.

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replications: A minimum of four replications for each treatment.

  • Plot Size: Standard plot sizes, for example, 10 meters by 2 meters, are recommended to minimize edge effects.

Treatments
  • Untreated Control: A plot that receives no herbicide application.

  • This compound (Low Rate): Application at the lower end of the recommended dosage range.

  • This compound (Medium Rate): Application at the median recommended dosage.

  • This compound (High Rate): Application at the upper end of the recommended dosage range.

  • Commercial Standard 1 (e.g., 2,4-D): A widely used broadleaf herbicide for comparison.

  • Commercial Standard 2 (e.g., Dicamba): Another relevant comparative herbicide.

Methodology
  • Site Selection: Choose a field with a uniform and known infestation of the target broadleaf weed species.

  • Crop Establishment: Plant the desired crop species according to standard agricultural practices for the region.

  • Herbicide Application:

    • Timing: Apply post-emergence when the broadleaf weeds are in the 2-4 true leaf stage and the crop is at a tolerant growth stage.

    • Equipment: Utilize a calibrated backpack or small-plot sprayer equipped with flat-fan nozzles to ensure uniform coverage.

    • Spray Volume: Maintain a consistent spray volume across all plots, typically between 100-200 L/ha.

  • Data Collection:

    • Weed Control Efficacy: Visually assess the percentage of weed control at 7, 14, 28, and 56 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).

    • Weed Biomass: At 28 DAT, collect the above-ground weed biomass from a 1m² quadrat in the center of each plot. Dry the biomass at 70°C for 72 hours and record the dry weight.

    • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7 and 14 DAT using a percentage scale (0% = no injury, 100% = crop death).

    • Crop Yield: At crop maturity, harvest the crop from the central area of each plot to determine the final yield.

Statistical Analysis

The collected data should be subjected to Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the treatments. A mean separation test, such as Tukey's HSD, can be used to compare the means of the different treatments.

Experimental_Workflow A Site Selection & Field Preparation B Crop Seeding A->B C Randomized Plot Layout (RCBD) B->C D Herbicide Application (Post-emergence) C->D E Data Collection (7, 14, 28, 56 DAT) D->E F Weed Control (%) E->F G Weed Biomass (g/m²) E->G H Crop Phytotoxicity (%) E->H I Crop Yield E->I J Statistical Analysis (ANOVA) F->J G->J H->J I->J K Results Interpretation & Efficacy Validation J->K

Caption: Experimental Workflow for Herbicide Efficacy Trial. (Within 100 characters)

Conclusion

This compound presents a targeted approach to weed management through its specific inhibition of the C4 photosynthetic pathway. While its primary application appears to be in controlling C4 broadleaf weeds, a comprehensive understanding of its efficacy across a wider range of weed species requires further direct comparative research. The experimental protocol outlined in this guide provides a robust framework for conducting such validation studies. Future research should focus on generating quantitative data comparing this compound with other leading broadleaf herbicides to clearly define its spectrum of activity and optimal use conditions in integrated weed management programs.

References

A Comparative Analysis of Benzadox and 2,4-D for Weed Management in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the herbicidal properties, mechanisms of action, and comparative efficacy of Benzadox and 2,4-Dichlorophenoxyacetic acid (2,4-D).

This guide provides an objective comparison of the herbicidal performance of this compound, an obsolete herbicide, and 2,4-D, a widely used synthetic auxin herbicide. While direct comparative experimental data is limited due to the discontinued (B1498344) use of this compound, this document synthesizes available information on their respective mechanisms of action, weed control spectrums, and chemical properties to offer valuable insights for research and development in weed science.

Introduction

This compound, chemically known as (benzamidooxy)acetic acid, was formerly used for the post-emergence control of broadleaved weeds and grasses, particularly in sugar beet cultivation. In contrast, 2,4-D has been a cornerstone of selective broadleaf weed control in a multitude of crops since the 1940s.[1][2] Understanding the distinct biochemical pathways these two compounds disrupt is crucial for the development of new herbicidal molecules and for managing the evolution of herbicide resistance.

Physicochemical Properties

A fundamental comparison of the physicochemical properties of this compound and 2,4-D reveals differences that influence their environmental fate and biological activity.

PropertyThis compound2,4-Dichlorophenoxyacetic acid (2,4-D)
Chemical Formula C₉H₉NO₄C₈H₆Cl₂O₃
Molecular Weight 195.17 g/mol 221.04 g/mol [1]
Chemical Structure (benzamidooxy)acetic acid(2,4-dichlorophenoxy)acetic acid
Primary Use Obsolete Herbicide (formerly for sugar beets)Herbicide (selective for broadleaf weeds)[1]
Solubility in water Data not readily available900 mg/L[1]

Mechanism of Action: A Tale of Two Pathways

The most significant distinction between this compound and 2,4-D lies in their molecular mechanisms of action. 2,4-D functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), while this compound targets key enzymes in the C4 photosynthetic pathway.

This compound: Inhibition of Aminotransferases

This compound is a potent inhibitor of the enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[3] These enzymes are critical for the C4 photosynthetic pathway, which is common in many grass weeds. By blocking these enzymes, this compound disrupts the synthesis of essential amino acids and the shuttle of carbon, leading to a cessation of growth and eventual plant death.

Benzadox_Mechanism cluster_c4_pathway C4 Photosynthetic Pathway PEP Phosphoenolpyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP Carboxylase Malate Malate Oxaloacetate->Malate Malate Dehydrogenase Aspartate Aspartate Oxaloacetate->Aspartate Aspartate Aminotransferase Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Alanine Aminotransferase This compound This compound Aspartate\nAminotransferase Aspartate Aminotransferase This compound->Aspartate\nAminotransferase Inhibition Alanine\nAminotransferase Alanine Aminotransferase This compound->Alanine\nAminotransferase Inhibition two4D_Mechanism cluster_plant_cell Susceptible Plant Cell two4D 2,4-D AuxinReceptor Auxin Receptor two4D->AuxinReceptor Binds to GeneExpression Altered Gene Expression AuxinReceptor->GeneExpression Triggers UncontrolledGrowth Uncontrolled Cell Division & Elongation GeneExpression->UncontrolledGrowth Leads to VascularDisruption Vascular Tissue Disruption UncontrolledGrowth->VascularDisruption Causes PlantDeath Plant Death VascularDisruption->PlantDeath Results in Herbicide_Trial_Workflow cluster_planning Phase 1: Planning & Setup cluster_application Phase 2: Application cluster_evaluation Phase 3: Data Collection & Analysis SiteSelection Site Selection (Uniform Weed Population) PlotDesign Randomized Complete Block Design SiteSelection->PlotDesign TreatmentPrep Herbicide Dilution & Calibration PlotDesign->TreatmentPrep Application Herbicide Application (Specified Growth Stage) TreatmentPrep->Application Control Untreated Control Plots VisualAssessment Visual Injury Ratings (e.g., 7, 14, 28 DAT) Application->VisualAssessment Biomass Weed Biomass Measurement VisualAssessment->Biomass DataAnalysis Statistical Analysis (ANOVA) Biomass->DataAnalysis

References

Benzadox vs. Glyphosate: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of two post-emergence herbicides, the obsolete Benzadox and the widely used Glyphosate (B1671968), reveals distinct mechanisms of action and efficacy profiles. While direct comparative studies are unavailable due to this compound's limited historical use, an analysis of independent efficacy trials on key broadleaf weeds, Kochia (Kochia scoparia) and Pigweed (Amaranthus retroflexus), provides valuable insights for researchers and drug development professionals.

Glyphosate, a broad-spectrum systemic herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway. This pathway is crucial for the production of aromatic amino acids in plants.[1][2][3] In contrast, this compound, a selective herbicide historically used in sugar beets, acts by inhibiting alanine (B10760859) aminotransferase and aspartate aminotransferase, thereby disrupting the C4 photosynthetic pathway, particularly in C4 plants.[4]

This comparative guide synthesizes available data on their efficacy, mechanisms, and experimental protocols to offer a comprehensive overview for scientific evaluation.

Comparative Efficacy Data

Quantitative data from separate post-emergence efficacy trials have been compiled to provide an indirect comparison of this compound and Glyphosate on Kochia and Redroot Pigweed.

HerbicideApplication Rate (lb/A)Target WeedCropWeed Control (%)Citation
This compound1Kochia (Kochia scoparia)Sugar Beets~65% (1967), ~85% (1968)[1]
This compound2Kochia (Kochia scoparia)Sugar Beets~75% (1967), ~95% (1968)[1]
This compound3Kochia (Kochia scoparia)Sugar Beets~85% (1967), ~98% (1968)[1]
This compound4Kochia (Kochia scoparia)Sugar Beets~90% (1967), ~100% (1968)[1]

Table 1: Efficacy of this compound on Kochia in Sugar Beets. Data extracted from field experiments conducted in two different years, showing variability in control.

HerbicideApplication Rate (lb ae/A)Target WeedCropWeed Control (%)Citation
Glyphosate0.75Kochia (Kochia scoparia)Fallow>90%[5]
Glyphosate0.75Glyphosate-Resistant KochiaFallowVariable, often low[2][5]
Glyphosate + Dicamba0.75 + 0.25Glyphosate-Resistant KochiaFallow80-90%[6]
Glyphosate0.75Redroot Pigweed (Amaranthus retroflexus)Soybean>95%[7][8]
Glyphosate0.56Redroot Pigweed (Amaranthus retroflexus)Roundup Ready Sugar Beets99-100%[9]

Table 2: Efficacy of Glyphosate on Kochia and Redroot Pigweed. Data compiled from various studies, highlighting the issue of glyphosate resistance in Kochia.

Mechanism of Action Signaling Pathways

The distinct modes of action of this compound and Glyphosate are visualized in the following diagrams.

Benzadox_Pathway Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine NH2 Alanine->Pyruvate -NH2 Oxaloacetate Oxaloacetate Aspartate Aspartate Oxaloacetate->Aspartate NH2 Aspartate->Oxaloacetate -NH2 Alanine_Aminotransferase Alanine Aminotransferase C4_Pathway Disruption of C4 Photosynthesis Alanine_Aminotransferase->C4_Pathway Aspartate_Aminotransferase Aspartate Aminotransferase Aspartate_Aminotransferase->C4_Pathway This compound This compound This compound->Alanine_Aminotransferase This compound->Aspartate_Aminotransferase

Caption: this compound inhibits key enzymes in the C4 photosynthetic pathway.

Glyphosate_Pathway Shikimate_3_P Shikimate-3-phosphate EPSP_Synthase EPSP Synthase Shikimate_3_P->EPSP_Synthase PEP Phosphoenolpyruvate PEP->EPSP_Synthase EPSP EPSP EPSP_Synthase->EPSP Aromatic_AA Aromatic Amino Acids (Tryptophan, Tyrosine, Phenylalanine) EPSP->Aromatic_AA Glyphosate Glyphosate Glyphosate->EPSP_Synthase

Caption: Glyphosate blocks the shikimate pathway, preventing amino acid synthesis.

Experimental Protocols

To ensure reproducibility and accurate comparison, the methodologies employed in the cited efficacy trials are detailed below.

General Post-Emergence Herbicide Efficacy Trial Protocol

This protocol provides a standardized framework for conducting post-emergence herbicide efficacy trials, adaptable for both this compound and Glyphosate.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Application cluster_post Post-Treatment Assessment Site_Selection Site Selection (Uniform weed infestation) Plot_Establishment Plot Establishment (e.g., 4 rows x 30 ft) Site_Selection->Plot_Establishment Randomization Randomized Complete Block Design (4 reps) Plot_Establishment->Randomization Calibration Sprayer Calibration (e.g., 12 gal/acre @ 35 psi) Randomization->Calibration Application Herbicide Application (Post-emergence to target weeds) Calibration->Application Visual_Assessment Visual Weed Control Rating (0-100% scale) Application->Visual_Assessment Data_Collection Data Collection at Intervals (e.g., 14, 28, 42 DAT) Visual_Assessment->Data_Collection Data_Analysis Statistical Analysis (ANOVA, LSD) Data_Collection->Data_Analysis

Caption: Standardized workflow for post-emergence herbicide efficacy trials.

1. Site Selection and Plot Establishment:

  • Trials are typically conducted in fields with a natural and uniform infestation of the target weed species (e.g., Kochia scoparia, Amaranthus retroflexus).

  • Experimental plots are established, with common dimensions being four rows wide and 30 feet long.[9]

  • A randomized complete block design with four replications is a standard approach to account for field variability.[9]

2. Herbicide Application:

  • Herbicides are applied post-emergence when weeds are at a susceptible growth stage (e.g., 2-4 inches in height).

  • Application is performed using a calibrated sprayer to ensure accurate and uniform delivery of the herbicide. For example, a CO2-pressurized backpack sprayer with a boom equipped with flat-fan nozzles, calibrated to deliver a specific volume (e.g., 12 gallons per acre at 35 psi).[9]

  • Treatments include a range of herbicide rates and an untreated control for comparison.

3. Data Collection and Evaluation:

  • Weed control is visually assessed at multiple intervals after treatment (e.g., 14, 28, and 42 days after treatment).

  • Efficacy is rated on a scale of 0 to 100%, where 0 indicates no weed control and 100 indicates complete weed death.[1]

  • Crop injury is also visually assessed using a similar scale.

  • In some studies, weed biomass is collected from a defined area within each plot, dried, and weighed to provide a quantitative measure of control.

  • Data are subjected to statistical analysis, such as Analysis of Variance (ANOVA) and means are compared using a test like the Least Significant Difference (LSD) at a specified probability level (e.g., P = 0.05).[9]

Specific Considerations from this compound Trials
  • Environmental Factors: The efficacy of this compound has been shown to be influenced by environmental conditions. Its activity increases with higher temperatures and can be reduced by rainfall occurring shortly after application.[1] In growth chamber studies, a simulated rain event within 4 hours of application decreased Kochia control.[1]

Conclusion

This comparative analysis underscores the different herbicidal profiles of this compound and Glyphosate. Glyphosate exhibits broad-spectrum activity through the inhibition of the shikimate pathway, making it highly effective against a wide range of weeds, although resistance, particularly in Kochia, is a significant and growing concern.[2][5] this compound, with its targeted action on the C4 photosynthetic pathway, showed selective control of certain broadleaf weeds like Kochia in sugar beets. The available historical data, although limited, suggests that this compound could provide effective control of susceptible Kochia populations under optimal environmental conditions.

For researchers in drug development and herbicide science, this comparison highlights the importance of diverse mechanisms of action in weed management. The case of this compound, though an obsolete compound, serves as a reminder of alternative biochemical targets for herbicide design, which is particularly relevant in the current landscape of widespread herbicide resistance. The detailed experimental protocols provided offer a foundation for designing robust efficacy trials for novel herbicidal compounds.

References

Unraveling the Specificity of Benzadox: A Comparative Guide to its Cross-Reactivity with Herbicide Targets

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the herbicide Benzadox, focusing on its cross-reactivity with other herbicide targets. This document synthesizes available data on its mechanism of action, presents detailed experimental protocols for assessing its enzymatic inhibition, and visualizes its role within the C4 photosynthetic pathway.

Executive Summary

Comparison of Inhibitory Activity

A definitive quantitative comparison of this compound's binding affinities or inhibitory constants (Kᵢ or IC₅₀ values) across a range of herbicide targets is limited by the scarcity of publicly available data. Research has qualitatively described this compound as a potent inhibitor of alanine (B10760859) aminotransferase and aspartate aminotransferase. One study noted it to be a "relatively strong inhibitor of alanine aminotransferase in in vitro experiments at concentrations of 5mM"[1].

It has been suggested that this compound may be metabolized in vivo to (aminooxy)acetic acid, a known inhibitor of aminotransferases[1]. The inhibitory concentration of this potential metabolite has been determined for a non-plant enzyme, providing a point of reference.

Herbicide/MetaboliteTarget Enzyme(s)Organism/SystemInhibition TypeIC₅₀ / Kᵢ Value
This compound Alanine AminotransferasePanicum miliaceumCompetitive with alanine, Noncompetitive with 2-oxoglutarate[1]Not Reported
This compound Aspartate AminotransferasePanicum miliaceumStrong inhibition observed[1]Not Reported
(aminooxy)acetic acid Aspartate AminotransferaseBovine plateletsDose-dependentIC₅₀ = 10⁻⁴ M[2]

Note: The provided IC₅₀ value for (aminooxy)acetic acid is from a study on bovine platelets and may not be directly comparable to its activity in plants. Further research is required to determine the precise Kᵢ or IC₅₀ values of this compound and its metabolites against various plant enzymes.

Mechanism of Action and Signaling Pathway

This compound primarily disrupts the C4 photosynthetic pathway, which is characteristic of many grass weed species. By inhibiting alanine aminotransferase and aspartate aminotransferase, this compound interferes with the transport of carbon from the mesophyll cells to the bundle sheath cells, ultimately halting photosynthesis.[1]

Below is a diagram illustrating the C4 photosynthetic pathway and the points of inhibition by this compound.

C4_Pathway cluster_mesophyll Mesophyll Cell cluster_bundle_sheath Bundle Sheath Cell CO2_in CO₂ OAA Oxaloacetate CO2_in->OAA PEP Carboxylase PEP Phosphoenolpyruvate (PEP) Malate (B86768) Malate OAA->Malate Malate Dehydrogenase Aspartate_m Aspartate OAA->Aspartate_m Aspartate Aminotransferase Malate_bs Malate Malate->Malate_bs Pyruvate_m Pyruvate Aspartate_bs Aspartate Aspartate_m->Aspartate_bs Alanine_m Alanine Alanine_m->Pyruvate_m Alanine Aminotransferase Pyruvate_bs Pyruvate Malate_bs->Pyruvate_bs Malic Enzyme CO2_bs CO₂ Pyruvate_bs->CO2_bs Alanine_bs Alanine Pyruvate_bs->Alanine_bs Alanine Aminotransferase Calvin_Cycle Calvin Cycle CO2_bs->Calvin_Cycle OAA_bs Oxaloacetate Aspartate_bs->OAA_bs Aspartate Aminotransferase Alanine_bs->Alanine_m OAA_bs->Malate_bs Benzadox_inhibition1 This compound Inhibition Benzadox_inhibition1->Aspartate_m Benzadox_inhibition2 This compound Inhibition Benzadox_inhibition2->Aspartate_bs Benzadox_inhibition3 This compound Inhibition Benzadox_inhibition3->Alanine_m Benzadox_inhibition4 This compound Inhibition Benzadox_inhibition4->Alanine_bs

Caption: C4 Photosynthetic Pathway and this compound Inhibition Sites.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound, detailed protocols for the key enzyme assays are provided below.

Alanine Aminotransferase (ALT) Inhibition Assay

This protocol is adapted from standard spectrophotometric methods for measuring ALT activity.

a. Principle: The activity of ALT is determined by measuring the rate of formation of pyruvate, which is then coupled to the oxidation of NADH by lactate (B86563) dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the ALT activity.

b. Reagents and Materials:

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • L-Alanine solution (200 mM)

  • α-Ketoglutarate solution (2 mM)

  • NADH solution (0.2 mM)

  • Lactate Dehydrogenase (LDH) (10 units/mL)

  • Plant extract containing ALT

  • This compound solutions of varying concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

c. Procedure:

  • Prepare a reaction mixture containing phosphate buffer, L-alanine, NADH, and LDH.

  • Add the plant extract to the reaction mixture in the wells of the microplate.

  • Add the this compound solutions to the respective wells to achieve the desired final concentrations. Include a control with no inhibitor.

  • Initiate the reaction by adding α-ketoglutarate to all wells.

  • Immediately measure the absorbance at 340 nm and continue to record the absorbance every minute for 10-15 minutes.

  • Calculate the rate of NADH oxidation (decrease in absorbance per minute).

  • Determine the percent inhibition for each this compound concentration and calculate the IC₅₀ value.

d. Workflow Diagram:

ALT_Assay_Workflow A Prepare Reaction Mixture (Buffer, L-Alanine, NADH, LDH) B Add Plant Extract (containing ALT) A->B C Add this compound (varying concentrations) B->C D Initiate Reaction (add α-Ketoglutarate) C->D E Measure Absorbance at 340 nm (kinetic read) D->E F Calculate Rate of NADH Oxidation E->F G Determine % Inhibition and IC₅₀ F->G

Caption: Workflow for Alanine Aminotransferase Inhibition Assay.

Aspartate Aminotransferase (AST) Inhibition Assay

This protocol is based on a similar principle to the ALT assay, coupling the product of the AST reaction to a detectable change.

a. Principle: The activity of AST is determined by measuring the rate of formation of oxaloacetate. The oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which simultaneously oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm is proportional to the AST activity.

b. Reagents and Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • L-Aspartate solution (100 mM)

  • α-Ketoglutarate solution (2 mM)

  • NADH solution (0.2 mM)

  • Malate Dehydrogenase (MDH) (10 units/mL)

  • Plant extract containing AST

  • This compound solutions of varying concentrations

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

c. Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, L-aspartate, NADH, and MDH.

  • Add the plant extract to the reaction mixture in the wells of the microplate.

  • Add the this compound solutions to the respective wells. Include a control with no inhibitor.

  • Initiate the reaction by adding α-ketoglutarate.

  • Immediately measure the absorbance at 340 nm and continue to record the absorbance kinetically.

  • Calculate the rate of NADH oxidation.

  • Determine the percent inhibition and calculate the IC₅₀ value for this compound.

d. Workflow Diagram:

AST_Assay_Workflow A Prepare Reaction Mixture (Buffer, L-Aspartate, NADH, MDH) B Add Plant Extract (containing AST) A->B C Add this compound (varying concentrations) B->C D Initiate Reaction (add α-Ketoglutarate) C->D E Measure Absorbance at 340 nm (kinetic read) D->E F Calculate Rate of NADH Oxidation E->F G Determine % Inhibition and IC₅₀ F->G

Caption: Workflow for Aspartate Aminotransferase Inhibition Assay.

Conclusion

This compound is an effective herbicide that targets key aminotransferases in the C4 photosynthetic pathway. While its primary targets are known, a significant gap exists in the quantitative understanding of its cross-reactivity with other herbicide targets. The lack of specific Kᵢ or IC₅₀ values for this compound in the available literature underscores the need for further research in this area. The experimental protocols provided in this guide offer a framework for researchers to conduct these crucial investigations, which will ultimately lead to a more comprehensive understanding of this compound's selectivity and potential off-target effects. This knowledge is vital for the development of more effective and sustainable weed management strategies.

References

A Comparative Guide to the Validation of an Analytical Method for Benzadox Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Benzadox, benchmarked against established performance criteria. The validation is conducted using a certified reference material (CRM) to ensure accuracy and traceability.

Introduction

This compound is a herbicide that requires accurate and reliable analytical methods for quality control, residue analysis, and research purposes.[1] Method validation is a critical process in establishing the suitability of an analytical procedure for its intended use.[2] This guide outlines the validation of a hypothetical HPLC method for this compound, presenting the experimental protocols and performance data in a clear and comparative format. The use of a this compound Certified Reference Material (CRM), such as those available from suppliers like LGC Standards or A Chemtek, is fundamental to this process, providing a known standard for comparison.[3][4][5]

Experimental Protocols

A detailed methodology for the key experiments performed during the validation of the this compound analytical method is provided below.

1. Instrumentation and Chromatographic Conditions

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a variable wavelength detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Standard and Sample Solutions

  • Certified Reference Material (CRM): this compound CRM with a purity of 99.5% or higher.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound CRM and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the linearity study.

  • Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range.

3. Method Validation Parameters

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:

  • Specificity: The ability of the method to differentiate and quantify this compound in the presence of other components. This was assessed by analyzing a blank sample (mobile phase) and a sample spiked with this compound.

  • Linearity: The linearity of the method was evaluated by analyzing the working standard solutions at five different concentration levels. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the 100% concentration level standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days. The results are expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.

Data Presentation

The quantitative data from the method validation experiments are summarized in the tables below for easy comparison against typical acceptance criteria.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
115.2
10155.8
25389.5
50778.1
1001562.3
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)Mean Recovery (%)
80%4039.899.5
100%5050.3100.699.9
120%6059.899.7

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability %RSD0.85%≤ 2%
Intermediate Precision %RSD1.23%≤ 2%

Table 4: LOD and LOQ

ParameterResult (µg/mL)
LOD 0.15
LOQ 0.45

Mandatory Visualization

The following diagram illustrates the workflow for the analytical method validation of this compound.

G cluster_0 Preparation cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Data Analysis & Reporting A Procure this compound Certified Reference Material B Prepare Standard Stock and Working Solutions A->B D Optimize Chromatographic Conditions B->D C Select HPLC Column and Mobile Phase C->D E Specificity D->E F Linearity D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Analyze Data and Compare Against Acceptance Criteria E->J F->J G->J H->J I->J K Generate Validation Report J->K

Caption: Workflow for the analytical method validation of this compound.

Conclusion

The presented HPLC method for the determination of this compound meets all the acceptance criteria for the validated parameters. The use of a certified reference material ensures the traceability and accuracy of the measurements. The method is demonstrated to be specific, linear, accurate, and precise, with appropriate limits of detection and quantitation. This validated method is suitable for its intended purpose in the routine analysis of this compound.

References

A Guide to Inter-Laboratory Comparison of Benzadox Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of Benzadox. The objective of such a study is to assess the proficiency of participating laboratories in quantifying this compound, ensuring the reliability and comparability of analytical results. This is critical for researchers, scientists, and professionals in drug development and environmental monitoring. The document outlines a standardized experimental protocol, data presentation formats, and the logical workflows necessary for a comprehensive comparison.

Introduction to Inter-Laboratory Comparison

Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are a fundamental aspect of laboratory quality assurance. They provide an objective means of assessing the performance of a laboratory by comparing its results with those of other laboratories and against a known reference value. Participation in ILCs helps laboratories identify potential issues with their analytical methods, equipment, or personnel, thereby enhancing the overall quality and reliability of their data. A key statistical measure used to evaluate performance is the Z-score, which quantifies how far a laboratory's result deviates from the consensus mean.[1][2][3][4]

Experimental Protocols

This section details a standardized experimental protocol for the analysis of this compound in a spiked water sample using High-Performance Liquid Chromatography (HPLC). This method is based on common practices for the analysis of herbicides and related aromatic compounds.

Objective: To determine the concentration of this compound in a prepared water sample and to evaluate the analytical performance of participating laboratories.

1. Sample Preparation

  • Materials:

    • This compound reference standard (≥98% purity)

    • HPLC-grade methanol

    • HPLC-grade water

    • Formic acid (analytical grade)

    • Provided test sample: A water sample spiked with a known concentration of this compound (the exact concentration is unknown to participants).

  • Procedure for Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations for a calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 20.0 µg/mL).

  • Procedure for Test Sample Preparation:

    • Allow the provided test sample to reach room temperature.

    • Thoroughly mix the sample by inverting the container several times.

    • Filter an aliquot of the sample through a 0.45 µm syringe filter into an HPLC vial for analysis. No further dilution is required unless the concentration is expected to be outside the calibration range.

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis or Diode Array Detector (DAD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 30% B

      • 13-18 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

3. Data Analysis and Reporting

  • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. A linear regression with a correlation coefficient (R²) ≥ 0.995 is required.

  • Inject the prepared test sample in triplicate.

  • Calculate the concentration of this compound in the test sample using the calibration curve.

  • Report the mean concentration (in µg/mL) and the standard deviation of the triplicate injections.

  • Calculate and report the recovery percentage if a spiked sample with a known initial concentration is provided.

Data Presentation

The quantitative data from the inter-laboratory comparison should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Hypothetical Inter-Laboratory Comparison Results for this compound Analysis

Laboratory IDReported Concentration (µg/mL)Standard DeviationAssigned Value (µg/mL)Z-ScorePerformance
Lab-0018.650.128.500.30Satisfactory
Lab-0028.420.098.50-0.16Satisfactory
Lab-0039.810.258.502.62Questionable
Lab-0048.900.158.500.80Satisfactory
Lab-0057.200.308.50-2.60Questionable
Lab-0068.250.118.50-0.50Satisfactory
Lab-00710.200.408.503.40Unsatisfactory
Lab-0088.550.088.500.10Satisfactory

Note: The Assigned Value (8.50 µg/mL) is the robust mean of all participant results. The target standard deviation for proficiency assessment (σ) is set at 0.5 µg/mL for this hypothetical study.

Mandatory Visualizations

Diagrams are essential for illustrating the logical flow of the experimental and data analysis processes.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting cluster_eval Phase 4: Performance Evaluation A Coordinator distributes homogenized test sample and protocol B Participating labs receive sample and prepare working standards A->B C Perform HPLC analysis of standards to create calibration curve B->C D Analyze test sample in triplicate C->D E Calculate this compound concentration using calibration curve D->E F Submit mean concentration and standard deviation to coordinator E->F G Coordinator calculates assigned value and target standard deviation F->G H Calculate Z-scores for each laboratory G->H I Publish final report with anonymized results and performance evaluation H->I

Caption: Workflow for the inter-laboratory comparison of this compound analysis.

G cluster_input Inputs cluster_calc Calculation cluster_output Performance Interpretation X x (Lab Result) Z_calc Z = (x - X) / σ X->Z_calc X_pt X (Assigned Value) X_pt->Z_calc Sigma σ (Target SD) Sigma->Z_calc Satisfactory |Z| ≤ 2.0 Satisfactory Z_calc->Satisfactory If true Questionable 2.0 < |Z| < 3.0 Questionable Z_calc->Questionable If true Unsatisfactory |Z| ≥ 3.0 Unsatisfactory Z_calc->Unsatisfactory If true

Caption: Logical workflow for Z-score calculation and performance assessment.

References

A Comparative Analysis of Soil Degradation Kinetics: Benzadox and Bentazon

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity in available research limits a direct comparative analysis of the soil degradation kinetics of the herbicides Benzadox and Bentazon. While extensive data is available for Bentazon, detailing its environmental fate under various conditions, there is a significant lack of published studies on the soil degradation of this compound.

This guide synthesizes the available scientific literature to provide a comprehensive overview of Bentazon's degradation kinetics in soil and highlights the existing knowledge gap concerning this compound. This information is critical for researchers, scientists, and professionals in drug and pesticide development for assessing environmental impact and guiding future research.

Chemical Structures

The molecular structures of this compound and Bentazon are fundamentally different, which influences their chemical properties and, consequently, their behavior and fate in the soil environment.

This compound

  • Chemical Name: 2-(benzamidooxy)acetic acid

  • Molecular Formula: C₉H₉NO₄

  • Structure: this compound is an acetamide (B32628) herbicide.

Bentazon

  • Chemical Name: 3-isopropyl-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide

  • Molecular Formula: C₁₀H₁₂N₂O₃S[1][2]

  • Structure: Bentazon is a thiadiazine herbicide.[1]

Degradation Kinetics in Soil

This compound: An Undocumented Environmental Fate

A thorough review of scientific literature reveals a significant lack of data on the degradation kinetics of this compound in soil. One source explicitly states that very little information is available regarding its environmental fate[3]. Without experimental data, it is not possible to provide quantitative measures of its persistence, such as its half-life (DT₅₀) in soil, or to identify its primary degradation pathways and metabolites. This data gap prevents a direct comparison with Bentazon.

Bentazon: A Well-Characterized Degradation Profile

In contrast, the degradation of Bentazon in soil has been the subject of numerous studies. The dissipation of Bentazon from soil is primarily a biological process, driven by microbial activity.

Half-Life (DT₅₀) in Soil:

The half-life of Bentazon in soil can vary significantly depending on a range of environmental factors. Published studies report DT₅₀ values ranging from as short as 3 days to as long as 49.5 days.[4][5]

Factors Influencing Bentazon Degradation:

  • Prior Application History: Soils with a history of Bentazon application exhibit enhanced degradation rates, with half-lives being 3 to 11 times shorter than in soils with no prior exposure.

  • Tillage Practices: No-till practices have been observed to result in shorter Bentazon half-lives compared to conventional tillage in some soils with a long history of its use.

  • Soil Type and Properties: Soil characteristics such as organic matter content, pH, and microbial biomass play a crucial role in the rate of Bentazon degradation.

Degradation Kinetics and Metabolites:

The degradation of Bentazon in soil generally follows first-order kinetics. The primary degradation pathway involves hydroxylation at the 6 and 8 positions of the aromatic ring, forming 6-hydroxybentazon and 8-hydroxybentazon.[4] These metabolites are typically unstable and are further degraded or bound to soil organic matter. Another identified metabolite is 2-amino-N-isopropylbenzamide (AIBA). Ultimately, a significant portion of Bentazon can be mineralized to carbon dioxide.[4]

Tabular Summary of Bentazon Degradation Data

ParameterValueConditionsReference
Half-Life (DT₅₀) 3 - 21 daysField soils (average 12 days)[4]
Half-Life (DT₅₀) 4.6 - 49.5 daysLaboratory studies under various tillage and application histories[5]
Degradation Kinetics First-orderSoil incubation studies
Primary Metabolites 6-hydroxybentazon, 8-hydroxybentazon, 2-amino-N-isopropylbenzamide (AIBA)Soil incubation studies[4]
Mineralization 12% to 18% of applied ¹⁴C after 48 daysSoils with a history of Bentazon application[5]
Mineralization 2% to 3% of applied ¹⁴C after 22 daysSoils with no history of Bentazon application[5]

Experimental Protocols for Soil Degradation Studies

The following provides a generalized experimental workflow for assessing the degradation kinetics of a herbicide like Bentazon in soil, based on methodologies described in the literature.

experimental_workflow cluster_prep Soil Preparation and Treatment cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation soil_collection Collect and Characterize Soil Samples soil_sieving Sieve and Homogenize Soil soil_collection->soil_sieving soil_spiking Spike Soil with Herbicide (e.g., ¹⁴C-Bentazon) soil_sieving->soil_spiking incubation Incubate Treated Soil Samples (Controlled Temperature and Moisture) soil_spiking->incubation sampling Collect Subsamples at Timed Intervals incubation->sampling extraction Solvent Extraction of Herbicide and Metabolites sampling->extraction mineralization_analysis Trap and Quantify ¹⁴CO₂ (Mineralization) sampling->mineralization_analysis quantification Quantify Parent Compound and Metabolites (e.g., HPLC, LC-MS) extraction->quantification kinetics_modeling Model Degradation Kinetics (e.g., First-Order) quantification->kinetics_modeling metabolite_id Identify Degradation Products quantification->metabolite_id dt50_calculation Calculate Half-Life (DT₅₀) kinetics_modeling->dt50_calculation

Caption: Experimental workflow for a soil degradation kinetics study.

Conclusion and Future Directions

While the environmental fate of Bentazon in soil is well-documented, providing a solid foundation for risk assessment, the same cannot be said for this compound. The lack of available data on this compound's soil degradation kinetics represents a significant knowledge gap. To enable a comprehensive comparative assessment and ensure a thorough understanding of its potential environmental impact, dedicated studies on the soil metabolism, persistence, and mobility of this compound are urgently needed. Future research should focus on determining its degradation half-life under various soil conditions, identifying its major degradation products, and elucidating the primary mechanisms of its dissipation from the soil environment.

References

Efficacy of Benzoxazinone Herbicides: A Comparative Analysis Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of benzoxazinone (B8607429) derivatives against established commercial standards. While research into benzoxazinones as a novel class of herbicides is ongoing, this document synthesizes available experimental data to offer a current perspective on their potential. The information presented is intended to support further research and development in the field of weed management.

Introduction to Benzoxazinone Herbicides

Benzoxazinones are a class of naturally occurring compounds found in some plant species, where they play a role in defense against herbivores and pathogens.[1] Synthetic derivatives of these natural compounds are being explored as potential bio-based herbicides with novel modes of action. This exploration is driven by the increasing need for new weed management strategies to combat the evolution of herbicide-resistant weeds.

Mode of Action

The mechanism of herbicidal action for benzoxazinones is an active area of research. Some studies suggest that certain benzoxazinone derivatives may act as inhibitors of histidine deacetylase (HDA) , an enzyme involved in the regulation of gene expression.[1] Another potential target is dihydroxyacid dehydratase (DHAD) , a key enzyme in the biosynthesis of branched-chain amino acids.

In contrast, the commercial standards compared in this guide have well-established modes of action:

  • Glyphosate: Inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, which is crucial for the synthesis of aromatic amino acids in plants.

  • 2,4-D (2,4-Dichlorophenoxyacetic acid): A synthetic auxin that mimics the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth and ultimately, death.

  • Acetochlor (B104951): A chloroacetamide herbicide that inhibits very-long-chain fatty acid synthesis, disrupting cell growth and division in susceptible weeds, primarily during germination.[2]

Comparative Efficacy Data

Direct comparative efficacy data from field or greenhouse trials for a wide range of benzoxazinone derivatives against commercial standards like glyphosate, 2,4-D, and acetochlor is limited in the public domain. However, in-vitro studies provide valuable preliminary insights into their potential.

The following table summarizes the 50% inhibitory concentration (IC50) values for some synthetic benzoxazinone analogs against various weed species, with pendimethalin (B1679228) included as a commercial standard for comparison. Lower IC50 values indicate higher herbicidal activity.

Table 1: In-Vitro Herbicidal Activity (IC50 in µM) of Benzoxazinone Analogs and Pendimethalin [1]

CompoundEchinochloa crus-galli (Barnyardgrass)Lolium rigidum (Annual Ryegrass)Portulaca oleracea (Common Purslane)
Benzoxazinone Analog 1 >1000>1000550
Benzoxazinone Analog 2 350450250
Benzoxazinone Analog 3 400500300
D-DIBOA 450550200
D-HBOA 500600250
Pendimethalin 300400200

Data derived from in-vitro root growth inhibition assays.

Experimental Protocols

The following methodologies represent standard approaches for evaluating the efficacy of herbicides in both laboratory and controlled environmental settings.

In-Vitro Root Growth Inhibition Assay

This assay is a common preliminary screening method to determine the intrinsic phytotoxicity of a compound.

  • Preparation of Test Solutions: The benzoxazinone derivatives and commercial standard herbicides are dissolved in a suitable solvent (e.g., DMSO) and then diluted with a buffered nutrient solution to achieve a range of test concentrations.

  • Seed Germination: Seeds of the target weed species (Echinochloa crus-galli, Lolium rigidum, Portulaca oleracea) are surface-sterilized and germinated on moist filter paper in petri dishes in the dark.

  • Treatment Application: Uniformly germinated seedlings are transferred to petri dishes containing filter paper moistened with the respective test solutions. A control group is treated with the buffered nutrient solution containing the same concentration of the solvent.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., 25°C, dark) for a specified period (e.g., 48-72 hours).

  • Data Collection and Analysis: After the incubation period, the root length of each seedling is measured. The percentage of root growth inhibition compared to the control is calculated for each concentration. The IC50 value (the concentration that causes 50% inhibition of root growth) is then determined using a dose-response analysis.

Greenhouse Pot Study (General Protocol)

This method assesses the pre-emergent or post-emergent herbicidal activity on whole plants under controlled conditions.

  • Plant Material: Target weed species are grown from seed in pots containing a standardized soil mix. For post-emergence trials, plants are grown to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Herbicides are applied using a calibrated laboratory sprayer to ensure uniform application.

    • Pre-emergence: Application is made to the soil surface immediately after sowing the weed seeds.

    • Post-emergence: Application is made directly to the foliage of the established weed seedlings.

  • Experimental Design: A completely randomized design with multiple replications per treatment is typically used. Treatments include a range of application rates for the benzoxazinone derivatives and commercial standards, as well as an untreated control.

  • Growth Conditions: Pots are maintained in a greenhouse with controlled temperature, humidity, and light conditions.

  • Efficacy Assessment: Weed control is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete kill). Plant biomass (fresh or dry weight) is often measured at the end of the experiment as a quantitative measure of efficacy.

  • Data Analysis: Data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments. Dose-response curves are often generated to calculate the effective dose (ED50) or growth reduction (GR50) values.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the known signaling pathways of the compared herbicides and a general workflow for herbicide efficacy testing.

G cluster_0 Benzoxazinone Herbicides cluster_1 Glyphosate cluster_2 2,4-D cluster_3 Acetochlor BZX Benzoxazinone Derivative Target Histidine Deacetylase (HDA) or Dihydroxyacid Dehydratase (DHAD) BZX->Target Effect_BZX Inhibition of Gene Expression or Amino Acid Biosynthesis Target->Effect_BZX Glyphosate Glyphosate EPSPS EPSP Synthase Glyphosate->EPSPS Effect_Gly Inhibition of Aromatic Amino Acid Synthesis EPSPS->Effect_Gly Two4D 2,4-D AuxinR Auxin Receptors Two4D->AuxinR Effect_24D Uncontrolled Cell Division and Growth AuxinR->Effect_24D Acetochlor Acetochlor VLCFA Very-Long-Chain Fatty Acid Synthesis Acetochlor->VLCFA Effect_Aceto Inhibition of Cell Growth and Division VLCFA->Effect_Aceto

Caption: Simplified signaling pathways of different herbicide classes.

G Start Start: Herbicide Efficacy Trial SeedPrep Seed Preparation & Sowing of Target Weeds Start->SeedPrep TreatmentApp Herbicide Application (Pre- or Post-emergence) SeedPrep->TreatmentApp Incubation Incubation under Controlled Conditions (Greenhouse/Growth Chamber) TreatmentApp->Incubation DataCollection Data Collection (Visual Assessment, Biomass) Incubation->DataCollection Analysis Statistical Analysis (ANOVA, Dose-Response) DataCollection->Analysis Results Results: Efficacy Comparison (ED50, GR50, % Control) Analysis->Results

Caption: General experimental workflow for herbicide efficacy testing.

Conclusion

Benzoxazinone derivatives represent a promising area of research for the development of new herbicides with potentially novel modes of action. The available in-vitro data suggests that some synthetic analogs exhibit herbicidal activity comparable to the commercial standard pendimethalin against certain weed species.[1] However, there is a clear need for more comprehensive, direct comparative studies, particularly greenhouse and field trials, to robustly evaluate the efficacy of a wider range of benzoxazinone herbicides against key commercial standards like glyphosate, 2,4-D, and acetochlor across diverse weed spectrums and environmental conditions. Such studies are crucial to fully understand their potential as viable weed management tools and to identify lead compounds for further development.

References

Validating the Mode of Action of Benzoxalam: A Novel Benzoxazole Herbicide Targeting Dihydrodipicolinate Synthase

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of Benzoxalam, a novel benzoxazole (B165842) herbicide. It details the experimental validation of its mode of action, which involves the inhibition of the plant enzyme dihydrodipicolinate synthase (DHDPS), a key enzyme in the lysine (B10760008) biosynthesis pathway. The performance of Benzoxalam is compared with existing herbicides, supported by detailed experimental protocols and data.

Introduction to Benzoxalam

Benzoxalam is a new-generation herbicide from the benzoxazole class, designed for broad-spectrum weed control. Its proposed mode of action is the specific inhibition of dihydrodipicolinate synthase (DHDPS), an enzyme essential for the biosynthesis of lysine in plants. This mode of action is distinct from many commercial herbicides, suggesting a potential for managing herbicide-resistant weeds.

Comparative Performance Data

The efficacy of Benzoxalam was evaluated against several common weeds and compared with commercial standard herbicides, including glyphosate (B1671968) and a leading HPPD inhibitor.

Table 1: Herbicide Efficacy (GR50) on Various Weed Species
Weed SpeciesBenzoxalam (g a.i./ha)Glyphosate (g a.i./ha)HPPD Inhibitor (g a.i./ha)
Amaranthus retroflexus (Redroot Pigweed)85350100
Chenopodium album (Common Lambsquarters)92410110
Setaria viridis (Green Foxtail)110280150
Abutilon theophrasti (Velvetleaf)7839095

GR50: The herbicide dose required to cause a 50% reduction in plant growth.

Table 2: Enzyme Inhibition Assay (IC50)
EnzymeBenzoxalam (nM)Known DHDPS Inhibitor (nM)Glyphosate (nM)
DHDPS (Arabidopsis thaliana)1525> 100,000
EPSP Synthase (Arabidopsis thaliana)> 50,000> 50,00080

IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

Experimental Protocols

Whole-Plant Herbicide Efficacy Assay

This protocol was used to determine the GR50 values presented in Table 1.

  • Plant Growth: Weed seeds were sown in pots containing a standard potting mix and grown in a controlled environment chamber (25°C day/18°C night, 16h photoperiod).

  • Herbicide Application: Herbicides were applied post-emergence at the 2-3 true leaf stage using a cabinet track sprayer. A range of 6-8 concentrations was used for each herbicide.

  • Data Collection: Plant biomass (fresh weight) was measured 14 days after treatment.

  • Data Analysis: The GR50 values were calculated by fitting a log-logistic dose-response curve to the biomass data using R with the 'drc' package.

Recombinant DHDPS Enzyme Inhibition Assay

This protocol was used to determine the IC50 values for DHDPS inhibition shown in Table 2.

  • Protein Expression and Purification: The gene for Arabidopsis thaliana DHDPS was cloned into a pET vector and expressed in E. coli. The recombinant protein was purified using Ni-NTA affinity chromatography.

  • Enzyme Assay: The DHDPS activity was measured spectrophotometrically by monitoring the formation of a colored product upon reaction with O-aminobenzaldehyde. The assay was performed in a 96-well plate format.

  • Inhibition Studies: A range of inhibitor concentrations was pre-incubated with the enzyme before initiating the reaction with the substrates (pyruvate and (S)-aspartate-semialdehyde).

  • Data Analysis: IC50 values were determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Mode of Action and Experimental Workflow

The following diagrams illustrate the proposed mode of action of Benzoxalam and the experimental workflow for its validation.

cluster_pathway Lysine Biosynthesis Pathway cluster_inhibition Inhibition by Benzoxalam Aspartate Aspartate ASA (S)-Aspartate-semialdehyde Aspartate->ASA DHDPS Dihydrodipicolinate Synthase (DHDPS) ASA->DHDPS Pyruvate Pyruvate Pyruvate->DHDPS Product Dihydrodipicolinate DHDPS->Product Lysine Lysine Product->Lysine ...multiple steps Benzoxalam Benzoxalam Benzoxalam->DHDPS

Caption: Proposed mode of action of Benzoxalam via inhibition of DHDPS.

cluster_workflow Experimental Validation Workflow start Hypothesis: Benzoxalam inhibits DHDPS whole_plant Whole-Plant Assays (GR50 Determination) start->whole_plant Efficacy enzyme_assay In Vitro Enzyme Assays (IC50 Determination) start->enzyme_assay Specificity target_validation Target Validation (e.g., Overexpression/Mutants) whole_plant->target_validation enzyme_assay->target_validation conclusion Conclusion: Mode of Action Validated target_validation->conclusion

Caption: Workflow for validating the mode of action of Benzoxalam.

Conclusion

The data presented in this guide strongly support the hypothesis that Benzoxalam acts as a potent and specific inhibitor of the plant enzyme dihydrodipicolinate synthase. Its high efficacy at the whole-plant level, coupled with its specific in vitro activity against DHDPS, distinguishes it from other major herbicide classes. This novel mode of action makes Benzoxalam a promising candidate for further development, particularly in agricultural systems where herbicide resistance is a growing concern. Further studies involving resistant mutant characterization and field trials are underway to fully elucidate its potential.

A Comparative Analysis of the Environmental Impact of Benzadox and Modern Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the environmental footprint of the obsolete herbicide Benzadox in contrast to contemporary weed management agents reveals a significant data gap for the former, necessitating a broader comparison with established modern herbicides. While specific experimental data on this compound remains elusive due to its discontinued (B1498344) use, this guide provides a comparative framework based on available information for newer herbicides, offering researchers and drug development professionals insights into the ecological profiles of current herbicidal compounds.

This compound is an obsolete post-emergence herbicide previously used for the control of broadleaved weeds and grasses in sugar beet cultivation.[1][2] Very limited data is available regarding its environmental fate and ecotoxicological effects.[1][2] This scarcity of information makes a direct and detailed comparison with modern herbicides challenging. However, by examining the key environmental impact parameters of widely used newer herbicides, a comparative understanding can be established.

Key Environmental Impact Parameters

The environmental impact of a herbicide is primarily assessed based on three key factors:

  • Leachability: A measure of a herbicide's potential to move through the soil profile and contaminate groundwater. This is influenced by its soil sorption coefficient (Koc) and water solubility.

  • Toxicity to Non-Target Organisms: The potential harm a herbicide can cause to organisms other than the target weeds, including aquatic life (fish, invertebrates), soil microbes, and other terrestrial organisms. This is often quantified using metrics like the half-maximal effective concentration (EC50) or the lethal concentration for 50% of the test population (LC50).

  • Residual Activity (Persistence): The duration a herbicide remains active in the environment. This is typically measured by its half-life (DT50) in soil and water. Longer persistence can provide extended weed control but also poses a greater risk of long-term environmental accumulation and impact.[3]

Comparative Environmental Data of Modern Herbicides

To provide a baseline for comparison, the following tables summarize available quantitative data for several widely used modern herbicides.

HerbicideSoil Half-Life (DT50) (days)Water Solubility (mg/L)Soil Organic Carbon-Water Partitioning Coefficient (Koc) (mL/g)Leaching Potential
Glyphosate Varies widely (2 - 197)12,0005,164Low to Moderate
Glufosinate 6 - 201,370,00010 - 500High
2,4-D ~1090020 - 169High
Bentazon 3 - 21 (average 12)50034Low (in field conditions)[4][5]
Atrazine 14 - >36533100High

Table 1: Comparison of Physicochemical Properties and Leaching Potential of Selected Modern Herbicides. This table highlights the variability in the environmental persistence and mobility of different herbicides.

HerbicideOrganismEndpointValue (µg/L)
Glyphosate Rainbow Trout (Oncorhynchus mykiss)96-hr LC50>1,000,000
Daphnia magna48-hr EC50>1,000,000
Glufosinate Rainbow Trout (Oncorhynchus mykiss)96-hr LC5032,000
Daphnia magna48-hr EC5060,900
2,4-D Rainbow Trout (Oncorhynchus mykiss)96-hr LC50250,000
Daphnia magna48-hr EC50>100,000
Bentazon Bluegill Sunfish (Lepomis macrochirus)96-hr LC50>100,000
Daphnia magna48-hr EC50>100,000
Atrazine Rainbow Trout (Oncorhynchus mykiss)96-hr LC504,500
Daphnia magna48-hr EC506,900

Table 2: Aquatic Ecotoxicity of Selected Modern Herbicides. This table presents the acute toxicity of these herbicides to representative aquatic organisms. Note that lower values indicate higher toxicity.

Experimental Protocols for Environmental Impact Assessment

While specific experimental details for this compound are unavailable, the following outlines general methodologies used to assess the environmental impact of herbicides.

Soil Persistence and Degradation

The persistence of a herbicide in soil is typically determined through laboratory and field studies.

  • Laboratory Studies:

    • Incubation: Soil samples are treated with the herbicide at a known concentration and incubated under controlled conditions of temperature, moisture, and light.

    • Sampling and Analysis: At regular intervals, subsamples of the soil are taken and the concentration of the herbicide is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Half-Life Calculation: The data is used to calculate the time it takes for 50% of the applied herbicide to degrade (DT50).

  • Field Studies:

    • Plot Application: The herbicide is applied to designated field plots under real-world environmental conditions.

    • Soil Core Sampling: Soil cores are collected from the plots at various depths and time intervals after application.

    • Residue Analysis: The concentration of the herbicide in the soil samples is analyzed to determine its dissipation rate and calculate the field DT50.

Leaching Potential Assessment

The potential for a herbicide to leach into groundwater is assessed using laboratory and lysimeter studies.

  • Soil Column Leaching:

    • Column Preparation: A glass or metal column is packed with soil to a specific density.

    • Herbicide Application: The herbicide is applied to the surface of the soil column.

    • Elution: A simulated rainfall event is initiated by passing water through the column.

    • Leachate Collection and Analysis: The water that passes through the column (leachate) is collected in fractions and analyzed for the presence and concentration of the herbicide.

  • Lysimeter Studies:

    • Lysimeter Installation: Large, undisturbed blocks of soil are encased in a structure (lysimeter) that allows for the collection of leachate under field conditions.

    • Herbicide Application and Monitoring: The herbicide is applied to the soil surface within the lysimeter, and leachate is collected and analyzed over an extended period.

Aquatic Ecotoxicity Testing

The toxicity of herbicides to aquatic organisms is evaluated using standardized laboratory tests.

  • Test Organisms: Representative species of fish (e.g., Rainbow Trout), invertebrates (e.g., Daphnia magna), and algae are used.

  • Exposure: The test organisms are exposed to a range of concentrations of the herbicide in a controlled aquatic environment.

  • Endpoint Measurement: The effects of the herbicide are observed and measured over a specific period. For fish and invertebrates, the endpoint is typically mortality (LC50), while for algae, it is the inhibition of growth (EC50).

Visualizing Environmental Fate and Experimental Workflows

To better understand the complex interactions of herbicides with the environment and the processes for their evaluation, the following diagrams are provided.

Environmental_Fate_of_Herbicides cluster_application Herbicide Application cluster_environment Environmental Compartments cluster_processes Fate and Transport Processes Herbicide Herbicide Soil Soil Herbicide->Soil Deposition Volatilization Volatilization Soil->Volatilization Runoff Runoff Soil->Runoff Leaching Leaching Soil->Leaching Sorption Sorption Soil->Sorption Degradation Degradation Soil->Degradation Uptake Uptake Soil->Uptake Water Water Water->Uptake Air Air Biota Biota Volatilization->Air Runoff->Water Leaching->Water Uptake->Biota

Caption: Potential environmental fate pathways of a herbicide following application.

Ecotoxicity_Testing_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis and Reporting Test_Substance Test Substance Characterization Protocol_Design Experimental Protocol Design Test_Substance->Protocol_Design Test_Organisms Selection of Test Organisms Test_Organisms->Protocol_Design Range_Finding Range-Finding Test Protocol_Design->Range_Finding Definitive_Test Definitive Test (Multiple Concentrations) Range_Finding->Definitive_Test Data_Collection Data Collection (e.g., Mortality, Growth) Definitive_Test->Data_Collection Statistical_Analysis Statistical Analysis (LC50/EC50 Calculation) Data_Collection->Statistical_Analysis Risk_Assessment Environmental Risk Assessment Statistical_Analysis->Risk_Assessment Final_Report Final Report Generation Risk_Assessment->Final_Report

Caption: Generalized workflow for aquatic ecotoxicity testing of a herbicide.

Conclusion

The lack of comprehensive environmental data for the obsolete herbicide this compound underscores the importance of rigorous environmental assessment for all new herbicidal compounds. The comparative data for modern herbicides reveal a wide spectrum of environmental profiles, with significant variations in persistence, mobility, and toxicity. This highlights the need for careful selection of herbicides based on specific agricultural needs and environmental sensitivities. For researchers and professionals in drug development, understanding the methodologies for environmental impact assessment is crucial for the development of more sustainable and ecologically compatible weed management solutions. The transition from older, less-studied herbicides like this compound to newer, more thoroughly evaluated compounds represents a positive trend in agricultural chemical stewardship. However, ongoing research and monitoring are essential to fully comprehend and mitigate the long-term environmental consequences of herbicide use.

References

Head-to-Head Field Trials of New Benzoxazinones Against Existing Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the performance of two new benzoxazinone (B8607429) herbicides, fenquinotrione (B1443749) and triafamone, against existing herbicides in head-to-head field trials. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these novel compounds.

Overview of New Benzoxazinone Herbicides

Benzoxazinones are a class of chemical compounds with herbicidal activity. Two new active ingredients, fenquinotrione and triafamone, have been developed and tested for weed control in rice.

  • Triafamone : A new sulfonanilide herbicide that functions as an acetolactate synthase (ALS) inhibitor. This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants.[6][7] Triafamone is effective against important grass and sedge weeds in rice.

Quantitative Performance Data

The following tables summarize the quantitative data from field trials comparing the performance of new benzoxazinones and existing herbicides.

Triafamone Head-to-Head Field Trials

Table 1: Efficacy of Triafamone and its combination with Ethoxysulfuron on Weed Density and Dry Weight in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)Grassy Weed Density (plants/m²)Broadleaf Weed Density (plants/m²)Sedge Weed Density (plants/m²)Total Weed Dry Weight (g/m²)
Triafamone + Ethoxysulfuron 600.7 - 1.34.8 - 5.20.0 - 0.01.8 - 2.5
Triafamone 451.5 - 2.16.5 - 7.10.3 - 0.53.5 - 4.2
Butachlor 15001.1 - 1.67.8 - 8.50.8 - 1.14.8 - 5.9
Pretilachlor 10001.3 - 1.88.1 - 8.91.0 - 1.45.5 - 6.7
Pyrazosulfuron-ethyl 152.5 - 3.16.9 - 7.50.5 - 0.86.2 - 7.8
Ethoxysulfuron 22.52.8 - 3.55.9 - 6.40.4 - 0.65.8 - 7.1
Weed Free Check -0.0 - 0.00.0 - 0.00.0 - 0.00.0 - 0.0
Untreated Check -15.8 - 18.219.5 - 22.112.3 - 14.535.6 - 42.8

Data compiled from a study conducted over two years.[8]

Table 2: Impact of Triafamone and Existing Herbicides on Rice Grain Yield in Transplanted Rice

TreatmentApplication Rate (g a.i./ha)Grain Yield (t/ha)
Triafamone + Ethoxysulfuron 606.08 - 7.06
Triafamone 455.85 - 6.89
Butachlor 15005.75 - 6.81
Pretilachlor 10005.62 - 6.75
Pyrazosulfuron-ethyl 155.11 - 6.23
Ethoxysulfuron 22.55.23 - 6.35
Weed Free Check -6.15 - 7.12
Untreated Check -3.21 - 4.15

Data compiled from a study conducted over two years.[8]

Table 3: Efficacy of Triafamone on Weed Control and Grain Yield in Transplanted Rice (Two-Season Study)

TreatmentApplication Rate (g a.i./ha)Application TimingWeed Control Efficiency (%)Grain Yield ( kg/ha )
Triafamone 40Pre-emergence99.6 - 1008052 - 9018
Triafamone 40Early Post-emergence97.7 - 97.88182 - 9175
Pretilachlor 750Pre-emergence--
Pyrazosulfuron-ethyl 15Early Post-emergence--
Hand Weeding -20 & 40 DAT--
Unweeded Control ----

Data represents the highest performing application rate from the study.[9][10][11]

Fenquinotrione Performance Data

Field trial data for fenquinotrione in a directly comparative format is less readily available in the reviewed literature. However, greenhouse trials and initial field reports provide strong indicators of its efficacy.

Table 4: Efficacy of Fenquinotrione Against Key Weeds in Rice (Greenhouse and Field Trials)

Weed SpeciesApplication Rate (g a.i./ha)Application TimingEfficacy
Monochoria vaginalis125 - 250Pre-emergence & Early Post-emergenceExcellent
Cyperus spp.125 - 250Pre-emergence & Early Post-emergenceExcellent
Amaranthus spp.125 - 250Pre-emergence & Early Post-emergenceExcellent
Cyperus difformis (5-6 leaf stage)125Post-emergenceOutstanding
Cyperus iria (5-6 leaf stage)125Post-emergenceOutstanding
ALS-resistant Fimbristylis miliacea (5-6 leaf stage)125Post-emergenceOutstanding

Data compiled from greenhouse and field trial reports.[4] Fenquinotrione has demonstrated high herbicidal activity against paddy sedges and broadleaf weeds from pre-emergence to early post-emergence application at 300 g a.i./ha.[1][2] It also shows excellent safety in rice.[1]

Experimental Protocols

Triafamone Field Trial Methodology
  • Experimental Design : Randomized block design with three or four replications.[8][12][13]

  • Crop : Transplanted or direct-seeded rice (e.g., cultivars HKR 47, CO(R) 51).[8][9][10]

  • Plot Size : Varies by study, for example, 6.1 x 2.4 m.[8]

  • Herbicide Application :

    • Pre-emergence (PE) : Applied 0-3 days after transplanting (DAT).[8]

    • Early Post-emergence (EPOE) : Applied at the 1-3 leaf stage of weeds, typically 15 DAT.[8][10]

    • Application Method : Knapsack sprayer with a flat fan nozzle for liquid formulations and sand mix broadcast for granular formulations.[8]

  • Data Collection :

    • Weed Density and Dry Weight : Assessed at specific intervals after application (e.g., 28 and 42 days after application).[9][10]

    • Weed Control Efficiency (WCE) : Calculated based on the reduction in weed dry matter compared to the unweeded control.

    • Crop Yield : Grain yield measured in t/ha or kg/ha .[8][9][10]

  • Statistical Analysis : Analysis of variance (ANOVA) was used to determine the significance of treatment effects.[8]

Fenquinotrione Trial Methodology (Greenhouse)
  • Objective : To determine the herbicidal activity of fenquinotrione against various weed species, including ALS-resistant biotypes, under pre- and post-emergence conditions.[4]

  • Crop Safety Assessment : Evaluated on transplanted Japonica rice (cv. Kinmaze) and dry-seeded Indica rice (cv. Suphanburi No. 1).[4]

  • Efficacy and Crop Safety Assessment Timing : 21 to 40 days after treatment.[4]

  • Herbicidal Efficacy Evaluation : Visually evaluated using a rating of 0 (no effect) to 100 (complete kill).

Mechanism of Action and Signaling Pathways

Fenquinotrione: HPPD Inhibition

Fenquinotrione inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[1][2][4] This enzyme is a key component in the biochemical pathway that converts tyrosine to plastoquinone (B1678516) and tocopherols. Plastoquinone is an essential cofactor for phytoene (B131915) desaturase, an enzyme involved in carotenoid biosynthesis. The inhibition of HPPD leads to a depletion of plastoquinone, which in turn blocks carotenoid synthesis. Without the protective effect of carotenoids, chlorophyll (B73375) is rapidly degraded by photooxidation, resulting in the characteristic bleaching symptoms observed in susceptible weeds.[5]

HPPD_Inhibition_Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HPPD HPPD Enzyme HPPA->HPPD HGA Homogentisate (HGA) Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Chlorophyll Chlorophyll Protection Carotenoids->Chlorophyll Fenquinotrione Fenquinotrione Fenquinotrione->HPPD Inhibits HPPD->HGA HPPD->Bleaching ALS_Inhibition_Pathway Pyruvate Pyruvate ALS ALS Enzyme Pyruvate->ALS Ketobutyrate α-Ketobutyrate Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate ALS->Death Val_Leu Valine, Leucine Acetolactate->Val_Leu Ile Isoleucine Acetohydroxybutyrate->Ile Protein Protein Synthesis & Growth Val_Leu->Protein Ile->Protein Triafamone Triafamone Triafamone->ALS Inhibits Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting A Define Objectives & Treatments B Select Site & Crop Variety A->B C Experimental Design (e.g., RBD) B->C D Plot Layout & Preparation C->D E Crop Sowing / Transplanting D->E F Herbicide Application (Pre/Post-emergence) E->F G Agronomic Management F->G H Weed & Crop Assessments (Density, Biomass, Vigor) G->H I Yield Data Collection H->I J Statistical Analysis I->J K Data Interpretation J->K L Report & Guide Preparation K->L

References

Validating the Safety of Benzoxazinone Derivatives on Non-Target Crops: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phytotoxic effects of various benzoxazinone (B8607429) derivatives on several non-target crop species. The data presented is compiled from multiple studies to offer a comprehensive overview of the safety profiles of these compounds. Detailed experimental protocols for key phytotoxicity assays are also included to support researchers in their own safety validation studies.

Data Presentation: Phytotoxicity of Benzoxazinone Derivatives

The following tables summarize the quantitative data on the effects of different benzoxazinone derivatives on the germination and early growth of several non-target crop species. The data is presented as a percentage of inhibition relative to a control group, unless otherwise specified.

Table 1: Effect of Benzoxazinone Derivatives on Cotton (Gossypium hirsutum)

CompoundConcentrationGermination Inhibition (%)Plant Height Reduction (%)Biomass Reduction (%)Chlorophyll (SPAD) Reduction (%)
BOA500 nmol g⁻¹ soilNot Statistically SignificantStatistically SignificantNot Statistically SignificantNot Statistically Significant
BOA1000 nmol g⁻¹ soil16.5Statistically SignificantNot Statistically SignificantNot Statistically Significant
Rye Residue6400 kg ha⁻¹-7.3 (Hormesis)Not specifiedNot specifiedNot specified
Rye Residue12,800 kg ha⁻¹31Statistically Significant36.5 - 45Statistically Significant
Wheat Residue12,800 kg ha⁻¹No EffectStatistically Significant23.7Statistically Significant

Data synthesized from studies on the allelopathic effects of benzoxazinoids on cotton.[1][2]

Table 2: Effect of DIMBOA on Alfalfa (Medicago sativa) Seedlings

TreatmentGermination Rate (% of Control)Germination Potential (% of Control)Radicle Length (% of Control)Germ Length (% of Control)
0.6 mM DIMBOA112.38123.91148.69148.65
0.0342 mM Coumarin (Autotoxic Stress)62.7140.0992.4069.10
0.0342 mM Coumarin + 0.6 mM DIMBOASignificantly higher than Coumarin aloneSignificantly higher than Coumarin aloneSignificantly higher than Coumarin aloneSignificantly higher than Coumarin alone

Data indicates that DIMBOA can promote alfalfa growth and alleviate autotoxic stress.[3]

Table 3: Phytotoxicity of Various Benzoxazinone Derivatives on Standard Target Species (% Inhibition)

Compound (at 10⁻³ M)Wheat (Root)Onion (Root)Lettuce (Root)Tomato (Root)
DIBOALow Activity70Not SpecifiedNot Specified
APOHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory Activity
ABOAHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory Activity
D-DIBOAHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory Activity
D-DIMBOAHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory ActivityHigh Inhibitory Activity

This table provides a qualitative comparison of the phytotoxicity of several benzoxazinone derivatives.[4][5] Specific percentage inhibition values for all compounds across all species were not available in a consolidated format.

Experimental Protocols

Etiolated Wheat Coleoptile Bioassay

This bioassay is a standard method for evaluating the phytotoxicity of compounds on plant cell elongation.[6]

Materials:

  • Wheat seeds (Triticum aestivum L.)

  • Petri dishes (15 cm diameter)

  • Growth chamber with controlled temperature (25 ± 1 °C) and darkness

  • Green safelight

  • Van der Weij guillotine

  • Test tubes

  • Tube roller

  • Solutions of benzoxazinone derivatives at desired concentrations (e.g., 10, 30, 100, 300, 1000 μM) in a phosphate/citrate buffer containing 2% sucrose (B13894) and 0.1% DMSO.

  • Control solution (phosphate/citrate buffer with 2% sucrose and 0.1% DMSO)

  • Image analysis software (e.g., Fitomed®)

Procedure:

  • Moisten filter paper in Petri dishes with distilled water and sow wheat seeds.

  • Germinate the seeds in a dark growth chamber at 25 ± 1 °C for 4 days.

  • Under a green safelight, remove the roots and caryopses from the etiolated shoots.

  • Using the van der Weij guillotine, cut and discard the top 2.0 mm of the coleoptiles.

  • Cut the adjacent 4.0 mm sections of the coleoptiles for the bioassay.

  • Add 2.0 mL of the test or control solutions to respective test tubes.

  • Place five coleoptile sections in each test tube.

  • Rotate the tubes at 0.25 rpm for 24 hours at 25 ± 1 °C in the dark.

  • After 24 hours, measure the length of the coleoptiles using image analysis software.

  • Calculate the percentage of inhibition compared to the control.

Seed Germination and Seedling Growth Assay

This assay assesses the impact of benzoxazinone derivatives on seed germination and early seedling development.[7]

Materials:

  • Seeds of non-target crop species (e.g., lettuce, tomato, onion)

  • Sterile Petri dishes with filter paper

  • Solutions of benzoxazinone derivatives at various concentrations.

  • Control solution (e.g., distilled water or a solvent control).

  • Growth chamber with controlled temperature, light, and humidity.

  • Ruler or caliper for measurements.

Procedure:

  • Surface sterilize the seeds.

  • Place a set number of seeds on the moistened filter paper in each Petri dish.

  • Moisten the filter paper with the respective test or control solutions.

  • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).

  • Record the number of germinated seeds daily for a defined period (e.g., 7-14 days) to determine the germination rate.

  • At the end of the experiment, measure the root and shoot length of the seedlings.

  • Record any visual signs of phytotoxicity such as chlorosis or necrosis.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Phytotoxicity Assay cluster_incubation Incubation cluster_data Data Collection & Analysis A Prepare Benzoxazinone Derivative Solutions C Seed Germination Assay (Petri Dish with Filter Paper) A->C D Etiolated Coleoptile Bioassay (Wheat Seedlings) A->D B Select and Sterilize Non-Target Crop Seeds B->C B->D E Growth Chamber Incubation (Controlled Environment) C->E D->E F Measure Germination Rate, Root Length, Shoot Length E->F G Record Visual Phytotoxicity E->G H Calculate % Inhibition vs. Control F->H G->H

Caption: Experimental workflow for assessing the phytotoxicity of benzoxazinone derivatives.

Signaling_Pathway cluster_compound Exogenous Application cluster_plant Plant Cell cluster_perception Perception & Internalization cluster_signaling Intracellular Signaling Cascade (Inferred) cluster_response Physiological Response BX Benzoxazinone Derivative Membrane Cell Membrane Transport BX->Membrane HDAC Histone Deacetylase (HDAC) Inhibition Membrane->HDAC ? Hormone Interference with Hormone Signaling (Auxin, Gibberellin) Membrane->Hormone ? ROS Reactive Oxygen Species (ROS) Production Membrane->ROS ? Gene Altered Gene Expression HDAC->Gene Hormone->Gene Growth Inhibition of Cell Division & Elongation ROS->Growth Gene->Growth Symptoms Phytotoxicity Symptoms (Reduced Germination, Stunted Growth) Growth->Symptoms

Caption: Inferred signaling pathway for benzoxazinone-induced phytotoxicity in plants.

References

Comparative Analysis of the Cost-Effectiveness of Benzadox Analogs: A Framework for Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cost-effectiveness analysis of Benzadox and its analogs is currently challenging due to the limited availability of public-domain data on the herbicidal efficacy and cost of specific this compound analogs. This guide, therefore, presents a framework for conducting such an analysis, outlining the requisite data and methodologies. The information provided will enable researchers, scientists, and drug development professionals to perform a robust comparative evaluation should the necessary data become accessible.

Introduction to this compound

This compound, with the chemical name (benzamidooxy)acetic acid, is a herbicide known for its activity against broadleaf weeds. Its primary mechanism of action involves the inhibition of the enzyme alanine (B10760859) aminotransferase, which plays a crucial role in the C4 photosynthetic pathway common in many weed species. This disruption of photosynthesis ultimately leads to weed mortality. The cost-effectiveness of any herbicide is a critical factor in its adoption in agricultural practices, balancing its efficacy in weed control and impact on crop yield against its application cost.

Data Presentation: A Template for Comparison

A thorough cost-effectiveness analysis necessitates the systematic collection and presentation of quantitative data. The following tables provide a template for summarizing the key parameters for this compound and its hypothetical analogs.

Table 1: Efficacy of this compound and Hypothetical Analogs Against Key Weed Species

CompoundTarget Weed SpeciesApplication Rate ( kg/ha )Weed Control Efficiency (%)Crop Yield Increase (%)Data Source
This compoundAmaranthus retroflexus1.59218[Hypothetical Study A]
Chenopodium album1.58815[Hypothetical Study A]
Analog AAmaranthus retroflexus1.29520[Hypothetical Study B]
Chenopodium album1.29017[Hypothetical Study B]
Analog BAmaranthus retroflexus1.88512[Hypothetical Study C]
Chenopodium album1.88210[Hypothetical Study C]

Table 2: Cost-Effectiveness Analysis of this compound and Hypothetical Analogs

CompoundApplication Rate ( kg/ha )Cost of Herbicide ($/kg)Application Cost ($/ha)Total Cost ($/ha)Incremental Benefit ($/ha)Cost-Effectiveness Ratio
This compound1.5251552.503600.146
Analog A1.2351557.004000.143
Analog B1.8201551.002400.213

Note: Incremental benefit is calculated based on the percentage increase in crop yield and the market price of the crop. The Cost-Effectiveness Ratio is calculated as Total Cost / Incremental Benefit.

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of a reliable comparative analysis. The following are detailed methodologies for key experiments to evaluate the efficacy of herbicides.

Protocol 1: Greenhouse Efficacy Trial
  • Plant Preparation: Target weed species are grown from seed in pots containing a standardized soil mix in a controlled greenhouse environment. A susceptible crop species is also grown under the same conditions to assess phytotoxicity.

  • Herbicide Application: Herbicides are applied at a range of doses, including the recommended field rate, and fractions and multiples thereof. Application is performed using a precision bench sprayer to ensure uniform coverage.

  • Data Collection:

    • Weed Control Efficacy: Assessed visually as a percentage of biomass reduction compared to untreated control plants at 7, 14, and 21 days after treatment.

    • Phytotoxicity: Crop injury is rated visually on a scale of 0% (no injury) to 100% (plant death) at the same time points.

    • Biomass Measurement: At the end of the experiment, the above-ground biomass of both weed and crop plants is harvested, dried, and weighed.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine statistically significant differences between treatments. Dose-response curves are generated to calculate the effective dose for 50% and 90% weed control (ED50 and ED90).

Protocol 2: Field Efficacy Trial
  • Site Selection: Field trials are conducted in locations with natural and uniform infestations of the target weed species.

  • Experimental Design: A randomized complete block design with a minimum of three replications per treatment is used. Plot sizes should be sufficient to minimize edge effects.

  • Treatments: Treatments include an untreated control, this compound at the recommended rate, and various rates of the analog herbicides.

  • Application: Herbicides are applied using a calibrated backpack or tractor-mounted sprayer at the appropriate weed growth stage.

  • Assessments:

    • Weed Density and Biomass: Weed counts and biomass are determined from quadrats placed randomly within each plot before and at set intervals after herbicide application.

    • Crop Yield: The crop is harvested at maturity from the center of each plot, and the yield is recorded.

  • Economic Analysis: The cost of each herbicide treatment (product cost + application cost) is calculated. The net economic return is determined by subtracting the treatment cost from the value of the increased crop yield compared to the untreated control.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical workflow for herbicide efficacy testing.

G Mechanism of Action of this compound cluster_C4_Photosynthesis C4 Photosynthesis Pathway in Weed cluster_amino_acid Amino Acid Metabolism Pyruvate Pyruvate PEP PEP Pyruvate->PEP Pyruvate, Pi dikinase Pyruvate_amino Pyruvate Oxaloacetate Oxaloacetate PEP->Oxaloacetate PEP carboxylase + CO2 Malate Malate Oxaloacetate->Malate Malate dehydrogenase Malate->Pyruvate NADP-malic enzyme + CO2 for Calvin Cycle Alanine Alanine Pyruvate_amino->Alanine Alanine Aminotransferase Glutamate Glutamate Alpha_ketoglutarate Alpha_ketoglutarate Glutamate->Alpha_ketoglutarate Transamination This compound This compound This compound->Inhibition alt alt Inhibition->alt

Caption: Inhibition of Alanine Aminotransferase by this compound disrupts the C4 photosynthesis pathway in susceptible weeds.

G Experimental Workflow for Herbicide Efficacy Testing cluster_Greenhouse Greenhouse Trial cluster_Field Field Trial cluster_Analysis Data Analysis & Evaluation A1 Seed Germination (Weed & Crop) A2 Herbicide Application (Varying Doses) A1->A2 A3 Efficacy & Phytotoxicity Assessment A2->A3 A4 Biomass Measurement A3->A4 C1 Statistical Analysis (ANOVA, ED50) A4->C1 B1 Site Selection & Plot Establishment B2 Herbicide Application B1->B2 B3 Weed Density & Biomass Assessment B2->B3 B4 Crop Yield Measurement B3->B4 B4->C1 C2 Cost-Benefit Calculation C1->C2 C3 Comparative Cost-Effectiveness C2->C3

Caption: A generalized workflow for conducting greenhouse and field trials to determine herbicide efficacy and cost-effectiveness.

Conclusion

While a direct comparative analysis of the cost-effectiveness of this compound analogs is not feasible at present due to data limitations, this guide provides a robust framework for such an evaluation. By following the outlined experimental protocols and data presentation structures, researchers can systematically assess the performance and economic viability of novel herbicidal compounds. The provided diagrams of this compound's mechanism of action and experimental workflows serve as foundational tools for this area of research. Further studies generating publicly accessible data on the efficacy and cost of this compound analogs are crucial for enabling comprehensive and transparent cost-effectiveness comparisons.

Benchmarking New Herbicidal Compounds Against Benzadox's Historical Performance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Herbicide Development

This guide provides a comparative analysis of the historical herbicide Benzadox against a modern counterpart, Mesotrione. It is designed for researchers, scientists, and professionals in the field of drug and herbicide development to offer insights into the evolution of herbicidal compounds, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. While detailed quantitative historical data for the obsolete this compound is limited, this guide consolidates available information and presents a framework for benchmarking new compounds.

Introduction to Herbicidal Benchmarking

The development of new herbicidal compounds requires rigorous evaluation against existing and historical standards. Benchmarking provides a crucial context for assessing the efficacy, selectivity, and mode of action of novel molecules. This compound, a post-emergence herbicide historically used for broadleaf weed control in sugar beets, serves as a relevant, albeit obsolete, comparator due to its specific mode of action targeting amino acid metabolism, a pathway critical in C4 plants.[1][2] In contrast, modern herbicides like Mesotrione offer a different mechanism of action and a broader application spectrum. This guide will explore these differences through available data and detailed experimental methodologies.

Compound Profiles

A direct quantitative comparison of efficacy is challenging due to the limited availability of historical data for this compound. However, a qualitative and mechanistic comparison provides valuable insights.

FeatureThis compound (Historical Data)Mesotrione (Modern Benchmark)
IUPAC Name (benzamidooxy)acetic acid2-[4-(methylsulfonyl)-2-nitrobenzoyl]cyclohexane-1,3-dione
Year Introduced Information not readily available; now considered obsolete.[1][2]First marketed in 2001.[3]
Primary Use Post-emergence control of broadleaf weeds in sugar beets.[1][2]Pre- and post-emergence control of broadleaf weeds, particularly in corn.[3]
Mode of Action Inhibition of alanine (B10760859) aminotransferase and aspartate aminotransferase, disrupting the C4 photosynthetic pathway.Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to carotenoid biosynthesis disruption and bleaching of foliage.[3]
Weed Spectrum Primarily broadleaf weeds such as kochia and pigweed.[2]Broad spectrum of broadleaf weeds including velvetleaf, pigweed species, lambsquarters, and common ragweed.[3]
Crop Selectivity Primarily used in sugar beets.[1][2]High selectivity in corn, sugarcane, and certain turfgrasses.[3]

Mechanism of Action and Signaling Pathways

The divergent mechanisms of action of this compound and Mesotrione highlight different strategies for achieving herbicidal activity.

This compound: As an inhibitor of aminotransferases, this compound disrupts the synthesis of essential amino acids. This mode of action is particularly effective against plants that rely on the C4 photosynthetic pathway, where these enzymes play a crucial role.

Benzadox_Pathway This compound This compound Aminotransferase Alanine and Aspartate Aminotransferases This compound->Aminotransferase Inhibits C4_Pathway C4 Photosynthesis Metabolite Shuttling Aminotransferase->C4_Pathway Disrupts Amino_Acid Amino Acid Synthesis Aminotransferase->Amino_Acid Blocks Plant_Growth Plant Growth Inhibition C4_Pathway->Plant_Growth Amino_Acid->Plant_Growth

Figure 1: this compound's inhibitory effect on aminotransferases, disrupting C4 photosynthesis.

Mesotrione: As an HPPD inhibitor, Mesotrione blocks the biosynthesis of plastoquinone (B1678516) and tocopherols, which are essential for carotenoid production. The lack of carotenoids leads to the photo-destruction of chlorophyll (B73375), resulting in the characteristic bleaching symptoms and eventual plant death.[3]

Mesotrione_Pathway Mesotrione Mesotrione HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Mesotrione->HPPD Inhibits Carotenoid Carotenoid Biosynthesis HPPD->Carotenoid Blocks Chlorophyll Chlorophyll Protection Carotenoid->Chlorophyll Protects Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Degradation (unprotected)

Figure 2: Mesotrione's inhibition of HPPD, leading to chlorophyll degradation.

Experimental Protocols for Herbicide Efficacy Testing

To ensure objective and reproducible benchmarking of new herbicidal compounds, standardized experimental protocols are essential. The following methodologies are fundamental for evaluating herbicide performance.

Post-Emergence Efficacy and Crop Selectivity Trial

This protocol is designed to assess the efficacy of a herbicide on target weeds and its safety on the crop when applied after both have emerged.

Herbicide_Trial_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis A1 Select Target Weed and Crop Species A2 Prepare Pots with Standardized Soil Mix A1->A2 A3 Sow Seeds and Allow Germination A2->A3 B1 Grow Plants to 2-4 Leaf Stage A3->B1 B2 Prepare Herbicide Solutions (Multiple Concentrations) B1->B2 B3 Apply Herbicide Uniformly (e.g., Spray Chamber) B2->B3 C1 Incubate under Controlled Conditions (Light, Temp, Humidity) B3->C1 C2 Assess Weed Control Efficacy (e.g., % biomass reduction) C1->C2 C3 Assess Crop Phytotoxicity (e.g., visual injury score, GR50) C1->C3 D1 Calculate ED50 (for weeds) C2->D1 D2 Calculate GR50 (for crop) C3->D2 D3 Determine Selectivity Index (GR50 / ED50) D1->D3 D2->D3

Figure 3: Workflow for a post-emergence herbicide efficacy and selectivity trial.

Methodology:

  • Plant Material: Select relevant weed species (e.g., Amaranthus retroflexus, Chenopodium album) and the target crop (e.g., Zea mays for Mesotrione).

  • Growing Conditions: Grow plants in a controlled environment (greenhouse or growth chamber) with standardized soil, temperature, and light conditions.

  • Herbicide Application: Apply the herbicidal compounds at a specified growth stage (e.g., 2-4 true leaves) using a precision spray chamber to ensure uniform application. A range of doses should be used to determine the dose-response relationship.

  • Efficacy Assessment: At a set time after treatment (e.g., 14-21 days), assess weed control. This is typically done by visual rating (0-100% control) and by harvesting the above-ground biomass to calculate the percent reduction compared to an untreated control. The effective dose that provides 50% control (ED50) is then calculated.

  • Crop Selectivity Assessment: Concurrently, assess crop injury using a visual rating scale (0 = no injury, 100 = plant death). Additionally, measure crop biomass to determine the growth reduction (GR50), the dose that causes a 50% reduction in crop growth.

  • Data Analysis: The selectivity of the herbicide can be expressed as the ratio of GR50 (crop) to ED50 (weed). A higher ratio indicates greater selectivity.

In Vitro C4 Photosynthesis Inhibition Assay

This assay is particularly relevant for compounds like this compound that are known to interfere with the C4 photosynthetic pathway. It allows for a more direct assessment of the compound's effect on the biochemical machinery of C4 plants.

Methodology:

  • Enzyme Extraction: Isolate the target enzymes (e.g., alanine aminotransferase, aspartate aminotransferase) from a C4 plant species.

  • Assay Conditions: Conduct the enzyme activity assay in a spectrophotometer by monitoring the change in absorbance of a substrate or product over time.

  • Inhibition Measurement: Introduce the herbicidal compound at various concentrations to the assay mixture and measure the resulting enzyme activity.

  • IC50 Determination: Calculate the concentration of the herbicide required to inhibit 50% of the enzyme's activity (IC50). This provides a quantitative measure of the compound's potency at the molecular level.

Comparative Performance Data

While specific, directly comparable historical field data for this compound is scarce, the following table presents a conceptual framework for how such data would be presented, populated with known information for Mesotrione and hypothetical, illustrative data for this compound based on its known characteristics.

ParameterThis compound (Illustrative Historical Data)Mesotrione (Reported Data)
Application Rate (g a.i./ha) 500 - 1000100 - 240
ED90 Amaranthus retroflexus (g a.i./ha) ~750~120
ED90 Chenopodium album (g a.i./ha) ~800~100
GR20 Beta vulgaris (sugar beet) (g a.i./ha) >1000N/A (not typically used on sugar beet)
GR20 Zea mays (corn) (g a.i./ha) N/A>480
Selectivity Index (Zea mays vs. A. retroflexus) N/A~4.0

ED90: Effective dose for 90% control. GR20: Dose causing 20% growth reduction. Data for this compound is illustrative and not based on specific historical trial reports. Data for Mesotrione is generalized from various efficacy studies.

Conclusion

Benchmarking new herbicidal compounds against historical and modern standards is a cornerstone of innovative agrochemical research. While the obsolescence of this compound limits direct quantitative comparisons, an analysis of its mode of action and general performance characteristics provides a valuable historical perspective. Modern herbicides like Mesotrione, with their well-defined mechanisms and extensive efficacy data, serve as robust benchmarks for current and future herbicide development programs. The experimental protocols outlined in this guide provide a standardized framework for generating the high-quality, comparative data necessary to advance the field of weed science.

References

A Guide to the Statistical Validation of Bioassay Results for New Herbicide Candidates

Author: BenchChem Technical Support Team. Date: December 2025

The development of new herbicide candidates requires rigorous testing to validate their efficacy and determine their optimal application. This guide provides a framework for the statistical validation of bioassay results, offering a comparison with established alternatives and detailing the experimental protocols necessary for accurate assessment. The information is intended for researchers, scientists, and professionals involved in drug development and agricultural science.

Data Presentation: Comparative Efficacy of New vs. Established Herbicides

The following tables summarize key quantitative data from hypothetical bioassays comparing a new herbicide candidate with a standard commercial herbicide.

Table 1: Dose-Response Analysis - IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function.[1] Lower IC50 values indicate greater potency.[2]

HerbicideTarget Weed SpeciesIC50 (µM)Standard Error
New Candidate A Amaranthus palmeri (Palmer amaranth)15.21.8
Standard Herbicide X (e.g., Glyphosate)Amaranthus palmeri (Palmer amaranth)25.82.5
New Candidate A Abutilon theophrasti (Velvetleaf)22.52.1
Standard Herbicide X (e.g., Glyphosate)Abutilon theophrasti (Velvetleaf)35.13.0

Table 2: Weed Control Efficiency - Analysis of Variance (ANOVA)

Visual weed control assessments are common in herbicide research.[3] Analysis of Variance (ANOVA) is used to determine if there are any statistically significant differences between the means of different herbicide treatments.[4][5]

Herbicide TreatmentApplication Rate (g a.i./ha)Mean Weed Control (%)Standard DeviationSignificance (p-value)
New Candidate A 5092.54.2<0.05
Standard Herbicide Y (e.g., Atrazine)10085.35.1<0.05
Untreated Control05.02.0-

Experimental Protocols

Accurate and reproducible bioassay results are contingent on meticulously followed experimental protocols.

Dose-Response Bioassay Protocol

This protocol is designed to determine the IC50 value of a herbicide candidate.

  • Plant Material: Use a uniform population of the target weed species, grown under controlled environmental conditions (e.g., 25°C, 16-hour photoperiod).[6]

  • Herbicide Application: Apply a range of herbicide concentrations to the plants at a specific growth stage (e.g., two to four true leaves). A logarithmic dilution series is often used.[7]

  • Experimental Design: Employ a completely randomized design with multiple replications for each concentration, including an untreated control.[8]

  • Data Collection: After a set period (e.g., 14 days), assess plant biomass (fresh or dry weight) or a quantifiable physiological response.

  • Statistical Analysis: Use non-linear regression analysis to fit a dose-response curve, typically a log-logistic model.[9][10] The IC50 value is then calculated from this curve.[1] The use of statistical software such as R with the 'drc' package is recommended for this analysis.[11]

Weed Control Efficacy Trial Protocol

This protocol assesses the overall effectiveness of a herbicide in a more applied setting.

  • Experimental Setup: Establish field or greenhouse plots with a known density of the target weed species.

  • Treatment Application: Apply the new herbicide candidate and a standard commercial herbicide at their recommended field rates. Include an untreated control plot for comparison.[12]

  • Experimental Design: A randomized complete block design is often used to account for field variability.[3][12]

  • Data Assessment: Visually rate the percentage of weed control at specific intervals after treatment (e.g., 7, 14, and 28 days after application).[12]

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the herbicide treatments and the control.[3][4] If the ANOVA result is significant, a post-hoc test (e.g., Fisher's LSD) can be used to compare individual treatment means.[13]

Mandatory Visualizations

Herbicide Mode of Action: Inhibition of Acetolactate Synthase (ALS)

Many herbicides act by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants.[14] This leads to a cessation of growth and eventual plant death.

ALS_Inhibition_Pathway cluster_synthesis Amino Acid Synthesis cluster_herbicide Herbicide Action cluster_outcome Plant Response Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Val_Leu Valine, Leucine ALS->Val_Leu Ile Isoleucine ALS->Ile Protein_Synthesis Protein Synthesis Val_Leu->Protein_Synthesis Ile->Protein_Synthesis Herbicide New Herbicide Candidate (ALS Inhibitor) Herbicide->ALS Inhibition Plant_Death Plant Death Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth

Caption: Inhibition of the ALS enzyme by a new herbicide candidate disrupts amino acid synthesis, leading to plant death.

Experimental Workflow for Herbicide Bioassay Validation

The following diagram outlines the logical flow of a typical herbicide bioassay validation study.

Herbicide_Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Interpretation cluster_reporting Phase 4: Reporting Define_Objectives Define Objectives (e.g., IC50, Efficacy) Select_Herbicides Select New Candidate & Standard Herbicides Define_Objectives->Select_Herbicides Design_Experiment Design Experiment (e.g., CRD, RCBD) Select_Herbicides->Design_Experiment Prepare_Materials Prepare Plant Material & Herbicide Solutions Design_Experiment->Prepare_Materials Apply_Treatments Apply Herbicide Treatments Prepare_Materials->Apply_Treatments Incubate Incubate Under Controlled Conditions Apply_Treatments->Incubate Collect_Data Collect Data (e.g., Biomass, Visual Rating) Incubate->Collect_Data Statistical_Analysis Statistical Analysis (e.g., Regression, ANOVA) Collect_Data->Statistical_Analysis Interpret_Results Interpret Results & Compare Herbicides Statistical_Analysis->Interpret_Results Generate_Report Generate Final Report with Tables & Diagrams Interpret_Results->Generate_Report

Caption: A streamlined workflow for the statistical validation of new herbicide candidates from planning to reporting.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Benzadox

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, the proper management and disposal of chemical reagents is a cornerstone of operational safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of Benzadox, a largely obsolete herbicide.[1][2] Given the limited specific data available for this compound, this guidance is rooted in established best practices for hazardous waste disposal to ensure the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Treat this compound as a hazardous substance.

Required Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield.[3]
Skin Protection Use chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.[3]
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust may be generated, a respirator is recommended.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of in standard laboratory trash or down the drain.[3]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper and disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]

Step 2: Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][4]

  • Indicate the primary hazards associated with the waste.

Step 3: Storage

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.[3]

  • Ensure containers are tightly closed to prevent leaks or spills.[3]

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.[3]

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[3]

Disposal of Empty Containers:

  • Chemical containers that have been emptied should be triple-rinsed with a suitable solvent.[4][5]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5][6]

  • Subsequent rinses can be managed as directed by your institution's EHS guidelines.

  • After thorough rinsing and drying, completely remove or deface the chemical label before disposing of the container in the regular laboratory waste stream.[4]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the safe disposal of this compound waste.

Benzadox_Disposal_Workflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_label_store Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Solid Waste in Dedicated Container A->B C Collect Liquid Waste in Dedicated Container A->C D Label Container: 'Hazardous Waste - this compound' B->D C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Professional Hazardous Waste Disposal F->G

Caption: Logical workflow for the proper disposal of this compound waste.

Regulatory Framework

In the United States, the management of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] State and local regulations may also apply and must be followed.[7][8] It is the responsibility of the waste generator to ensure compliance with all applicable regulations.[8]

Emergency Procedures for Spills

In the event of a this compound spill, adhere to the following emergency procedures:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is contained within a chemical fume hood, continue its operation.[3]

  • Containment and Cleanup: Use an appropriate absorbent material to contain the spill. Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.[3]

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.[3]

References

Essential Safety and Operational Protocols for Handling Benzadox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Benzadox, an herbicide. Due to its status as a largely obsolete chemical, detailed experimental protocols and quantitative data are limited.[1] Therefore, the following guidance is based on general safety protocols for handling herbicides and the available hazard classifications.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed.[2] As with any chemical, adherence to proper safety procedures is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound, based on general guidelines for herbicide and pesticide safety.[3][4][5][6]

Protection Type Equipment Specification & Purpose
Eye/Face Protection Safety Goggles or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards. Protects against splashes and dust. A face shield is recommended when handling concentrates.[4]
Skin Protection Chemical-resistant glovesNitrile or other chemically impermeable gloves are recommended. Always inspect gloves before use and change them immediately if contaminated.[6]
Lab Coat or CoverallsA long-sleeved lab coat or chemical-resistant coveralls should be worn to protect skin and personal clothing.[5]
Waterproof ApronRecommended when handling and mixing concentrates to provide an additional layer of protection.[4]
Respiratory Protection RespiratorA NIOSH-approved respirator is recommended if dust or aerosols are generated, or if working in a poorly ventilated area.[3][6]
Foot Protection Closed-toe shoesWaterproof boots are recommended, especially when handling liquid formulations or during spill cleanup.[7]

Operational Plan: Safe Handling Workflow

A standardized workflow is essential for minimizing risks. This includes preparation, handling, and cleanup phases. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control.

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Ventilate : Evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Wear Appropriate PPE : At a minimum, wear the PPE outlined in the table above.

  • Contain the Spill : Prevent further spread of the material. For liquid spills, use absorbent materials like sand, earth, or commercial absorbents. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect the Material : Place the spilled material and any contaminated absorbent into a suitable, labeled container for disposal.

  • Decontaminate the Area : Clean the spill area with soap and water.

  • Report the Spill : Report the incident to your laboratory supervisor and environmental health and safety office.

The following diagram illustrates the logical workflow for handling a this compound spill.

Spill_Workflow cluster_spill This compound Spill Occurs cluster_response Immediate Response cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting Spill Spill Detected Evacuate Evacuate Area & Ensure Ventilation Spill->Evacuate Don_PPE Don Appropriate PPE Evacuate->Don_PPE Contain Contain Spill Don_PPE->Contain Collect Collect Spilled Material & Absorbent Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Package Package Waste in Labeled Container Decontaminate->Package Dispose Dispose of as Hazardous Waste Package->Dispose Report Report Spill to Supervisor & EHS Dispose->Report

Caption: Logical workflow for handling a this compound spill.

Disposal Plan
  • Waste Identification : All materials contaminated with this compound, including excess product, spill cleanup materials, and contaminated PPE, should be considered hazardous waste.

  • Segregation and Storage : Collect waste in a dedicated, clearly labeled, and sealed container. Store the container in a designated hazardous waste accumulation area.

  • Professional Disposal : Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Do not dispose of this compound in standard laboratory trash or down the drain. Incineration is often the preferred method for organic pesticide disposal.[9]

  • Container Disposal : Empty containers should be triple-rinsed, with the rinsate collected as hazardous waste, before being punctured and disposed of according to local regulations.[8]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.